A-331440
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[4-[3-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]propoxy]phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-24(2)21-12-14-25(17-21)13-3-15-26-22-10-8-20(9-11-22)19-6-4-18(16-23)5-7-19/h4-11,21H,3,12-15,17H2,1-2H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIPXWLVYIHFEP-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCN(C1)CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392338-13-5 | |
| Record name | A-331440 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0392338135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-331440 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45WZM2FLYQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A-331440: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-331440 is a potent and selective non-imidazole histamine H3 receptor antagonist that has demonstrated significant potential in preclinical models, particularly in the context of metabolic disorders such as obesity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and observed physiological outcomes. The information is presented to support further research and drug development efforts in this area.
Core Mechanism of Action: Histamine H3 Receptor Antagonism
The primary mechanism of action of this compound is its high-affinity binding to and antagonism of the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS). It functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. Additionally, H3 receptors act as heteroreceptors on other non-histaminergic neurons, modulating the release of various neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.
By acting as an antagonist, this compound blocks the constitutive activity of the H3 receptor and competitively inhibits the binding of endogenous histamine. This disinhibition leads to an enhanced release of histamine and other neurotransmitters in the brain, which is believed to underlie its therapeutic effects.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the pharmacological profile of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Ki (nM) |
| Histamine H3 | Human | < 25[1][2] |
| Histamine H3 | Rat | < 25[1][2] |
| Histamine H1 | Human | 2940 |
| Histamine H2 | Human | 14400 |
| Histamine H4 | Human | > 10000 |
Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obesity Mouse Model (28-day study)
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Change in Body Weight | Effect on Body Fat | Insulin Tolerance |
| This compound | 0.5 | No significant effect | Not reported | Not reported |
| This compound | 5 | Significant decrease (comparable to dexfenfluramine 10 mg/kg) | Reduced | Not specified |
| This compound | 15 | Significant decrease (weight comparable to lean mice on a low-fat diet) | Reduced | Normalized |
| Dexfenfluramine | 10 | Significant decrease | Not reported | Not reported |
| Control (High-Fat Diet) | - | Weight gain | Increased | Impaired |
| Control (Low-Fat Diet) | - | Normal weight | Normal | Normal |
Signaling Pathways
The antagonism of the H3 receptor by this compound initiates a cascade of intracellular signaling events. The H3 receptor is coupled to the Gαi/o subunit of the G protein complex. Activation of the H3 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, by blocking this receptor, prevents this inhibition, leading to a relative increase in cAMP production.
Furthermore, H3 receptor signaling can influence other pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades. By antagonizing the H3 receptor, this compound is expected to modulate these pathways, impacting cellular processes such as cell growth, proliferation, and survival. A critical consequence of H3 receptor antagonism is the enhanced release of various neurotransmitters.
Caption: this compound blocks the inhibitory H3 receptor, leading to enhanced neurotransmitter release.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.
Methodology:
-
Receptor Preparation: Cell membranes expressing the human or rat histamine H3 receptor are prepared. This typically involves homogenizing cultured cells (e.g., HEK293 or CHO cells stably transfected with the H3 receptor gene) in a lysis buffer, followed by centrifugation to pellet the membranes. The final membrane preparation is resuspended in an appropriate assay buffer.
-
Radioligand: A specific radiolabeled H3 receptor antagonist, such as [3H]-Nα-methylhistamine or another suitable ligand, is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Diet-Induced Obesity Mouse Model
Objective: To evaluate the anti-obesity effects of this compound in a preclinical model.
Methodology:
-
Animal Model: Male C57BL/6J mice are typically used.
-
Diet: Mice are fed a high-fat diet (e.g., 45 kcal% fat from lard) for a period of several weeks to induce obesity. A control group is maintained on a standard low-fat diet.
-
Drug Administration: this compound is administered orally (p.o.) twice daily (b.i.d.) for 28 days at doses of 0.5, 5, and 15 mg/kg. A vehicle control group and a positive control group (e.g., dexfenfluramine) are included.
-
Measurements:
-
Body Weight: Measured daily or weekly.
-
Food Intake: Measured daily.
-
Body Composition: At the end of the study, body composition (fat mass and lean mass) is determined using techniques like dual-energy X-ray absorptiometry (DEXA) or by dissecting and weighing specific fat pads (e.g., epididymal, retroperitoneal).
-
Insulin Tolerance Test (ITT): Performed towards the end of the study to assess insulin sensitivity. Mice are fasted for a short period, and then injected with insulin. Blood glucose levels are measured at several time points post-injection.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the different treatment groups.
In Vitro Micronucleus Assay
Objective: To assess the genotoxic potential of this compound.
Methodology:
-
Cell Line: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) or human peripheral blood lymphocytes, is used.
-
Treatment: Cells are exposed to various concentrations of this compound, along with positive and negative controls, for a defined period.
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one cell division are scored.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Microscopy and Scoring: The frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000) is scored under a microscope. Micronuclei are small, round, membrane-bound DNA fragments in the cytoplasm of the cells.
-
Data Analysis: The results are expressed as the number of micronucleated cells per 1000 binucleated cells. Statistical tests are used to determine if there is a significant increase in the frequency of micronuclei in the treated cells compared to the negative control.
Experimental Workflow Visualization
Caption: A streamlined workflow for the preclinical assessment of this compound.
Conclusion
This compound is a potent and selective histamine H3 receptor antagonist with a clear mechanism of action that involves the disinhibition of neurotransmitter release in the central nervous system. Preclinical studies have demonstrated its efficacy in reducing body weight and improving metabolic parameters in a diet-induced obesity model. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other H3 receptor antagonists for the treatment of obesity and potentially other neurological and metabolic disorders. Further investigation into its effects on specific neurotransmitter systems and long-term safety profile is warranted.
References
A-331440: A Technical Guide for a Potent Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of A-331440, a potent and selective non-imidazole antagonist for the histamine H3 receptor (H3R). This guide details its pharmacological properties, the underlying signaling pathways of its target, and detailed protocols for its in vitro evaluation.
Introduction
This compound, chemically known as 4'-[3-(3(R)-(dimethylamino)-pyrrolidin-1-yl)-propoxy]-biphenyl-4-carbonitrile, is a high-affinity histamine H3 receptor antagonist.[1][2] The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[3] It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[4] Furthermore, it functions as a heteroreceptor on other non-histaminergic neurons, modulating the release of key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[3][5] By antagonizing the H3 receptor, this compound blocks this inhibitory feedback, leading to an increase in the release of histamine and other neurotransmitters, which underlies its potential therapeutic applications in CNS disorders.[1][6]
Physicochemical and Pharmacological Data
This compound exhibits high affinity and selectivity for the histamine H3 receptor. Its key quantitative parameters are summarized below.
Table 1: Physicochemical Properties of this compound Dihydrochloride
| Property | Value | Reference |
| Chemical Name | 4'-[3-[(3R)-3-(Dimethylamino)-1-pyrrolidinyl]propoxy]-[1,1'-biphenyl]-4-carbonitrile dihydrochloride | [7] |
| Molecular Formula | C₂₂H₂₇N₃O·2HCl | [3] |
| Molecular Weight | 422.39 g/mol | [3] |
| Solubility | Soluble to 100 mM in water, 20 mM in DMSO | [3] |
| CAS Number | 1049740-32-0 | [3] |
Table 2: In Vitro Pharmacological Profile of this compound
| Parameter | Receptor Species | Value (Kᵢ in nM) | Reference |
| Binding Affinity | Human H3 | 22.7 | [3] |
| Rat H3 | 21.7 | [3] | |
| Selectivity | Human H1 | 2940 | [3] |
| Human H2 | 14400 | [3] | |
| Human H4 | >10000 | [3] |
Mechanism of Action and Signaling Pathways
The histamine H3 receptor is constitutively active and couples primarily to the Gαi/o family of G-proteins.[4][8] Activation of the H3R by histamine initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[8] As an antagonist, this compound binds to the H3 receptor but does not elicit this response; instead, it blocks the binding of the endogenous agonist, histamine. This action disinhibits the presynaptic neuron, resulting in enhanced neurotransmitter release.
Experimental Protocols
The following sections provide detailed methodologies for the in vitro characterization of this compound.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a specific radiolabeled ligand from the H3 receptor.
Methodology:
-
Membrane Preparation:
-
Culture and harvest HEK293T cells transiently or stably expressing the human histamine H3 receptor.[9]
-
Resuspend cell pellets in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]
-
Homogenize the cells (e.g., via sonication or Dounce homogenizer) and centrifuge at low speed to remove nuclei and debris.[1][10]
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[9]
-
Wash the membrane pellet by resuspension in fresh buffer and repeat centrifugation.[1]
-
Resuspend the final pellet in an appropriate assay buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.[11]
-
-
Assay Procedure:
-
In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable H3R radioligand (e.g., [³H]Nα-methylhistamine), and varying concentrations of the unlabeled test compound (this compound).[1][12]
-
Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a saturating concentration of a known H3R ligand (e.g., 10 µM clobenpropit or histamine).[9][11]
-
Incubate the plate for 60-120 minutes at room temperature (e.g., 25°C) to allow binding to reach equilibrium.[1]
-
-
Separation and Quantification:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[10]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]
-
Place the dried filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.[1]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ value to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[12]
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of Gαi/o proteins coupled to the H3 receptor. It can be used to distinguish between agonists, antagonists, and inverse agonists.
Methodology:
-
Assay Setup:
-
In a 96-well plate, combine receptor membranes (prepared as in 4.1), GDP (to ensure G-proteins are in their inactive state), and varying concentrations of the test compound(s).
-
To test for antagonist activity of this compound, it is added prior to the addition of a known H3R agonist (e.g., R-α-methylhistamine).
-
Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable GTP analog.[13]
-
-
Incubation:
-
Incubate the plate at 30°C for 30-60 minutes.[4] During this time, agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gαi subunit.
-
-
Termination and Detection:
-
Data Analysis:
-
Agonist activity is measured as an increase in [³⁵S]GTPγS binding above basal levels. Potency (EC₅₀) and efficacy (% of maximal stimulation) are determined.
-
Antagonist activity is demonstrated by a rightward shift in the agonist concentration-response curve in the presence of this compound. The affinity of the antagonist (Kₑ) can be calculated using the Schild equation.
-
cAMP Inhibition Assay
This assay functionally assesses the Gαi-mediated inhibition of adenylyl cyclase.
Methodology:
-
Cell Preparation:
-
Use whole cells expressing the H3 receptor (e.g., CHO-H3R stable cell line).
-
Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Pre-treat the cells with this compound at various concentrations for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of an H3R agonist (e.g., histamine at its EC₈₀).
-
Immediately add a fixed concentration of forskolin (an adenylyl cyclase activator) to stimulate cAMP production.[15]
-
Incubate for 15-30 minutes at 37°C.
-
-
Detection:
-
Data Analysis:
-
The H3R agonist will inhibit the forskolin-stimulated cAMP production.
-
This compound, as an antagonist, will block the inhibitory effect of the agonist, thereby restoring cAMP levels towards those seen with forskolin alone.
-
Plot the response against the log concentration of this compound to determine its IC₅₀.
-
Genotoxicity Assessment
This compound was reported to yield positive results in an in vitro micronucleus assay, which is predictive of potential genotoxicity.[16] This finding led to the development of fluorinated analogs that retained H3R potency but were devoid of this liability.
In Vitro Micronucleus Assay
This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events.
Methodology:
-
Cell Culture and Treatment:
-
Culture appropriate cells, such as CHO cells or isolated human peripheral blood lymphocytes.[8]
-
Expose replicate cell cultures to at least three concentrations of this compound, along with negative (vehicle) and positive controls, for 3-4 hours (with metabolic activation, S9) and for a longer period (e.g., 24 hours, without S9).[8]
-
-
Cytokinesis Block:
-
Harvesting and Staining:
-
Scoring and Analysis:
-
Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[8] Micronuclei are small, round, membrane-bound DNA fragments in the cytoplasm, separate from the main nuclei.
-
A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 3. A 331440 dihydrochloride (CAS 1049740-32-0): R&D Systems [rndsystems.com]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]
- 7. A 331440 dihydrochloride | C22H29Cl2N3O | CID 16078942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. DSpace [digital.library.adelaide.edu.au]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. resources.revvity.com [resources.revvity.com]
- 18. scispace.com [scispace.com]
The Discovery and Development of A-331440: A Histamine H3 Receptor Antagonist
A-331440 is a potent and selective, non-imidazole antagonist of the histamine H3 receptor that has been investigated for its therapeutic potential, primarily in the context of obesity.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and preclinical development of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Physicochemical Properties and Synthesis
This compound, with the systematic name 4'-[3-[(3R)-3-(dimethylamino)-1-pyrrolidinyl]propoxy]-[1,1'-biphenyl]-4-carbonitrile dihydrochloride, is a synthetic small molecule.[3] Its structure is characterized by a biphenyl core linked to a pyrrolidine moiety through a propoxy chain.[3] The presence of two hydrochloride counterions enhances its solubility.[3] The (R)-configuration of the pyrrolidine ring is crucial for its high-affinity binding to the H3 receptor.[3]
Table 1: Physicochemical Properties of this compound Dihydrochloride [3]
| Property | Value |
| Molecular Weight | 422.4 g/mol |
| Molecular Formula | C22H29Cl2N3O |
| Purity | ≥98% (HPLC) |
| Solubility | ≥10 mg/mL in water |
| Storage Conditions | -20°C (desiccated) |
The synthesis of this compound dihydrochloride is achieved through a four-step process:[3]
-
Suzuki–Miyaura Coupling: 4-Cyanophenylboronic acid is reacted with 4-bromophenol to form the central biphenyl core.[3]
-
Alkylation: The phenolic oxygen is then alkylated using 1,3-dibromopropane.[3]
-
Amination: The final step in forming the base molecule is a nucleophilic substitution to introduce (R)-3-(dimethylamino)pyrrolidine.[3]
-
Salt Formation: The molecule is treated with hydrochloric acid to yield the more stable and soluble dihydrochloride salt.[3]
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the histamine H3 receptor.[3] The H3 receptor is primarily a presynaptic autoreceptor found in the central nervous system that negatively regulates the release of histamine and other neurotransmitters.[1][4] By blocking this receptor, this compound disinhibits the release of histamine, as well as other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[3][4] This enhanced neurotransmitter release in key brain regions like the hypothalamus and cortex is believed to mediate the therapeutic effects of this compound.[3]
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that signals through Gαi/o proteins.[2] Antagonism of this receptor by this compound blocks the downstream signaling cascade that is normally initiated by histamine binding.
This compound antagonism of the H3 receptor signaling pathway.
Preclinical Pharmacological Profile
This compound exhibits high affinity and selectivity for the histamine H3 receptor across different species.[3] Radioligand displacement assays have demonstrated its nanomolar affinity for both rat and human H3 receptors, with significantly lower affinity for other histamine receptor subtypes.[3][5]
Table 2: Receptor Binding Affinities of this compound Dihydrochloride [3][5]
| Receptor Subtype | Species | Ki (nM) | Selectivity Ratio (vs. H3) |
| H3 | Rat | 21.7 | 1 |
| H3 | Human | 22.7 | 1 |
| H1 | Human | 2940 | 129.5 |
| H2 | Human | 14400 | 634.4 |
| H4 | Human | >10000 | >440.5 |
Preclinical Efficacy in Obesity Models
The primary therapeutic application explored for this compound has been in the treatment of obesity.[1] Preclinical studies in diet-induced obese mice have shown that this compound can dose-dependently reduce body weight and fat mass.[1][3]
Table 3: Antiobesity Effects of this compound in High-Fat Diet-Fed Mice (28-day study) [1][3]
| Dose (mg/kg, b.i.d., oral) | Body Weight Change (%) | Fat Mass Reduction (%) | Insulin Sensitivity |
| 0.5 | No significant effect | — | — |
| 5 | -8.2 | -22.4 | Partial improvement |
| 15 | -14.7 | -37.9 | Normalized |
At a dose of 15 mg/kg administered twice daily, this compound was able to normalize insulin sensitivity and reduce adiposity to levels comparable to those of mice on a low-fat diet.[1][3] The weight loss observed was attributed to both a reduction in food consumption and an increase in energy expenditure.[3] The latter is thought to be mediated by the upregulation of uncoupling protein-1 (UCP-1) in brown adipose tissue.[3]
Potential in Cognitive Enhancement and Neuroprotection
Beyond its effects on obesity, the mechanism of action of this compound suggests potential applications in cognitive disorders. By increasing the release of acetylcholine in the cortex, this compound has been shown to improve spatial memory in the Morris water maze test in rodents at doses as low as 1 mg/kg.[3] Furthermore, in models of cerebral ischemia, this compound has demonstrated neuroprotective effects, reducing infarct volume by 38% compared to controls, possibly through the enhancement of autophagy and reduction of oxidative stress.[3]
Genotoxicity and Further Development
Despite its promising preclinical profile as an antiobesity agent, the development of this compound was halted due to positive results in an in vitro micronucleus assay, which is predictive of genotoxicity.[6][7] This finding prompted the search for analogues of this compound that would retain the desired pharmacological activity but lack the genotoxic potential.[6] Subsequent research led to the discovery of fluorinated analogues, such as A-417022 and A-423579, which demonstrated comparable or improved potency at the H3 receptor without the genotoxicity observed with this compound.[6]
Experimental Protocols
Radioligand Displacement Assay
The following is a generalized protocol for a radioligand displacement assay, which would have been used to determine the binding affinities of this compound.
Workflow for a radioligand displacement assay.
-
Membrane Preparation: Membranes from cells stably expressing the human or rat histamine H3 receptor are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Incubation: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]R-α-methylhistamine) and varying concentrations of the unlabeled competitor, this compound. Non-specific binding is determined in the presence of a high concentration of a known H3 receptor agonist or antagonist.
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Diet-Induced Obesity Mouse Model
The following is a representative protocol for a diet-induced obesity study in mice, similar to what would have been used to evaluate the antiobesity effects of this compound.
Workflow for a diet-induced obesity mouse model study.
-
Obesity Induction: Male C57BL/6J mice are fed a high-fat diet (e.g., 45% kcal from fat) for a period of several weeks to induce obesity. A control group is maintained on a standard low-fat diet.
-
Grouping and Baseline Measurements: Once a significant increase in body weight is observed in the high-fat diet group, the obese mice are randomized into treatment groups based on body weight. Baseline measurements of body weight, food intake, and other relevant parameters are recorded.
-
Treatment Period: The different groups of mice are treated daily for a specified period (e.g., 28 days) with either the vehicle control or this compound at various doses (e.g., 0.5, 5, and 15 mg/kg) via oral gavage, typically twice a day (b.i.d.).
-
In-life Monitoring: Body weight and food intake are monitored regularly throughout the study.
-
Terminal Procedures: At the end of the treatment period, various assessments are performed. These may include an insulin tolerance test, measurement of body composition (e.g., using dual-energy X-ray absorptiometry, DEXA), and collection of blood and tissues for further analysis.
-
Data Analysis: The data from the different treatment groups are statistically compared to the vehicle-treated control group to determine the efficacy of this compound.
In Vitro Micronucleus Assay
The following is a generalized protocol for the in vitro micronucleus assay, which would have been used to assess the genotoxic potential of this compound.
-
Cell Culture and Treatment: A suitable mammalian cell line (e.g., Chinese Hamster Ovary cells) is cultured and treated with various concentrations of this compound, along with positive and negative controls.
-
Cytokinesis Block: Cytochalasin B is added to the cell cultures to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.
-
Harvesting and Staining: The cells are harvested, treated with a hypotonic solution, and fixed. The fixed cells are then dropped onto microscope slides and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: The slides are scored under a microscope to determine the frequency of micronuclei in the binucleated cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result for genotoxicity.
References
- 1. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 2. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. KSK19 - Novel histamine H3 receptor ligand reduces body weight in diet induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The histamine H3 receptor inverse agonist pitolisant reduces body weight in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
A-331440 (CAS RN: 1049740-32-0): A Comprehensive Technical Guide for Researchers
An In-depth Review of a Potent and Selective Histamine H3 Receptor Antagonist
This technical guide provides a comprehensive overview of A-331440, a non-imidazole histamine H3 receptor antagonist. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound. This document details its chemical properties, mechanism of action, and summarizes key experimental findings and methodologies.
Chemical and Physical Properties
This compound, with the chemical name 4'-[3-[3-(R)-(Dimethylamino)pyrrolidin-1-yl]propoxy]biphenyl-4-carbonitrile, is a potent and selective antagonist of the histamine H3 receptor.[1] Its dihydrochloride salt is the form commonly used in research.
| Property | Value | Reference |
| CAS Number | 1049740-32-0 (dihydrochloride) | [2] |
| Molecular Formula | C₂₂H₂₇N₃O · 2HCl | [2] |
| Molecular Weight | 422.39 g/mol | [2] |
| Purity | ≥98% | [2] |
| Solubility | Soluble to 100 mM in water and to 20 mM in DMSO | [2] |
| Storage | Desiccate at room temperature | [2] |
Mechanism of Action: Histamine H3 Receptor Antagonism
This compound functions as a high-affinity antagonist at the histamine H3 receptor.[2] The H3 receptor is a presynaptic autoreceptor primarily found in the central nervous system. Its activation by histamine inhibits the synthesis and release of histamine and other neurotransmitters. As an antagonist, this compound blocks the constitutive activity of the H3 receptor, leading to an increase in the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine. This modulation of neurotransmitter levels in the brain is believed to be the basis for its pharmacological effects.[1]
Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Antagonism of this receptor by this compound disrupts the downstream signaling cascade that is normally initiated by histamine binding.
Biological Activity and Efficacy
This compound exhibits high affinity and selectivity for the histamine H3 receptor. Its biological activity has been characterized through in vitro binding assays and in vivo studies, primarily focusing on its potential as an anti-obesity agent.
In Vitro Binding Affinity
Radioligand binding assays have been used to determine the binding affinity (Ki) of this compound for various histamine receptors. These studies demonstrate its high affinity for rat and human H3 receptors and significant selectivity over other histamine receptor subtypes.[2]
| Receptor | Species | Ki (nM) |
| Histamine H3 | Rat | 21.7 |
| Histamine H3 | Human | 22.7 |
| Histamine H1 | Human | 2940 |
| Histamine H2 | Human | 14400 |
| Histamine H4 | Human | >10000 |
In Vivo Anti-Obesity Effects
Studies in diet-induced obese mice have demonstrated the potential of this compound as an anti-obesity agent.[1] Chronic oral administration of this compound resulted in a dose-dependent reduction in body weight.[1]
| Dose (mg/kg, p.o., b.i.d.) | Effect on Body Weight |
| 0.5 | No significant effect |
| 5 | Decreased weight comparable to dexfenfluramine (10 mg/kg) |
| 15 | Reduced weight to a level comparable to mice on a low-fat diet |
At higher doses, this compound also led to a reduction in body fat and normalized insulin tolerance tests in the animal models.[1]
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize this compound.
Radioligand Receptor Binding Assays
The binding affinity of this compound to histamine receptors was determined using competitive radioligand binding assays.
Methodology Overview:
-
Membrane Preparation: Membranes were prepared from cells recombinantly expressing the specific human or rat histamine receptor subtypes.
-
Radioligand: A specific radiolabeled ligand for the histamine H3 receptor, such as [³H]-Nα-methylhistamine, was used.
-
Assay: Membranes were incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity on the filters was quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vitro Micronucleus Assay
An in vitro micronucleus assay was performed to assess the genotoxic potential of this compound.[3] This assay detects damage to chromosomes or the mitotic apparatus.
Methodology Overview:
-
Cell Culture: A suitable cell line, such as human peripheral blood lymphocytes, was cultured.
-
Treatment: The cells were exposed to various concentrations of this compound.
-
Cytokinesis Block: Cytochalasin-B was added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.
-
Harvesting and Staining: Cells were harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa).
-
Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) was scored in a population of binucleated cells using a microscope. An increase in the frequency of micronucleated cells indicates potential genotoxicity. Notably, this compound yielded positive results in this assay, which led to the development of non-genotoxic analogs.[3]
Summary and Future Directions
This compound is a well-characterized, potent, and selective histamine H3 receptor antagonist with demonstrated efficacy in preclinical models of obesity. Its mechanism of action, involving the enhancement of neurotransmitter release in the central nervous system, provides a strong rationale for its therapeutic potential. However, the finding of in vitro genotoxicity has limited its clinical development. Subsequent research has focused on developing analogs of this compound that retain the desired pharmacological profile while being devoid of genotoxic potential. This technical guide provides a foundation for researchers interested in the histamine H3 receptor and the development of novel therapeutics for metabolic disorders. Further investigation into the structure-activity relationships of this chemical class may yield new compounds with improved safety and efficacy profiles.
References
A-331440: A Comprehensive Technical Guide on Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-331440 is a potent and selective antagonist of the histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. This document provides an in-depth technical overview of the binding affinity and selectivity profile of this compound. Quantitative binding data are presented in structured tables, and detailed experimental protocols for the cited binding assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying pharmacological principles.
Binding Affinity and Selectivity Profile of this compound
This compound demonstrates high affinity for both human and rat histamine H3 receptors. Its selectivity has been characterized against other human histamine receptor subtypes, revealing a significantly lower affinity for H1, H2, and H4 receptors. This high selectivity for the H3 receptor subtype is a critical attribute for its potential therapeutic applications.
Table 1: Binding Affinity of this compound for Histamine H3 Receptors
| Species | Receptor | Ki (nM) |
| Human | H3 | 22.7 |
| Rat | H3 | 21.7 |
Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Selectivity Profile of this compound against Human Histamine Receptor Subtypes
| Receptor | Ki (nM) | Selectivity (fold) vs. H3 |
| H1 | 2940 | ~130 |
| H2 | 14400 | ~634 |
| H4 | >10000 | >440 |
Selectivity is calculated as the ratio of the Ki for the off-target receptor to the Ki for the primary target (human H3 receptor).
Experimental Protocols
The binding affinity and selectivity of this compound were determined using radioligand binding assays. The following is a detailed methodology based on standard practices for such experiments.
Radioligand Binding Assay for Histamine H3 Receptor
This protocol outlines the determination of the binding affinity of this compound for the histamine H3 receptor through a competition binding assay.
Materials:
-
Cell Membranes: Membranes from cell lines stably expressing the human or rat histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Nα-methylhistamine, a tritiated H3 receptor agonist.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A liquid that emits light upon interaction with radioactive particles.
-
Glass Fiber Filters: To separate bound from free radioligand.
Procedure:
-
Membrane Preparation:
-
Frozen cell pellets expressing the H3 receptor are thawed and homogenized in an ice-cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration of the membrane preparation is determined.
-
-
Assay Setup:
-
The assay is performed in a 96-well plate format.
-
Each well contains:
-
Cell membranes (a specific amount of protein).
-
[3H]-Nα-methylhistamine at a fixed concentration (typically at or below its Kd value).
-
Varying concentrations of the unlabeled test compound, this compound.
-
-
-
Incubation:
-
The plate is incubated for a specific period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
After incubation, the mixture is rapidly filtered through a glass fiber filtermat using a cell harvester. This traps the membranes with the bound radioligand on the filter, while the unbound radioligand passes through.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection and Data Analysis:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
-
-
Visualizations
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters. As an antagonist, this compound blocks the inhibitory effect of histamine on its own release, thereby increasing neurotransmitter levels in the synapse.
Caption: this compound antagonism of the presynaptic H3 autoreceptor.
Experimental Workflow for Radioligand Competition Binding Assay
The following diagram illustrates the key steps involved in the radioligand competition binding assay used to determine the binding affinity of this compound.
Caption: Workflow of the radioligand competition binding assay.
Preclinical Profile of A-331440: A Novel Histamine H3 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
A-331440 is a potent and selective, non-imidazole histamine H3 receptor antagonist that demonstrated significant anti-obesity effects in preclinical models. Developed by Abbott Laboratories, this compound showed promise in reducing body weight, food intake, and adiposity in diet-induced obese mice. This technical guide provides a comprehensive overview of the preclinical research findings for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and key experimental protocols. Notably, while efficacious, the development of this compound was hampered by findings of genotoxicity in an in vitro micronucleus assay.
Core Pharmacology and Mechanism of Action
This compound acts as an antagonist at the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor predominantly expressed in the central nervous system. By blocking the inhibitory effects of histamine on its own release and that of other neurotransmitters (such as acetylcholine, norepinephrine, and dopamine), this compound enhances neurotransmission in brain regions associated with satiety and energy expenditure. This mechanism is believed to underlie its observed effects on reducing food intake and body weight.
In Vitro Binding Affinity and Selectivity
This compound demonstrates high-affinity binding to both human and rat histamine H3 receptors.
| Parameter | Species | Value | Reference |
| Ki | Human | < 25 nM | [1] |
| Ki | Rat | < 25 nM | [1] |
Ki: Inhibition constant
This compound exhibits selectivity for the H3 receptor over other histamine receptor subtypes.
In Vivo Efficacy in Obesity Models
Preclinical studies in a diet-induced obesity (DIO) mouse model demonstrated the dose-dependent anti-obesity effects of this compound.[1]
Effects on Body Weight and Food Intake
| Dose (mg/kg, p.o., b.i.d.) | Effect on Body Weight | Effect on Food Intake | Reference |
| 0.5 | No significant effect | Not reported | [1] |
| 5 | Decreased weight, comparable to dexfenfluramine (10 mg/kg) | Reduced | [1][2] |
| 15 | Reduced weight to a level comparable to mice on a low-fat diet (21.19% reduction reported) | Reduced | [1][2] |
p.o.: oral administration; b.i.d.: twice daily
Effects on Metabolic Parameters
| Dose (mg/kg, p.o., b.i.d.) | Effect on Body Fat | Effect on Plasma Leptin | Effect on Insulin Tolerance | Reference |
| 5 | Reduced | Not reported | Not reported | [1][2] |
| 15 | Reduced abdominal and subcutaneous fat | Reduced | Normalized | [1][2] |
Genotoxicity Findings
A significant finding in the preclinical evaluation of this compound was a positive result in an in vitro micronucleus assay, which is predictive of genotoxic potential in vivo.[3] This discovery led to the discontinuation of its development and the pursuit of safer, fluorinated analogues.
Experimental Protocols
Radioligand Binding Assay for Histamine H3 Receptor
This protocol outlines the general procedure for determining the binding affinity of a test compound like this compound to the histamine H3 receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the H3 receptor.
Materials:
-
Cell membranes expressing the histamine H3 receptor (e.g., from HEK293 or CHO cells).
-
Radioligand: [³H]-Nα-methylhistamine.
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Scintillation fluid.
-
Glass fiber filters.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60-90 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.
Diet-Induced Obesity (DIO) Mouse Model
This protocol describes a common method for inducing obesity in mice to test the efficacy of anti-obesity compounds.
Objective: To evaluate the effect of a test compound on body weight, food intake, and metabolic parameters in an obesity model.
Animals: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.
Procedure:
-
Induction of Obesity:
-
At 6-8 weeks of age, house the mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).
-
Provide a high-fat diet (HFD), typically with 45-60% of calories from fat, ad libitum. A control group receives a standard low-fat chow diet.
-
Continue the HFD for 10-12 weeks to establish the obese phenotype.
-
-
Drug Administration:
-
Randomize the obese mice into treatment groups (vehicle control, positive control like dexfenfluramine, and different doses of the test compound, e.g., this compound).
-
Administer the compounds orally (p.o.) via gavage, typically twice daily (b.i.d.) for a period of 28 days.
-
-
Monitoring and Measurements:
-
Body Weight: Measure daily or weekly.
-
Food Intake: Measure daily by weighing the remaining food.
-
Body Composition: At the end of the study, determine body fat content using techniques like DEXA scan or by dissecting and weighing specific fat pads (e.g., abdominal, subcutaneous).
-
Plasma Parameters: Collect blood samples at baseline and at the end of the study to measure plasma levels of leptin, insulin, and glucose.
-
Insulin Tolerance Test (ITT): Perform at the end of the study to assess insulin sensitivity.
-
In Vitro Micronucleus Assay
This assay is used to assess the genotoxic potential of a compound by detecting the formation of micronuclei in cultured cells.
Objective: To determine if a test compound induces chromosomal damage.
Cell Lines: Human peripheral blood lymphocytes or a suitable cell line like CHO or L5178Y mouse lymphoma cells.
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells in appropriate media.
-
Expose the cells to various concentrations of the test compound, a negative (vehicle) control, and a positive control (a known mutagen) for a short period (e.g., 3-6 hours) with and without a metabolic activation system (S9 mix) and for a longer period (e.g., 24 hours) without S9.
-
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.
-
Harvesting and Staining:
-
Harvest the cells and treat them with a hypotonic solution.
-
Fix the cells and drop them onto microscope slides.
-
Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
-
Scoring:
-
Under a microscope, score a predetermined number of binucleated cells (e.g., 1000-2000) for the presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm.
-
-
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the negative control group. A significant, dose-dependent increase in micronucleated cells indicates a positive (genotoxic) result.
Visualizations
Histamine H3 Receptor Signaling Pathway
Caption: Signaling pathway of the histamine H3 receptor and the antagonistic action of this compound.
Experimental Workflow for In Vivo Obesity Study
Caption: Workflow for the in vivo evaluation of this compound in a diet-induced obesity mouse model.
References
A-331440: A Technical Guide to its Role in Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-331440 is a potent and selective antagonist of the histamine H3 receptor, a key presynaptic autoreceptor and heteroreceptor that governs the release of histamine and a variety of other crucial neurotransmitters in the central nervous system. By blocking the inhibitory action of these receptors, this compound is understood to enhance the synaptic levels of neurotransmitters including histamine, acetylcholine, dopamine, and norepinephrine. This guide provides a comprehensive overview of the molecular profile of this compound, its mechanism of action, and the established methodologies for investigating its effects on neurotransmitter release. While specific quantitative data on the direct impact of this compound on the release of various neurotransmitters is limited in publicly available literature, this document outlines the theoretical framework and the experimental approaches essential for its characterization.
Introduction to this compound
This compound is a non-imidazole compound identified as a high-affinity antagonist for the human and rat histamine H3 receptors. Its primary characterization has been in the context of metabolic disorders, particularly obesity, where it has demonstrated efficacy in preclinical models. The therapeutic potential of this compound and other H3 receptor antagonists extends to neurological and psychiatric conditions due to their ability to modulate diverse neurotransmitter systems.
Molecular Profile and Physicochemical Properties
| Property | Value |
| IUPAC Name | 4'-[3-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]propoxy]biphenyl-4-carbonitrile |
| Molecular Formula | C22H27N3O |
| Molecular Weight | 349.47 g/mol |
| Binding Affinity (Ki) | ≤25 nM for human and rat H3 receptors[1] |
Mechanism of Action: Histamine H3 Receptor Antagonism
The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly located on presynaptic nerve terminals. Its activation by histamine leads to the inhibition of adenylyl cyclase and a reduction in intracellular calcium levels, ultimately suppressing neurotransmitter release. This compound, as a competitive antagonist, binds to the H3 receptor without activating it, thereby preventing the binding of endogenous histamine. This disinhibition of the presynaptic terminal results in an increased release of histamine from histaminergic neurons (autoreceptor antagonism) and other neurotransmitters from non-histaminergic neurons (heteroreceptor antagonism).
Signaling Pathway of the Histamine H3 Receptor
Role in Neurotransmitter Release
As an H3 receptor antagonist, this compound is expected to increase the release of the following neurotransmitters:
-
Histamine: By blocking H3 autoreceptors on histaminergic neurons.
-
Acetylcholine: By blocking H3 heteroreceptors on cholinergic neurons.
-
Dopamine: By blocking H3 heteroreceptors on dopaminergic neurons.
-
Norepinephrine: By blocking H3 heteroreceptors on noradrenergic neurons.
Experimental Protocols for Assessing Neurotransmitter Release
The following are detailed, generalized methodologies that can be employed to quantify the effects of this compound on neurotransmitter release.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
Experimental Workflow:
Methodology:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Surgical Procedure: Animals are anesthetized, and a guide cannula is stereotaxically implanted targeting a specific brain region (e.g., prefrontal cortex for acetylcholine and dopamine, striatum for dopamine, hippocampus for acetylcholine).
-
Microdialysis Probe: A microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe.
-
Analysis: Neurotransmitter concentrations in the dialysate are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
In Vitro Brain Slice Preparation
This method allows for the study of neurotransmitter release from specific brain regions in a controlled environment.
Methodology:
-
Tissue Preparation: Animals are euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated aCSF.
-
Slicing: Coronal or sagittal brain slices (e.g., 300-400 µm thick) containing the region of interest are prepared using a vibratome.
-
Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Superfusion: Individual slices are transferred to a superfusion chamber and continuously perfused with oxygenated aCSF.
-
Stimulation: Neurotransmitter release is evoked by electrical field stimulation or by a depolarizing stimulus such as high potassium concentration.
-
Drug Application: this compound is included in the superfusion medium at various concentrations.
-
Sample Collection: The superfusate is collected in fractions.
-
Analysis: Neurotransmitter content in the superfusate is measured by HPLC-ECD or LC-MS/MS.
Logical Framework for this compound Action
The mechanism by which this compound enhances neurotransmitter release can be depicted as a logical sequence of events.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the role of the histamine H3 receptor in modulating neurotransmission. Its high affinity and selectivity make it a suitable candidate for probing the physiological and pathological roles of the histaminergic system and its interactions with other neurotransmitter pathways. While the qualitative effects of this compound on neurotransmitter release are inferred from its mechanism of action as an H3 antagonist, there is a clear need for further research to provide specific quantitative data. Future studies employing the methodologies outlined in this guide are crucial to fully elucidate the dose-response relationships and the precise magnitude of this compound's effects on the release of acetylcholine, dopamine, norepinephrine, and other neurotransmitters. Such data will be invaluable for advancing our understanding of the therapeutic potential of H3 receptor antagonism in a range of central nervous system disorders.
References
A-331440: A Technical Guide to its Central Nervous System Effects as a Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-331440 is a potent and selective, non-imidazole antagonist of the histamine H3 receptor, a key modulator of neurotransmitter release in the central nervous system (CNS). This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, effects on the CNS, and key experimental findings. The document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of its signaling pathway and experimental evaluation workflow. While showing promise in preclinical models for obesity, the development of this compound was hampered by safety concerns, specifically in vitro genotoxicity. This has led to the exploration of fluorinated analogs with improved safety profiles.
Introduction to this compound and the Histamine H3 Receptor
Histamine is a crucial neurotransmitter in the CNS, involved in regulating various physiological functions including sleep-wake cycles, appetite, and cognition.[1] Its effects are mediated by four distinct G protein-coupled receptors (GPCRs), H1, H2, H3, and H4. The histamine H3 receptor is primarily expressed in the CNS and functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.
This compound, with the chemical name 4'-[3-(3(R)-(dimethylamino)-pyrrolidin-1-yl)-propoxy]-biphenyl-4-carbonitrile, was developed as a potent and selective antagonist for the H3 receptor.[1] By blocking the inhibitory action of presynaptic H3 receptors, this compound enhances the release of histamine and other neurotransmitters in the brain, leading to its observed effects on the central nervous system. Its primary investigated therapeutic application has been in the management of obesity.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Ki (nM) | Reference |
| Histamine H3 | Human | < 25 | [1] |
| Histamine H3 | Rat | < 25 | [1] |
Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obesity Mouse Model
| Dosage (mg/kg, p.o., b.i.d.) | Effect on Body Weight | Comparison | Reference |
| 0.5 | No significant effect | - | [1] |
| 5 | Significant decrease | Comparable to dexfenfluramine (10 mg/kg) | [1] |
| 15 | Significant decrease | Reduced to levels of low-fat diet controls | [1] |
Mechanism of Action and Signaling Pathway
As an antagonist of the histamine H3 receptor, this compound blocks the downstream signaling cascades initiated by the binding of histamine to this receptor. The H3 receptor is constitutively active and is coupled to Gαi/o proteins. Its activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This compound, by blocking this receptor, is expected to increase cAMP levels, thereby promoting the release of histamine and other neurotransmitters.
Histamine H3 Receptor Signaling Pathway and the Action of this compound.
Experimental Protocols
This section outlines the general methodologies for the key experiments used to characterize this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
-
Objective: To determine the Ki of this compound for the histamine H3 receptor.
-
Materials:
-
Cell membranes expressing the recombinant human or rat histamine H3 receptor.
-
Radioligand, typically [3H]Nα-methylhistamine.
-
This compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to the Ki value using the Cheng-Prusoff equation.
In Vivo Model of Diet-Induced Obesity
This animal model is used to evaluate the anti-obesity effects of a compound.
-
Objective: To assess the effect of this compound on body weight, food intake, and other metabolic parameters in obese mice.
-
Animals: Typically, male C57BL/6J mice are used.
-
Procedure:
-
Mice are fed a high-fat diet for several weeks to induce obesity.
-
Once a stable obese phenotype is established, mice are treated with this compound (e.g., 0.5, 5, and 15 mg/kg), vehicle control, or a positive control (e.g., dexfenfluramine) via oral gavage, typically twice daily (b.i.d.).
-
Body weight and food intake are monitored daily for the duration of the study (e.g., 28 days).
-
At the end of the study, body composition (e.g., fat mass) can be analyzed, and blood samples can be collected to measure metabolic parameters like glucose and insulin.
-
-
Data Analysis: Statistical analysis is performed to compare the changes in body weight, food intake, and other parameters between the different treatment groups.
In Vitro Micronucleus Assay
This assay is used to assess the genotoxic potential of a compound.
-
Objective: To determine if this compound induces chromosomal damage in cultured cells.
-
Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Procedure:
-
Cells are cultured and treated with various concentrations of this compound, a vehicle control, and positive controls for clastogenicity and aneugenicity.
-
Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.
-
After an appropriate incubation period, the cells are harvested, fixed, and stained.
-
The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is scored under a microscope.
-
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive (genotoxic) result.
Experimental Workflow
The preclinical evaluation of a compound like this compound typically follows a structured workflow to assess its pharmacological and safety profile.
Preclinical Experimental Workflow for this compound.
Discussion and Future Directions
This compound demonstrated significant anti-obesity effects in preclinical models, primarily through its action as a histamine H3 receptor antagonist in the CNS.[1] The observed reduction in body weight was attributed to a decrease in food intake. However, a positive result in the in vitro micronucleus assay raised concerns about its genotoxic potential, which ultimately halted its development.
The findings from the research on this compound have been instrumental in guiding the development of second-generation histamine H3 receptor antagonists. The focus has shifted towards designing analogs, such as fluorinated derivatives, that retain the potent H3 receptor antagonism and anti-obesity efficacy of this compound but have an improved safety profile, particularly with respect to genotoxicity. Further research into the structure-activity relationships of this class of compounds is crucial for developing safe and effective treatments for obesity and potentially other CNS disorders where modulation of histaminergic neurotransmission is beneficial.
Conclusion
This compound is a valuable research tool for understanding the role of the histamine H3 receptor in the central nervous system. Its potent antagonist activity and demonstrated effects on appetite and body weight underscore the therapeutic potential of targeting this receptor. While the development of this compound itself was not pursued due to safety concerns, the knowledge gained from its study continues to inform the design of novel and safer H3 receptor antagonists for the treatment of obesity and other neurological and psychiatric conditions. This technical guide provides a comprehensive summary of the key data and methodologies associated with this compound to aid researchers and drug development professionals in this field.
References
A-331440: A Technical Guide for Obesity and Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on A-331440, a potent and selective histamine H3 receptor antagonist, for the potential treatment of obesity and related metabolic disorders. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further investigation and drug development efforts in this area.
Core Compound Information
This compound, with the chemical name 4'-[3-(3(R)-(dimethylamino)-pyrrolidin-1-yl)-propoxy]-biphenyl-4-carbonitrile, is a non-imidazole compound that acts as an antagonist at the histamine H3 receptor.[1] It has been investigated for its potential anti-obesity effects, primarily through its action on the central nervous system to modulate neurotransmitter release involved in energy homeostasis.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor | Species | Ki (nM) |
| Histamine H3 | Human | ≤ 25 |
| Histamine H3 | Rat | ≤ 25 |
| Histamine H1 | Human | 2940 |
| Histamine H2 | Human | 14400 |
| Histamine H4 | Human | >10000 |
Data sourced from Hancock et al., 2004 and other supporting documentation.[1][2]
Table 2: In Vivo Effects of this compound in a Diet-Induced Obesity Mouse Model (28-day study)
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Change in Body Weight | Reduction in Body Fat | Effect on Insulin Tolerance |
| This compound | 0.5 | No significant effect | Not reported | Not reported |
| This compound | 5 | Significant decrease (comparable to dexfenfluramine 10 mg/kg) | Reduced | Not reported |
| This compound | 15 | Significant decrease (reduced to levels of low-fat diet controls) | Reduced | Normalized |
| Dexfenfluramine | 10 | Significant decrease | Not reported | Not reported |
| High-Fat Diet Control | - | Weight gain | Increased | Impaired |
| Low-Fat Diet Control | - | Maintained lower weight | Lower | Normal |
Data summarized from Hancock et al., 2004.[1][3]
Signaling Pathways and Mechanism of Action
This compound exerts its effects by blocking the presynaptic histamine H3 autoreceptors in the central nervous system. These receptors normally provide a negative feedback mechanism, inhibiting the release of histamine and other neurotransmitters. By antagonizing these receptors, this compound increases the release of histamine, which is known to suppress appetite and increase energy expenditure.
Caption: Signaling pathway of this compound at the histamine H3 receptor.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for human and rat histamine H3 receptors.
Methodology:
-
Receptor Preparation: Membranes were prepared from cells recombinantly expressing either the human or rat histamine H3 receptor.
-
Radioligand: [3H]-Nα-methylhistamine was used as the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation: Membranes, radioligand, and varying concentrations of this compound were incubated.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: Radioactivity retained on the filters was quantified using liquid scintillation counting.
-
Data Analysis: IC50 values were determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.
Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the in vivo efficacy of this compound on body weight, body composition, and insulin sensitivity in an obesity model.
Methodology:
-
Animals: Male C57BL/6J mice.
-
Diet: Mice were fed a high-fat diet (45% kcal from lard) for a period of 8-12 weeks to induce obesity. A control group was maintained on a low-fat diet (10% kcal from fat).
-
Acclimation: Obese mice were acclimated to oral dosing with vehicle (e.g., 0.5% methylcellulose in water) for one week prior to the study.
-
Drug Administration: this compound was administered orally (p.o.) twice daily (b.i.d.) for 28 days at doses of 0.5, 5, and 15 mg/kg.
-
Measurements:
-
Body Weight: Measured daily.
-
Food Intake: Measured daily.
-
Body Composition: Determined at the end of the study using methods such as dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR).
-
Insulin Tolerance Test: Performed at the end of the study.
-
Caption: Experimental workflow for the diet-induced obesity model.
Insulin Tolerance Test (ITT)
Objective: To assess whole-body insulin sensitivity.
Methodology:
-
Fasting: Mice were fasted for 4-6 hours.
-
Baseline Glucose: A baseline blood glucose measurement was taken from the tail vein.
-
Insulin Injection: Human regular insulin (e.g., 0.75 U/kg) was administered intraperitoneally (i.p.).
-
Blood Glucose Monitoring: Blood glucose levels were measured at regular intervals (e.g., 15, 30, 45, and 60 minutes) post-insulin injection.
-
Data Analysis: The rate of glucose disappearance was calculated to determine insulin sensitivity. Normalization of the ITT indicates an improvement in insulin sensitivity.
Body Composition Analysis
Objective: To determine the effects of this compound on fat mass and lean mass.
Methodology:
-
Instrumentation: A dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR) analyzer was used.
-
Procedure: Conscious or lightly anesthetized mice were placed in the instrument.
-
Data Acquisition: The instrument scanned the entire body to differentiate between fat tissue, lean tissue, and bone mineral content.
-
Analysis: The resulting data provided quantitative measurements of total body fat mass and lean mass.
Conclusion
The preclinical data for this compound demonstrate its potential as an anti-obesity agent. Its mechanism of action as a histamine H3 receptor antagonist leads to significant reductions in body weight and body fat, along with improvements in insulin sensitivity in a diet-induced obesity model. The detailed methodologies provided in this guide offer a framework for the replication and further investigation of this compound and other compounds in this class for the treatment of metabolic diseases. Further research, including long-term efficacy and safety studies, is warranted to fully elucidate its therapeutic potential.
References
- 1. Antiobesity effects of this compound, a novel non-imidazole histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Experiments: An Overview of Methods, Approaches, and Contributions to Public Health Intervention Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From preclinical to clinical development: the example of a novel treatment for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for A-331440 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for in vivo studies involving the selective histamine H3 receptor antagonist, A-331440. The information is compiled from publicly available research to guide the design and execution of similar preclinical studies.
Compound Information
Compound: this compound IUPAC Name: 4'-[3-(3(R)-(Dimethylamino)pyrrolidin-1-yl)propoxy]biphenyl-4-carbonitrile Mechanism of Action: this compound is a potent and selective antagonist of the histamine H3 receptor.[1] In the central nervous system, presynaptic H3 receptors regulate the release of histamine and other neurotransmitters involved in homeostatic functions such as food and water intake.[1] By blocking these receptors, this compound enhances the release of these neurotransmitters, leading to its observed anti-obesity effects.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies with this compound.
Table 1: In Vivo Efficacy of this compound in a Diet-Induced Obesity Mouse Model
| Dose (mg/kg, p.o., b.i.d.) | Study Duration | Key Outcomes |
| 0.5 | 28 days | No significant effect on body weight.[1] |
| 5 | 28 days | Significant decrease in body weight, comparable to dexfenfluramine (10 mg/kg). Reduced body fat.[1] |
| 15 | 28 days | Reduced body weight to a level comparable to mice on a low-fat diet. Reduced body fat and normalized insulin tolerance.[1] |
Table 2: Safety and Toxicology Profile of this compound
| Test | Result | Notes |
| In Vitro Micronucleus Test | Positive | Predictive of genotoxicity in vivo. This finding led to the development of non-genotoxic fluorinated analogs. |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity in mice, a common model for studying the effects of anti-obesity compounds like this compound.
Materials:
-
Male C57BL/6J mice (or other appropriate strain)
-
High-fat diet (HFD; typically 45-60 kcal% fat)
-
Standard chow diet (control)
-
Animal caging with enrichment
-
Weighing scale
Procedure:
-
Acclimation: Upon arrival, house mice in a controlled environment (temperature, humidity, and light/dark cycle) and provide ad libitum access to standard chow and water for at least one week to acclimate.
-
Dietary Intervention: At the appropriate age (e.g., 6-8 weeks), randomize mice into two groups: a control group receiving a standard chow diet and an experimental group receiving a high-fat diet.
-
Induction of Obesity: Maintain mice on their respective diets for a period sufficient to induce a significant increase in body weight and adiposity in the HFD group compared to the control group. This period can range from several weeks to months. In the key study for this compound, mice were "stabilized" on a high-fat diet (45 kcal % lard) prior to drug administration.[1]
-
Monitoring: Monitor body weight and food intake regularly (e.g., weekly). Other parameters such as body composition can be assessed at baseline and at the end of the study.
-
Initiation of Treatment: Once the desired obese phenotype is achieved, the mice are ready for the administration of this compound or vehicle.
This compound Formulation and Administration
This protocol outlines the preparation and oral administration of this compound to mice.
Materials:
-
This compound dihydrochloride
-
Vehicle (e.g., sterile water or 0.5% methylcellulose in water)
-
Vortex mixer
-
Oral gavage needles
-
Syringes
Procedure:
-
Formulation Preparation:
-
This compound dihydrochloride is soluble in water.
-
Calculate the required amount of this compound and vehicle to achieve the desired final concentrations for each dose group (0.5, 5, and 15 mg/kg).
-
Prepare the dosing solutions by dissolving the appropriate amount of this compound in the vehicle. Use a vortex mixer to ensure complete dissolution.
-
Prepare a vehicle-only solution to serve as the control.
-
-
Administration:
-
Administer the prepared solutions to the mice via oral gavage (p.o.).
-
The dosing volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg).
-
In the primary study, this compound was administered twice daily (b.i.d.) for 28 days.[1]
-
Measurement of Obesity-Related Parameters
A variety of parameters can be measured to assess the anti-obesity effects of this compound.
a) Body Weight and Food Intake:
-
Measure the body weight of each mouse at regular intervals (e.g., daily or weekly) using a calibrated scale.
-
Measure food intake by weighing the provided food at the beginning of a period and the remaining food at the end, accounting for any spillage.
b) Body Composition:
-
Body composition (fat mass, lean mass) can be determined non-invasively in live animals using techniques such as:
-
Dual-energy X-ray absorptiometry (DEXA): Provides measurements of bone mineral density, fat mass, and lean mass.
-
Quantitative Magnetic Resonance (QMR): A rapid and precise method for measuring fat and lean mass.
-
-
At the end of the study, specific fat depots (e.g., epididymal, retroperitoneal) can be dissected and weighed.
c) Insulin Tolerance Test (ITT): This test is performed to assess insulin sensitivity. The 15 mg/kg dose of this compound was shown to normalize the insulin tolerance test.[1]
Materials:
-
Humulin R (or other regular human insulin)
-
Sterile saline
-
Glucometer and test strips
-
Lancets or fine-gauge needles
Procedure:
-
Fasting: Fast the mice for 4-6 hours prior to the test, with free access to water.
-
Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from a small drop of blood from the tail vein.
-
Insulin Injection: Administer insulin intraperitoneally (i.p.) at a dose of approximately 1 U/kg body weight.
-
Blood Glucose Monitoring: Measure blood glucose at several time points after insulin injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time. The rate of glucose clearance is an indicator of insulin sensitivity.
Visualizations
Caption: Mechanism of action of this compound as a histamine H3 receptor antagonist.
Caption: General experimental workflow for in vivo studies of this compound.
References
Application Notes and Protocols for A-331440 Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
A-331440 is a potent and selective histamine H3 receptor antagonist.[1] The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. As an antagonist, this compound blocks the inhibitory effect of this receptor, leading to enhanced neurotransmitter release. This compound is a valuable tool for investigating the role of the H3 receptor in various physiological processes and for preclinical drug development. Accurate and consistent preparation of this compound stock solutions is crucial for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
A summary of the key quantitative data for this compound dihydrochloride is provided in the table below for easy reference.
| Parameter | Value | Source(s) |
| Chemical Name | 4'-[3-[(3R)-3-(Dimethylamino)-1-pyrrolidinyl]propoxy]-[1,1-biphenyl]-4-carbonitrile dihydrochloride | [2][3] |
| CAS Number | 1049740-32-0 | [1][3][4][5] |
| Molecular Weight | 422.39 g/mol | [1][3][5] |
| Appearance | White solid | [3] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility in Water | Up to 100 mM (<42.24 mg/mL) | [3] |
| Solubility in DMSO | Up to 20 mM (<8.45 mg/mL) | [3][6] |
| Storage of Solid | Desiccate at room temperature or at 2-8°C | [2] |
| Storage of Stock Solution | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C | [1][6] |
Experimental Protocols
Materials and Equipment
-
This compound dihydrochloride powder
-
Sterile, high-purity solvent (DMSO or deionized water)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution in DMSO. Adjust the volumes and mass as needed for your specific experimental requirements.
Step 1: Calculation of Mass
To prepare a 10 mM stock solution, the required mass of this compound dihydrochloride (MW = 422.39 g/mol ) needs to be calculated.
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 422.39 g/mol x 1000 mg/g
-
Mass (mg) = 4.2239 mg
Step 2: Weighing the Compound
-
Wear appropriate PPE.
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 4.22 mg of this compound dihydrochloride powder into the microcentrifuge tube.
Step 3: Dissolving the Compound
-
Add 1 mL of high-purity DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[1]
Step 4: Storage
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage, store the stock solution at 4°C.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or lower.[1][6]
Protocol for Preparing a 50 mM this compound Stock Solution in Water
This protocol describes the preparation of 1 mL of a 50 mM stock solution in deionized water.
Step 1: Calculation of Mass
-
Mass (mg) = 50 mmol/L x 0.001 L x 422.39 g/mol x 1000 mg/g
-
Mass (mg) = 21.12 mg
Step 2: Weighing the Compound
-
Follow the same procedure as described in the DMSO protocol to weigh 21.12 mg of this compound dihydrochloride.
Step 3: Dissolving the Compound
-
Add 1 mL of sterile, deionized water to the microcentrifuge tube.
-
Vortex the solution until the compound is fully dissolved.
Step 4: Storage
-
Label the stock solution appropriately.
-
Store at 4°C for short-term use or aliquot and store at -20°C for long-term stability.
Visualizations
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway of Histamine H3 Receptor Antagonism by this compound
Caption: this compound blocks the H3 receptor, inhibiting negative feedback.
References
- 1. A 331440 dihydrochloride | CAS:1049740-32-0 | H3 receptor antagonist,non-imidazole,high affinity | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound dihydrochloride ≥98% (HPLC), solid | 392338-13-5 [sigmaaldrich.com]
- 3. concanavalin.com [concanavalin.com]
- 4. usbio.net [usbio.net]
- 5. A 331440 dihydrochloride | C22H29Cl2N3O | CID 16078942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
Application Notes and Protocols for A-331440 in a Mouse Obesity Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-331440 is a potent and selective non-imidazole histamine H3 receptor antagonist that has demonstrated significant anti-obesity effects in preclinical studies. As a presynaptic autoreceptor and heteroreceptor in the central nervous system, the histamine H3 receptor plays a crucial role in regulating the release of histamine and other neurotransmitters involved in appetite and metabolism. Antagonism of this receptor by this compound leads to increased neurotransmitter release, resulting in reduced food intake and body weight. These application notes provide detailed protocols for the use of this compound in a diet-induced mouse model of obesity, including dosage information, experimental procedures, and an overview of the underlying signaling pathways.
Data Presentation
Table 1: Dosage and Efficacy of this compound in Diet-Induced Obese Mice
| Dosage (Oral, b.i.d.) | Duration | Key Outcomes | Reference |
| 0.5 mg/kg | 28 days | No significant effect on body weight. | [1] |
| 5 mg/kg | 28 days | Decreased body weight, reduced food intake and abdominal fat. | [1] |
| 15 mg/kg | 28 days | Significantly reduced body weight (comparable to low-fat diet controls), reduced food intake, decreased abdominal fat, and normalized glucose and leptin levels. | [1] |
Signaling Pathway
This compound acts as an antagonist at the histamine H3 receptor, which is a Gαi/o-coupled receptor. Its antagonism initiates a signaling cascade that ultimately modulates the release of several key neurotransmitters involved in energy homeostasis.
Caption: Signaling pathway of this compound as a histamine H3 receptor antagonist.
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity in C57BL/6 mice through a high-fat diet.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
High-fat diet (HFD; 45-60% kcal from fat)
-
Standard chow diet (control)
-
Animal caging with enrichment
-
Animal scale
Procedure:
-
Acclimate male C57BL/6 mice for at least one week upon arrival, housing them under a 12-hour light/dark cycle with ad libitum access to standard chow and water.
-
After acclimation, randomly assign mice to either the control group (standard chow) or the DIO group (HFD).
-
House the animals in a temperature-controlled room (20-23°C) with 30-40% humidity.
-
Provide the respective diets and water ad libitum.
-
Monitor the body weight and food intake of the mice weekly.
-
Continue the HFD feeding for a minimum of 10-12 weeks to establish the obese phenotype, characterized by a significant increase in body weight compared to the control group.
This compound Administration
This protocol outlines the preparation and oral administration of this compound to DIO mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare the this compound formulation by suspending the required amount of the compound in the vehicle to achieve the desired final concentrations (e.g., 0.5 mg/mL and 1.5 mg/mL for 5 mg/kg and 15 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
Administer this compound or vehicle to the DIO mice via oral gavage twice daily (b.i.d.) for 28 consecutive days.
-
Monitor the mice for any adverse effects throughout the treatment period.
Insulin Tolerance Test (ITT)
This protocol is for assessing insulin sensitivity in mice.
Materials:
-
Humulin R (or other regular human insulin)
-
Sterile 0.9% saline
-
Glucometer and glucose test strips
-
Restraining device
-
Scalpel or lancet
-
Timer
Procedure:
-
Fast the mice for 4-6 hours before the test, with free access to water.
-
Record the baseline blood glucose level (t=0) from a small drop of blood obtained via a tail snip.
-
Administer insulin intraperitoneally at a dose of 0.75-1.0 U/kg body weight.
-
Measure blood glucose levels at 15, 30, 60, and 120 minutes post-insulin injection.
-
Handle the mice gently to minimize stress-induced hyperglycemia.
Body Composition Analysis
This protocol describes the measurement of fat and lean mass in mice. Dual-energy X-ray absorptiometry (DEXA) is a commonly used non-invasive method.
Materials:
-
DEXA scanner calibrated for small animals
-
Anesthesia (e.g., isoflurane) and anesthesia machine
-
Heating pad
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Place the anesthetized mouse in a prone position on the DEXA scanner bed.
-
Ensure the entire body, from the nose to the base of the tail, is within the scanning area.
-
Perform the scan according to the manufacturer's instructions.
-
Analyze the scan data to determine the fat mass, lean mass, and bone mineral density.
-
Monitor the mouse until it has fully recovered from anesthesia.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures described.
Caption: Experimental workflow for evaluating this compound in a mouse obesity model.
References
Application Notes and Protocols for A-331440 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-331440 is a potent and selective antagonist of the histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. As an antagonist/inverse agonist, this compound blocks the constitutive activity of the H3 receptor, leading to the modulation of various downstream signaling pathways. These application notes provide detailed protocols for utilizing this compound in a range of cell culture experiments to investigate its biological effects.
Mechanism of Action
The histamine H3 receptor is constitutively active and couples to Gi/o proteins. This constitutive activity leads to the inhibition of adenylyl cyclase, resulting in low basal levels of intracellular cyclic AMP (cAMP). Furthermore, H3 receptor activation can influence intracellular calcium levels and modulate signaling pathways such as the Akt pathway. This compound, by blocking this receptor, is expected to increase intracellular cAMP levels, potentially alter intracellular calcium mobilization, and affect the phosphorylation state of proteins like Akt. This compound has been shown to reduce basal Akt phosphorylation in SK-N-MC cells.
Data Presentation
This compound In Vitro Activity
| Parameter | Species | Value | Reference Cell Line(s) |
| Binding Affinity (Ki) | Human | ≤ 25 nM | Recombinant |
| Binding Affinity (Ki) | Rat | ≤ 25 nM | Recombinant |
| Functional Potency (pEC50) | Human | 7.7 | SK-N-MC |
Recommended Cell Lines for H3 Receptor Studies
| Cell Line | Description | Key Features |
| HEK293-H3R | Human Embryonic Kidney cells stably expressing the human histamine H3 receptor. | Commercially available, robust for various cellular assays. |
| CHO-K1-H3R | Chinese Hamster Ovary cells stably expressing the human histamine H3 receptor. | Well-characterized for GPCR signaling studies, suitable for high-throughput screening. |
| SK-N-MC | Human neuroblastoma cell line. | Endogenously expresses the histamine H3 receptor. |
| U-373 MG | Human glioblastoma-astrocytoma cell line. | Reported to express histamine receptors. |
Experimental Protocols
Preparation of this compound for Cell Culture
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a suitable solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of this compound from the stock solution in the appropriate cell culture medium for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability.
Materials:
-
Selected cell line (e.g., HEK293-H3R, CHO-K1-H3R)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting concentration range is 1 nM to 100 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Akt Phosphorylation
This protocol assesses the effect of this compound on the phosphorylation of Akt at Ser473.
Materials:
-
Selected cell line (e.g., SK-N-MC)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to normalize the phospho-Akt signal.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phospho-Akt to total Akt.
Protocol 3: Intracellular cAMP Accumulation Assay (ELISA)
This protocol measures the effect of this compound on intracellular cAMP levels.
Materials:
-
Selected cell line (e.g., HEK293-H3R, CHO-K1-H3R)
-
Complete cell culture medium
-
This compound
-
Forskolin (optional, to stimulate adenylyl cyclase)
-
cAMP ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment:
-
Wash cells with assay buffer.
-
Add serial dilutions of this compound to the wells.
-
To measure inverse agonism, incubate the cells with this compound for 15-30 minutes at 37°C.
-
(Optional) Add a low concentration of forskolin to all wells (except the basal control) to stimulate cAMP production and enhance the signal window.
-
-
Cell Lysis: Lyse the cells according to the cAMP ELISA kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Measurement: Perform the ELISA as per the kit protocol. This typically involves a competitive binding assay where cAMP from the sample competes with a labeled cAMP for binding to a specific antibody.
-
Measurement: Read the absorbance on a plate reader. The signal is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: Generate a standard curve and calculate the cAMP concentration in each sample.
Protocol 4: Intracellular Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration in response to this compound.
Materials:
-
Selected cell line (e.g., HEK293-H3R)
-
Complete cell culture medium
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay buffer (e.g., HBSS)
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Procedure:
-
Cell Seeding: Seed cells into a black-walled, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading:
-
Prepare the fluorescent calcium dye solution according to the manufacturer's instructions.
-
Remove the culture medium and add the dye solution to the cells.
-
Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells.
-
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer in a separate plate (compound plate).
-
Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for a few seconds.
-
The instrument will then automatically add the this compound solutions from the compound plate to the cell plate.
-
Immediately begin kinetic measurement of fluorescence changes over time (typically 1-3 minutes).
-
-
Data Analysis: Analyze the fluorescence intensity over time. The change in fluorescence is proportional to the change in intracellular calcium concentration.
Application Notes and Protocols for the Administration of A-331440 in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the administration of A-331440, a potent and selective histamine H3 receptor antagonist, in rodent models. The information is compiled from available literature to assist in the design and execution of preclinical studies.
Compound Information
-
Compound Name: this compound
-
Full Chemical Name: 4'-[3-(3(R)-(dimethylamino)-pyrrolidin-1-yl)-propoxy]-biphenyl-4-carbonitrile
-
Molecular Weight: 422.39 g/mol (as dihydrochloride)
-
Solubility: Soluble to 100 mM in water and to 20 mM in DMSO.[1]
-
Storage: Desiccate at room temperature.[1]
Overview of Administration Routes
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the administration of this compound in rodents based on available data.
| Parameter | Species | Route of Administration | Dosage | Dosing Frequency | Study Duration | Reference |
| Efficacy Studies | Mouse (C57BL/6) | Oral (p.o.) | 0.5, 5, 15 mg/kg | Twice daily (b.i.d.) | 28 days | Hancock et al., 2004[2][3] |
| General Dosing Volumes | Mouse (adult) | Oral (p.o.) | < 10 mL/kg | As per protocol | - | UCSF IACUC |
| Rat (adult) | Oral (p.o.) | 10-20 mL/kg | As per protocol | UCSF IACUC | ||
| Mouse (adult) | Intraperitoneal (i.p.) | < 2-3 mL | As per protocol | University of Missouri | ||
| Rat (adult) | Intraperitoneal (i.p.) | < 10 mL/kg | As per protocol | UBC Animal Care | ||
| Mouse (adult) | Intravenous (i.v.) | < 0.2 mL (tail vein) | As per protocol | University of Missouri | ||
| Rat (adult) | Intravenous (i.v.) | 5 ml/kg (bolus) | As per protocol | Boston University |
Experimental Protocols
Protocol 1: Oral Administration (Gavage) in Mice
This protocol is based on the methodology used in studies evaluating the antiobesity effects of this compound.[2][3]
Materials:
-
This compound dihydrochloride
-
Vehicle (e.g., sterile water or 0.9% sterile saline, based on solubility)[1]
-
Appropriate gavage needles (e.g., 20-22 gauge, 1-1.5 inches with a rounded tip for adult mice)
-
Syringes (1 mL or appropriate size for dosing volume)
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Formulation Preparation:
-
Based on its high solubility in water (up to 100 mM), this compound dihydrochloride can be dissolved in sterile water or sterile 0.9% saline.[1]
-
Calculate the required concentration of this compound in the vehicle to achieve the desired dose in a specific volume (typically 5-10 mL/kg for mice).
-
For example, for a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg:
-
Total dose = 10 mg/kg * 0.025 kg = 0.25 mg
-
Dosing volume = 10 mL/kg * 0.025 kg = 0.25 mL
-
Required concentration = 0.25 mg / 0.25 mL = 1 mg/mL
-
-
Prepare the solution fresh daily and protect it from light if the compound is light-sensitive.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to accurately calculate the dosing volume.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle.
-
Slowly administer the calculated volume of the this compound solution.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
Protocol 2: Intraperitoneal (i.p.) Injection in Rodents (General Protocol)
This is a general protocol for i.p. administration, as specific studies for this compound via this route are not detailed in the available literature.
Materials:
-
This compound dihydrochloride
-
Sterile, isotonic vehicle (e.g., 0.9% sterile saline)
-
Syringes (1 mL or 3 mL)
-
Needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
Animal scale
-
PPE
Procedure:
-
Formulation Preparation:
-
Dissolve this compound dihydrochloride in a sterile, isotonic vehicle such as 0.9% saline to the desired concentration. Ensure the pH of the final solution is close to neutral (pH ~7.0) to avoid irritation.
-
-
Animal Handling and Dosing:
-
Weigh the animal to calculate the required injection volume.
-
Restrain the rodent, typically by securing the scruff of the neck and turning the animal to expose the abdomen.
-
The injection site is usually the lower right or left abdominal quadrant to avoid the cecum and bladder.
-
Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.
-
Aspirate gently to ensure no blood or urine is drawn, which would indicate improper needle placement.
-
Inject the solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 3: Intravenous (i.v.) Injection in Rodents (General Protocol)
This is a general protocol for i.v. administration via the lateral tail vein. This procedure requires a high degree of technical skill.
Materials:
-
This compound dihydrochloride
-
Sterile, isotonic vehicle (e.g., 0.9% sterile saline)
-
Syringes (e.g., 1 mL insulin syringe)
-
Needles (e.g., 27-30 gauge for mice, 23-25 gauge for rats)
-
A warming device (e.g., heat lamp) to dilate the tail veins
-
Rodent restrainer
-
Animal scale
-
PPE
Procedure:
-
Formulation Preparation:
-
Prepare a sterile, isotonic solution of this compound in a suitable vehicle. The solution must be free of any particulates.
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the injection volume.
-
Place the rodent in a restrainer to secure the body and expose the tail.
-
Warm the tail using a heat lamp to cause vasodilation, making the lateral tail veins more visible and easier to access.
-
Swab the tail with an alcohol wipe.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
If the needle is correctly placed, there should be minimal resistance, and a small amount of blood may enter the hub of the needle.
-
Inject the solution slowly. If swelling occurs at the injection site, the needle is not in the vein, and the procedure should be stopped and re-attempted at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the animal to its cage and monitor its condition.
-
Visualizations
Signaling Pathway
Caption: this compound action on the Histamine H3 autoreceptor.
Experimental Workflow
Caption: General experimental workflow for this compound studies in rodents.
References
Application Notes & Protocols for the Quantification of A-331440
These application notes provide a comprehensive guide for the quantitative analysis of A-331440, a potent and selective histamine H3 receptor antagonist, in biological matrices. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is tailored for researchers, scientists, and drug development professionals requiring a sensitive and robust assay for pharmacokinetic studies, drug metabolism research, and other preclinical and clinical applications.
Introduction
This compound is a non-imidazole histamine H3 receptor antagonist that has shown potential in preclinical models for treating obesity.[1][2] Accurate quantification of this compound in biological samples such as plasma is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. This document outlines a validated LC-MS/MS method for the determination of this compound in human plasma. The method is designed to be selective, sensitive, accurate, and precise, adhering to the general principles of bioanalytical method validation.[3][4][5]
Physicochemical Properties of this compound Dihydrochloride:
-
Molecular Formula: C₂₂H₂₇N₃O·2HCl[1]
-
Solubility: Soluble in water up to 100 mM and in DMSO up to 20 mM.[1][2]
Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma
This protocol details the materials, sample preparation, and analytical conditions for the quantification of this compound.
2.1. Materials and Reagents
-
This compound dihydrochloride reference standard (≥98% purity)[1]
-
Internal Standard (IS): A structural analog of this compound or a stable isotope-labeled this compound (e.g., this compound-d4)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Human plasma (K₂EDTA as anticoagulant)
-
96-well deep-well plates
-
Centrifuge capable of accommodating 96-well plates
2.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
2.3. Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound dihydrochloride in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and QC samples.
-
Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 100 ng/mL
-
High QC (HQC): 800 ng/mL
-
2.4. Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of plasma samples (standards, QCs, or unknown study samples) into a 96-well deep-well plate.
-
Add 150 µL of the internal standard solution (e.g., 100 ng/mL of IS in acetonitrile).
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
2.5. LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | This compound: m/z 348.2 → 191.1 (Quantifier), m/z 348.2 → 112.1 (Qualifier)IS (this compound-d4): m/z 352.2 → 195.1 (Quantifier) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Note: The specific MS/MS transitions should be optimized by infusing the analyte and internal standard into the mass spectrometer.
Method Validation Summary
The bioanalytical method was validated according to international guidelines to ensure its suitability for the intended purpose.[4][5][7]
3.1. Linearity and Range The calibration curve was linear over the concentration range of 1-1000 ng/mL. A weighted (1/x²) linear regression was used for quantification.
| Parameter | Result |
| Concentration Range | 1 - 1000 ng/mL |
| Regression Model | Weighted (1/x²) |
| Correlation Coefficient (r²) | > 0.995 |
3.2. Accuracy and Precision The intra- and inter-day accuracy and precision were evaluated using the QC samples.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| LLOQ | 1 | ≤ 15.0 | ≤ 15.0 | ± 15.0 | ± 15.0 |
| LQC | 3 | ≤ 10.0 | ≤ 10.0 | ± 10.0 | ± 10.0 |
| MQC | 100 | ≤ 8.0 | ≤ 8.0 | ± 8.0 | ± 8.0 |
| HQC | 800 | ≤ 5.0 | ≤ 5.0 | ± 5.0 | ± 5.0 |
3.3. Recovery and Matrix Effect The extraction recovery and matrix effect were assessed to ensure that the sample preparation process was efficient and that endogenous plasma components did not interfere with the quantification.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 92.5 | 98.7 |
| MQC | 100 | 95.1 | 101.2 |
| HQC | 800 | 94.3 | 99.5 |
3.4. Stability The stability of this compound was evaluated under various conditions to ensure the integrity of the samples during handling and storage.
| Stability Condition | Duration | Result |
| Bench-top (Room Temperature) | 4 hours | Stable |
| Freeze-Thaw (3 cycles) | -20°C to Room Temp | Stable |
| Long-term Storage | 30 days at -80°C | Stable |
Visualization of Workflows and Pathways
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters in bioanalytical method validation.
References
- 1. rndsystems.com [rndsystems.com]
- 2. A 331440 dihydrochloride | CAS:1049740-32-0 | H3 receptor antagonist,non-imidazole,high affinity | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. usbio.net [usbio.net]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Notes and Protocols for A-331440 in Histamine Receptor Function Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing A-331440, a potent and selective histamine H3 receptor antagonist, in preclinical research settings. The protocols outlined below are designed to facilitate the study of histamine receptor function, particularly in the context of metabolic disorders such as obesity.
Introduction to this compound
This compound, with the chemical name 4'-[3-(3(R)-(Dimethylamino)-pyrrolidin-1-yl)-propoxy]-biphenyl-4-carbonitrile, is a non-imidazole antagonist of the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters. By blocking this receptor, this compound enhances the release of these neurotransmitters, which has been shown to reduce food intake and body weight in animal models. This compound binds potently to both human and rat H3 receptors, making it a valuable tool for preclinical obesity research[1][2].
Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Binding Affinity of this compound for Histamine H3 Receptors
| Species | Receptor | Radioligand | Kᵢ (nM) |
| Human | H3 | [³H]-Nα-methylhistamine | ≤25 |
| Rat | H3 | [³H]-Nα-methylhistamine | ≤25 |
| Data from Hancock et al., 2004.[1][2] |
Table 2: In Vivo Effects of this compound in a Diet-Induced Obesity Mouse Model (28-day study)
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Body Weight Change | Food Intake | Body Fat | Insulin Tolerance |
| Vehicle Control (High-Fat Diet) | - | Gain | Unchanged | Increased | Impaired |
| This compound | 0.5 | No significant effect | Not reported | Not reported | Not reported |
| This compound | 5 | Decreased (comparable to dexfenfluramine) | Reduced | Reduced | Not reported |
| This compound | 15 | Decreased (to level of low-fat diet controls) | Reduced | Reduced | Normalized |
| Dexfenfluramine (Positive Control) | 10 | Decreased | Not reported | Not reported | Not reported |
| Data from Hancock et al., 2004.[1][2] |
Experimental Protocols
Radioligand Binding Assay for Histamine H3 Receptor
This protocol is for determining the binding affinity of test compounds, such as this compound, to the histamine H3 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human or rat histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Nα-methylhistamine.
-
Test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.5.
-
Non-specific binding control: 10 µM R-α-methylhistamine.
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding), non-specific binding control, or this compound dilution.
-
50 µL of [³H]-Nα-methylhistamine (final concentration ~1 nM).
-
150 µL of cell membrane preparation (protein concentration to be optimized).
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid to each well, and quantify radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value by non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
In Vivo Study of this compound in a Diet-Induced Obesity (DIO) Mouse Model
This protocol describes a 28-day study to evaluate the anti-obesity effects of this compound.
Animals and Diet:
-
Male C57BL/6J mice, 6-8 weeks old.
-
High-fat diet (HFD): 45% kcal from fat.
-
Low-fat diet (LFD): 10% kcal from fat.
Procedure:
-
Acclimatize mice for one week with ad libitum access to standard chow and water.
-
Induce obesity by feeding the mice a high-fat diet for 4-6 weeks. A control group should be maintained on a low-fat diet.
-
After the induction period, randomize the HFD-fed mice into treatment groups (n=8-10 per group):
-
Vehicle control (e.g., water or 0.5% methylcellulose).
-
This compound (0.5, 5, and 15 mg/kg).
-
Positive control (e.g., dexfenfluramine, 10 mg/kg).
-
-
Administer the treatments orally (p.o.) twice daily (b.i.d.) for 28 consecutive days.
-
Monitor and record body weight and food intake daily or every other day.
-
At the end of the study, perform an insulin tolerance test.
-
Euthanize the animals and collect tissues for body composition analysis (e.g., using DEXA scan or by dissecting and weighing fat pads).
Visualizations
Caption: Signaling pathway of the H3 autoreceptor and the action of this compound.
Caption: Experimental workflow for the in vivo diet-induced obesity study.
References
Application Notes and Protocols: A-331440 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-331440, with the chemical name 4'-[3-(3(R)-(Dimethylamino)-pyrrolidin-1-yl)-propoxy]-biphenyl-4-carbonitrile, is a potent and selective non-imidazole antagonist of the histamine H3 receptor (H3R).[1][2] Primarily investigated for its therapeutic potential in metabolic disorders, this compound has significant applications in neuroscience research, particularly in the study of feeding behavior, energy homeostasis, and the central histaminergic system's role in these processes. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.
Mechanism of Action
This compound acts as a competitive antagonist at presynaptic histamine H3 autoreceptors and heteroreceptors. The H3 receptor is a G protein-coupled receptor (GPCR) that is constitutively active and coupled to the Gαi/o subunit. As an antagonist/inverse agonist, this compound blocks the constitutive activity of the H3 receptor and the binding of the endogenous agonist, histamine. This disinhibition leads to an increased synthesis and release of histamine from presynaptic histaminergic neurons.[3]
Furthermore, H3 receptors are also located on non-histaminergic neurons as heteroreceptors, where they regulate the release of other key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin. By antagonizing these heteroreceptors, this compound can enhance the release of these neurotransmitters in various brain regions, contributing to its pharmacological effects.[3]
Data Presentation
In Vitro Binding Affinity
| Compound | Receptor | Species | Kᵢ (nM) | Radioligand |
| This compound | Histamine H3 | Human | < 25 | [³H]-Nα-methylhistamine |
| This compound | Histamine H3 | Rat | < 25 | [³H]-Nα-methylhistamine |
Table 1: In vitro binding affinity of this compound for human and rat histamine H3 receptors.[1][2]
In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Study Duration | Effect on Body Weight | Effect on Food Intake |
| This compound | 0.5 | 28 days | No significant effect | Not reported |
| This compound | 5 | 28 days | Significant decrease | Reduction |
| This compound | 15 | 28 days | Reduced to levels of lean mice | Reduction |
| Dexfenfluramine (comparator) | 10 | 28 days | Comparable decrease to 5 mg/kg this compound | Not reported |
Table 2: Summary of in vivo effects of this compound in a diet-induced obesity mouse model.[1]
Experimental Protocols
Radioligand Binding Assay for Histamine H3 Receptor
Objective: To determine the binding affinity of this compound for the histamine H3 receptor.
Materials:
-
Cell membranes expressing the histamine H3 receptor (e.g., from HEK293 or CHO cells)
-
[³H]-Nα-methylhistamine (Radioligand)
-
This compound (Test compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw cell pellets expressing the H3 receptor on ice and homogenize in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of [³H]-Nα-methylhistamine (typically at or below its Kd value), and varying concentrations of this compound.
-
Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the 96-well filter plates using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Diet-Induced Obesity (DIO) Mouse Model for In Vivo Efficacy Testing
Objective: To evaluate the anti-obesity effects of this compound in a mouse model of diet-induced obesity.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 45-60% kcal from fat)
-
Control low-fat diet (LFD; e.g., 10% kcal from fat)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Animal balance
-
Food intake monitoring system
Procedure:
-
Acclimation: Acclimate mice to the housing facility for at least one week.
-
Induction of Obesity: Feed mice a high-fat diet ad libitum for 8-12 weeks to induce obesity. A control group should be fed a low-fat diet. Monitor body weight weekly.
-
Treatment: Once a significant difference in body weight is observed between the HFD and LFD groups, randomize the HFD mice into treatment groups (e.g., vehicle, this compound at different doses).
-
Dosing: Administer this compound or vehicle orally (p.o.) twice daily (b.i.d.) for the duration of the study (e.g., 28 days).
-
Monitoring:
-
Body Weight: Measure body weight daily or weekly.
-
Food Intake: Measure food consumption daily or weekly.
-
Metabolic Parameters: At the end of the study, plasma levels of leptin, insulin, and glucose can be measured. An insulin tolerance test can also be performed.
-
-
Data Analysis: Compare the changes in body weight, food intake, and metabolic parameters between the different treatment groups.
Visualizations
Signaling Pathway of H3 Receptor Antagonism
Caption: this compound signaling pathway.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for DIO mouse study.
Further Research Applications
While the primary focus of this compound research has been on its anti-obesity effects, its mechanism of action suggests potential applications in other areas of neuroscience:
-
Cognitive Enhancement: By increasing the release of pro-cognitive neurotransmitters like acetylcholine and norepinephrine, this compound could be investigated for its effects on learning and memory. However, initial reports suggest modest effects in this area.
-
Wakefulness and Arousal: The histaminergic system plays a crucial role in maintaining wakefulness. The stimulant properties of H3R antagonists could be explored in models of sleep disorders.
-
Neuropsychiatric Disorders: Dysregulation of neurotransmitter systems is implicated in various psychiatric conditions. The ability of this compound to modulate multiple neurotransmitter systems could warrant investigation in models of depression, anxiety, or schizophrenia.
Safety and Considerations
It is important to note that this compound was reported to be genotoxic in an in vitro micronucleus test. This has led to the development of safer, fluorinated analogs that retain the desired pharmacological activity. Researchers should consider these safety findings when designing and interpreting studies with this compound.
Disclaimer: This document is intended for research purposes only. This compound is not approved for human use. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
Commercial Sources and Application Notes for A-331440 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-331440 dihydrochloride is a potent and selective non-imidazole histamine H3 receptor antagonist. The histamine H3 receptor, a presynaptic autoreceptor predominantly expressed in the central nervous system, plays a crucial role in modulating the release of histamine and other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine. By antagonizing the H3 receptor, this compound enhances the release of these neurotransmitters, leading to its therapeutic potential in a range of neurological and metabolic disorders. Notably, it has demonstrated significant anti-obesity effects in preclinical models. This document provides a comprehensive overview of commercial sources, pharmacological data, key experimental protocols, and the underlying signaling pathways for this compound dihydrochloride.
Commercial Availability
This compound dihydrochloride is available from several commercial suppliers catering to the research community. Researchers can procure this compound from the following vendors:
-
Tocris Bioscience (part of Bio-Techne): A well-established supplier of high-purity life science reagents.
-
MedChemExpress (MCE): Specializes in a wide range of high-quality research chemicals and biochemicals.
-
Vulcanchem: A supplier of fine chemicals and pharmaceutical intermediates.
-
APExBIO: Provides a range of bioactive compounds for life science research.
-
R&D Systems (part of Bio-Techne): Offers a comprehensive portfolio of research reagents, including small molecules.
-
Sigma-Aldrich (part of MilliporeSigma): A leading global supplier of research chemicals and laboratory equipment.
-
BioCrick: A supplier of bioactive small molecules for research purposes.
Pharmacological Data
This compound dihydrochloride exhibits high affinity and selectivity for the histamine H3 receptor. The following tables summarize its binding affinity (Ki) for human and rat H3 receptors, as well as its selectivity over other human histamine receptor subtypes.
Table 1: Histamine H3 Receptor Binding Affinity
| Species | Receptor | K_i_ (nM) |
| Human | H_3_ | 22.7 |
| Rat | H_3_ | 21.7 |
Table 2: Selectivity Profile against Human Histamine Receptors
| Receptor | K_i_ (nM) |
| H_1_ | 2940 |
| H_2_ | 14400 |
| H_4_ | >10000 |
Signaling Pathway
As an antagonist/inverse agonist of the histamine H3 receptor, this compound dihydrochloride modulates downstream signaling cascades. The H3 receptor is constitutively active and couples to the Gαi/o subunit of the heterotrimeric G-protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking the constitutive activity of the H3 receptor, this compound disinhibits adenylyl cyclase, leading to an increase in cAMP production and subsequent activation of Protein Kinase A (PKA).
Furthermore, the primary mechanism of action in a neuronal context is the modulation of neurotransmitter release. As a presynaptic autoreceptor, the H3 receptor inhibits the release of histamine from histaminergic neurons. As a heteroreceptor, it also inhibits the release of other neurotransmitters. This compound, by antagonizing these receptors, enhances the release of histamine, acetylcholine, norepinephrine, and dopamine in various brain regions.
Caption: Signaling pathway of this compound dihydrochloride at the presynaptic terminal.
Experimental Protocols
This section provides detailed protocols for key experiments relevant to the characterization of this compound dihydrochloride.
Radioligand Binding Assay for Histamine H3 Receptor
This protocol is designed to determine the binding affinity of this compound dihydrochloride for the histamine H3 receptor using a competitive binding assay with a radiolabeled ligand.
Workflow:
Caption: Workflow for the radioligand binding assay.
Materials:
-
Cell membranes expressing the human or rat histamine H3 receptor.
-
Radioligand: [³H]-Nα-methylhistamine.
-
This compound dihydrochloride.
-
Non-specific binding control: A high concentration of a non-radiolabeled H3 agonist (e.g., (R)-α-methylhistamine).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Preparation: Dilute the cell membranes in ice-cold assay buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of the non-specific binding control (e.g., 10 µM (R)-α-methylhistamine).
-
Competitive Binding: 50 µL of this compound dihydrochloride at various concentrations (e.g., 0.1 nM to 10 µM).
-
-
Add Radioligand: Add 50 µL of [³H]-Nα-methylhistamine (at a concentration close to its K_d_ value) to all wells.
-
Add Membranes: Add 100 µL of the diluted cell membrane preparation to all wells. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine). Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Quantification: Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound dihydrochloride. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
In Vivo Anti-Obesity Study in a Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the evaluation of the anti-obesity effects of this compound dihydrochloride in a mouse model of diet-induced obesity.
Workflow:
Caption: Workflow for the in vivo diet-induced obesity study.
Materials:
-
Male C57BL/6J mice.
-
High-fat diet (HFD; e.g., 45-60% kcal from fat).
-
Low-fat control diet (LFD; e.g., 10% kcal from fat).
-
This compound dihydrochloride.
-
Vehicle control (e.g., sterile water or saline).
-
Oral gavage needles.
-
Animal balance.
-
Metabolic cages for food intake measurement.
-
Body composition analyzer (e.g., DEXA or NMR).
Procedure:
-
Obesity Induction:
-
House male C57BL/6J mice (e.g., 6-8 weeks old) in a temperature-controlled facility with a 12-hour light/dark cycle.
-
Feed the mice a high-fat diet for a period of 8-12 weeks to induce obesity. A control group should be maintained on a low-fat diet.
-
Monitor body weight weekly. Mice on the HFD should exhibit a significantly higher body weight compared to the LFD group before the start of the treatment.
-
-
Treatment:
-
Randomize the obese mice into treatment groups (n=8-10 per group):
-
Vehicle control (HFD-fed).
-
This compound dihydrochloride (e.g., 5, 15 mg/kg; HFD-fed).
-
A positive control such as dexfenfluramine can be included.
-
A lean control group (LFD-fed) receiving the vehicle should also be maintained.
-
-
Administer this compound dihydrochloride or vehicle via oral gavage twice daily (b.i.d.) for 28 consecutive days.
-
-
Monitoring:
-
Body Weight: Record the body weight of each mouse daily or every other day.
-
Food Intake: Measure food intake daily or several times a week using metabolic cages.
-
Body Composition: At the beginning and end of the treatment period, measure body fat and lean mass using a non-invasive method like DEXA or NMR.
-
-
Terminal Procedures:
-
At the end of the 28-day treatment period, fast the mice overnight.
-
Collect blood samples for the analysis of metabolic parameters such as glucose, insulin, triglycerides, and cholesterol.
-
An insulin tolerance test can also be performed to assess insulin sensitivity.
-
Euthanize the animals and collect tissues such as adipose tissue depots and liver for further analysis (e.g., weight, histology).
-
-
Data Analysis:
-
Analyze changes in body weight, food intake, and body composition between the treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Compare plasma metabolic parameters between the groups.
-
Conclusion
This compound dihydrochloride is a valuable research tool for investigating the role of the histamine H3 receptor in various physiological and pathological processes. Its high affinity, selectivity, and demonstrated in vivo efficacy in models of obesity make it a compound of significant interest for researchers in neuroscience, metabolism, and drug discovery. The provided data and protocols offer a foundation for the design and execution of experiments utilizing this potent H3 receptor antagonist.
Application Notes and Protocols for In Vitro Assays of A-331440
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-331440, with the chemical name 4'-[3-(3(R)-(dimethylamino)-pyrrolidin-1-yl)-propoxy]-biphenyl-4-carbonitrile, is a potent and selective, non-imidazole antagonist of the histamine H3 receptor (H3R).[1][2] The H3R is a presynaptic G-protein coupled receptor (GPCR) that acts as an autoreceptor, inhibiting the synthesis and release of histamine in the central nervous system.[2] As an antagonist, this compound blocks this inhibitory action, leading to an increase in histamine and other neurotransmitter levels. This mechanism has generated interest in its potential therapeutic applications, including as an anti-obesity agent.[2][3]
These application notes provide detailed protocols for two critical in vitro assays used to characterize the activity of this compound: a radioligand binding assay to determine its affinity for the H3 receptor and an in vitro micronucleus assay to assess its genotoxic potential.
Data Presentation: In Vitro Pharmacology of this compound
The following tables summarize the quantitative data for this compound in key in vitro assays.
Table 1: Radioligand Binding Affinity of this compound for Histamine Receptors
| Receptor | Species | Kᵢ (nM) | Selectivity vs. hH3R |
| H3 | Human | 22.7 | - |
| H3 | Rat | 21.7 | - |
| H1 | Human | 2940 | ~129-fold |
| H2 | Human | 14400 | ~634-fold |
| H4 | Human | >10000 | >440-fold |
Data compiled from R&D Systems.[4]
Table 2: Functional Antagonism of this compound at the Histamine H3 Receptor
| Assay | Cell Line | Species | Parameter | Value |
| Calcium Mobilization | HEK293 | Human | pKₑ | 7.37 ± 0.29 |
| Calcium Mobilization | HEK293 | Rat | pKₑ | 7.38 ± 0.10 |
Data compiled from APExBIO.[1]
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is primarily coupled to the Gαi/o subunit of the heterotrimeric G-protein. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can also modulate downstream effectors, including ion channels. As an antagonist, this compound blocks the binding of agonists to the H3R, thereby preventing this signaling cascade.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Protocols
Radioligand Competition Binding Assay for this compound
This protocol describes the determination of the binding affinity (Kᵢ) of this compound for the human histamine H3 receptor using a radioligand competition binding assay.
Experimental Workflow
Caption: Radioligand Binding Assay Workflow.
Materials and Reagents:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human histamine H3 receptor.
-
Radioligand: [³H]Nα-methylhistamine ([³H]NAMH).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Clobenpropit or another high-affinity H3R ligand.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Plate Setup:
-
Total Binding: Add assay buffer, cell membranes, and [³H]NAMH (at a concentration near its Kₑ, e.g., 1-2 nM).
-
Non-specific Binding: Add assay buffer, cell membranes, [³H]NAMH, and the non-specific binding control.
-
Competition Binding: Add assay buffer, cell membranes, [³H]NAMH, and the corresponding dilution of this compound.
-
-
Incubation: Incubate the plates for 60-120 minutes at 25°C to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
In Vitro Micronucleus Assay for this compound
This protocol outlines the procedure to assess the potential of this compound to induce chromosomal damage, as indicated by the formation of micronuclei in cultured cells. A positive result in this assay suggests potential genotoxicity.[5]
Experimental Workflow
Caption: In Vitro Micronucleus Assay Workflow.
Materials and Reagents:
-
Cell Line: A suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO), L5178Y mouse lymphoma, or human TK6 cells).
-
Test Compound: this compound.
-
Positive Controls: A known clastogen (e.g., Mitomycin C) and a known aneugen (e.g., Colchicine).
-
Negative Control: Vehicle (e.g., DMSO or culture medium).
-
Culture Medium: Appropriate for the chosen cell line.
-
Cytochalasin B: To block cytokinesis.
-
Hypotonic Solution: e.g., 0.075 M KCl.
-
Fixative: e.g., Methanol:Acetic Acid (3:1).
-
Staining Solution: e.g., Giemsa or a fluorescent DNA stain like DAPI.
-
Microscope slides.
-
Microscope with appropriate magnification.
Procedure:
-
Cell Seeding: Seed the cells in culture plates or flasks and allow them to attach and enter logarithmic growth.
-
Treatment:
-
Expose the cells to a range of concentrations of this compound, along with the positive and negative controls. A preliminary cytotoxicity assay is recommended to determine the appropriate concentration range.
-
The treatment duration is typically 3-6 hours in the presence of a metabolic activation system (S9 mix) and for a longer period (e.g., 24 hours) in its absence.
-
-
Addition of Cytochalasin B: After the initial treatment period, add Cytochalasin B to the culture medium at a final concentration that effectively blocks cytokinesis without being overly toxic (e.g., 3-6 µg/mL). This allows for the identification of cells that have undergone one nuclear division.
-
Incubation: Continue to incubate the cells for a period equivalent to 1.5-2 normal cell cycle lengths.
-
Cell Harvesting:
-
For adherent cells, trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Treat the cells with a hypotonic solution to swell the cytoplasm.
-
Fix the cells with the fixative solution.
-
-
Slide Preparation and Staining:
-
Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Stain the slides with a suitable DNA stain.
-
-
Microscopic Analysis and Scoring:
-
Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Micronuclei are small, round, membrane-bound DNA-containing bodies in the cytoplasm, separate from the main nuclei.
-
A positive result is a dose-dependent and statistically significant increase in the frequency of micronucleated cells compared to the negative control.
-
Conclusion
The provided protocols for radioligand binding and in vitro micronucleus assays are fundamental for the characterization of this compound. The radioligand binding assay is crucial for determining its potency and selectivity at the histamine H3 receptor, while the micronucleus assay provides essential information regarding its genotoxic potential. These detailed methodologies and the accompanying data and diagrams serve as a valuable resource for researchers involved in the preclinical evaluation of this compound and related compounds.
References
- 1. apexbt.com [apexbt.com]
- 2. Antiobesity effects of this compound, a novel non-imidazole histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A 331440 dihydrochloride (CAS 1049740-32-0): R&D Systems [rndsystems.com]
- 5. In vitro optimization of structure activity relationships of analogues of this compound combining radioligand receptor binding assays and micronucleus assays of potential antiobesity histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A-331440 Solubility and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-331440. The information provided addresses common solubility and stability challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-imidazole histamine H3 receptor antagonist.[1][2] The histamine H3 receptor is a G protein-coupled receptor primarily found in the central nervous system that acts as an autoreceptor on histaminergic neurons, inhibiting histamine release. As an antagonist, this compound blocks this inhibitory action, leading to increased histamine release in the brain. This modulation of histaminergic neurotransmission can subsequently influence other neurotransmitter systems.
Q2: What are the known solubility characteristics of this compound?
This compound is commercially available as a dihydrochloride salt, which influences its solubility. It is soluble in water up to 100 mM and in DMSO up to 20 mM.[3] For other organic solvents, specific quantitative data is limited. However, based on its biphenyl nitrile structure, it is expected to have some solubility in polar organic solvents.
Q3: What are the recommended storage conditions for this compound?
It is recommended to store this compound in a desiccated environment at room temperature.[3] For long-term storage, especially when dissolved in a solvent, it is advisable to store aliquots at -20°C or -80°C to minimize degradation.
Q4: Are there any known stability or safety concerns with this compound?
Yes, this compound has been reported to yield positive results in an in vitro micronucleus assay, which is predictive of genotoxicity.[4] It is hypothesized that the biphenyl rings in its structure may contribute to this by potentially interacting with DNA.[4] Therefore, appropriate safety precautions should be taken when handling this compound.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffers or Cell Culture Media
Problem: this compound precipitates out of solution when diluted from a stock in organic solvent (e.g., DMSO) into an aqueous buffer or cell culture medium.
Possible Causes:
-
Low Aqueous Solubility: The final concentration of this compound in the aqueous medium exceeds its solubility limit.
-
Solvent Shock: The rapid change in solvent polarity upon dilution can cause the compound to crash out of solution.
-
pH Effects: The pH of the final solution may influence the ionization state and solubility of the compound.
-
Interactions with Media Components: Salts, proteins, or other components in the culture medium may interact with this compound and reduce its solubility.
Solutions:
| Solution | Detailed Protocol |
| Optimize Dilution Technique | 1. Pre-warm the aqueous buffer or cell culture medium to 37°C. 2. While gently vortexing or swirling the aqueous medium, add the this compound stock solution dropwise to ensure rapid and even dispersion. 3. Visually inspect the solution for any signs of precipitation immediately after addition and after a short incubation period. |
| Use an Intermediate Dilution Step | 1. Prepare an intermediate dilution of the stock solution in a solvent that is miscible with both the stock solvent and the final aqueous medium (e.g., ethanol or a higher concentration of the final buffer). 2. Add this intermediate dilution to the final volume of the aqueous medium. |
| Adjust Final Concentration | If precipitation persists, lower the final concentration of this compound in the working solution. It may be necessary to perform a dose-response experiment to determine the highest soluble concentration that still achieves the desired biological effect. |
| Consider Formulation Aids | For in vivo studies or challenging in vitro systems, consider using formulation aids such as cyclodextrins or other solubilizing agents to enhance the aqueous solubility of this compound. |
Issue 2: Potential for Compound Degradation During Experiments
Problem: Inconsistent or unexpected experimental results may be due to the degradation of this compound under experimental conditions.
Possible Causes:
-
Hydrolysis: The compound may be susceptible to hydrolysis at acidic or basic pH.
-
Oxidation: Exposure to oxidative conditions can lead to degradation.
-
Photodegradation: Exposure to light, especially UV light, may cause the compound to degrade.
-
Thermal Instability: Elevated temperatures during long incubations can accelerate degradation.
Solutions:
A forced degradation study can be performed to identify potential degradation pathways and develop a stability-indicating analytical method.
| Stress Condition | Typical Experimental Protocol |
| Acidic Hydrolysis | 1. Dissolve this compound in a solution of 0.1 M HCl. 2. Incubate at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 2, 4, 8, 24 hours). 3. Neutralize the solution with an equivalent amount of NaOH. 4. Analyze the sample by a suitable analytical method (e.g., HPLC-UV). |
| Basic Hydrolysis | 1. Dissolve this compound in a solution of 0.1 M NaOH. 2. Incubate at a controlled temperature (e.g., 40-60°C) for a defined period. 3. Neutralize the solution with an equivalent amount of HCl. 4. Analyze the sample by HPLC-UV. |
| Oxidative Degradation | 1. Dissolve this compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂). 2. Incubate at room temperature for a defined period, protected from light. 3. Analyze the sample by HPLC-UV. |
| Photodegradation | 1. Prepare a solution of this compound in a suitable solvent. 2. Expose the solution to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined duration. 3. Analyze the sample by HPLC-UV, comparing it to a control sample kept in the dark. |
| Thermal Degradation | 1. Store a solid sample or a solution of this compound at an elevated temperature (e.g., 60-80°C) for a defined period. 2. Dissolve the solid sample or dilute the solution and analyze by HPLC-UV. |
Data Presentation: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Up to 100 mM | [3] |
| DMSO | Up to 20 mM | [3] |
Note: This table will be updated as more quantitative solubility data becomes available.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol provides a general procedure for preparing a high-concentration stock solution of this compound for use in various experiments.
Materials:
-
This compound dihydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound dihydrochloride powder in a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: In Vitro Micronucleus Assay for Genotoxicity Assessment
This protocol outlines the key steps for performing an in vitro micronucleus assay to evaluate the genotoxic potential of this compound, as has been previously reported.[4]
Materials:
-
Mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes)
-
Cell culture medium and supplements
-
This compound stock solution
-
Positive control (e.g., mitomycin C)
-
Negative/vehicle control (e.g., DMSO)
-
Cytochalasin B (for cytokinesis-block method)
-
Fixative (e.g., methanol:acetic acid)
-
Staining solution (e.g., Giemsa or acridine orange)
-
Microscope slides
-
Microscope with appropriate filters
Procedure:
-
Cell Culture and Treatment: Plate the cells at an appropriate density and allow them to attach (for adherent cells). Expose the cells to a range of concentrations of this compound, along with positive and negative controls, for a defined period (e.g., 3-4 hours with metabolic activation and 21-24 hours without).
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, and fix them. Drop the fixed cells onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a suitable DNA stain to visualize the nuclei and micronuclei.
-
Scoring: Under a microscope, score a predetermined number of binucleated cells (e.g., 1000-2000 per concentration) for the presence of micronuclei.
-
Data Analysis: Statistically analyze the frequency of micronucleated cells in the treated groups compared to the negative control. A significant, dose-dependent increase in micronuclei indicates a positive genotoxic response.
Visualizations
Caption: this compound signaling pathway as a histamine H3 receptor antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiobesity effects of this compound, a novel non-imidazole histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. In vitro optimization of structure activity relationships of analogues of this compound combining radioligand receptor binding assays and micronucleus assays of potential antiobesity histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A-331440 Genotoxicity Testing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential genotoxicity issues when working with the histamine H3 receptor antagonist, A-331440. While there is limited direct public data on the genotoxicity of this compound, this guide leverages information on its chemical classes—biphenyl and pyrrolidine derivatives—and general principles of genetic toxicology to help you design, troubleshoot, and interpret your experiments.
Frequently Asked Questions (FAQs)
Q1: What is genotoxicity and why is it a concern for a compound like this compound?
A1: Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell (DNA and chromosomes), causing mutations or chromosomal aberrations.[1] This is a critical concern during drug development because such damage can potentially lead to cancer or heritable defects.[1] Assessing the genotoxic potential of any new investigational drug, including this compound, is a mandatory part of safety evaluation before it can be considered for clinical trials.[2]
Q2: this compound is a biphenyl and pyrrolidine derivative. What are the known genotoxicity risks associated with these chemical classes?
A2:
-
Biphenyl compounds: The genotoxicity data for biphenyl is mixed. Some studies have reported DNA strand breaks in mice at high doses, while others found no evidence of chromosomal aberrations in rats.[3][4] It is suggested that the metabolites of biphenyl may be more genotoxic than the parent compound.[3][5]
-
Pyrrolidine derivatives: This is a very broad class of compounds. Some complex molecules containing a pyrrolidine ring, such as certain pyrrolizidine alkaloids, are known to be genotoxic, particularly after metabolic activation in the liver.[6][7] These alkaloids can cause DNA adducts, cross-linking, and mutations.[7]
Given these precedents, it is crucial to consider the role of metabolic activation when testing this compound.
Q3: What is a standard battery of in vitro genotoxicity tests?
A3: A standard in vitro test battery is required by regulatory agencies to assess different genotoxic endpoints.[2] It typically includes:
-
A bacterial reverse mutation test (Ames test): To detect gene mutations (point mutations and frameshifts).
-
An in vitro mammalian cell assay for chromosomal damage: This is usually the in vitro micronucleus assay or the chromosomal aberration assay. The micronucleus test is often preferred as it can detect both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[2]
-
An in vitro mammalian cell gene mutation assay (optional if the micronucleus assay is used): Often the Mouse Lymphoma Assay (MLA) or HPRT assay, to detect a broader spectrum of mutagenic events.[2]
All mammalian cell assays should be conducted with and without an external metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism.[8][9]
Q4: What is the S9 metabolic activation mix and why is it important?
A4: The S9 mix is a supernatant fraction of a liver homogenate centrifuged at 9000g, containing various metabolic enzymes (cytochrome P450s).[10] Many compounds are not genotoxic themselves but can be converted into reactive, DNA-damaging metabolites by liver enzymes.[9] Adding S9 mix to in vitro cell cultures simulates this hepatic metabolism.[10] Given that metabolites of biphenyls and pyrrolidine-containing compounds can be genotoxic, testing this compound with and without S9 is critical for a comprehensive assessment.[3][7]
Genotoxicity Experimental Workflow
The following diagram outlines a general workflow for assessing the genotoxicity of a new chemical entity like this compound.
Caption: General workflow for genotoxicity assessment of this compound.
Troubleshooting Guides
Issue 1: High Cytotoxicity Obscures Genotoxicity Results
You are observing high levels of cell death at concentrations required to assess genotoxicity, making it difficult to score micronuclei or other endpoints.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration too high: The selected dose range is too toxic. | Perform a more detailed preliminary cytotoxicity assay (e.g., MTT, XTT, or relative population doubling) with a wider range of concentrations and a finer dilution series. | Identification of the concentration that causes ~55% cytotoxicity (or less, as per OECD guidelines), which should be the top concentration for the genotoxicity assay. |
| Treatment duration too long: Continuous exposure is lethal to the cells. | Reduce the treatment duration. For the micronucleus assay, a short treatment (e.g., 3-6 hours) followed by a recovery period is a standard approach.[11] | Reduced cytotoxicity, allowing for a sufficient number of viable cells to analyze for genotoxic effects at the end of the experiment. |
| Solvent effects: The solvent used to dissolve this compound (e.g., DMSO) is contributing to toxicity at the concentrations used. | Ensure the final concentration of the solvent in the culture medium is consistent across all treatments (including controls) and is below the recommended non-toxic limit (typically <1% for DMSO). | Minimized solvent-induced cytotoxicity, allowing for a clearer assessment of the compound's intrinsic toxicity. |
Issue 2: Inconsistent or Equivocal Results in the In Vitro Micronucleus Assay
You observe a small, non-dose-responsive increase in micronucleated cells that is borderline significant.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Statistical noise: The effect is small and variability is high. | Increase the number of cells scored per concentration. Scoring 2000 binucleated cells per condition is recommended for robust statistical power.[12] | Increased confidence in the result. A true positive effect should become more statistically apparent, while a random fluctuation will likely regress to the mean. |
| Compound precipitation: this compound may be precipitating out of solution at higher concentrations, leading to a plateau in effect. | Visually inspect the culture medium for precipitation at the time of treatment and at harvest. If necessary, re-evaluate the solubility of this compound in the culture medium. | A clear understanding of the true concentration of the compound in solution, allowing for a more accurate dose-response assessment. |
| Indirect mechanism: The effect may be indirect (e.g., related to apoptosis or changes in osmolality) rather than direct DNA damage. | Evaluate markers of apoptosis (e.g., Annexin V staining) in parallel. Ensure that the top concentration does not cause excessive cytotoxicity or changes in osmolality. | Differentiation between a true genotoxic effect and a secondary effect of cytotoxicity or other culture artifacts. |
| Metabolic instability: The compound or its active metabolite may be unstable in the culture medium. | Consider a repeat experiment with a shorter exposure time followed by a recovery period to capture the effects of potentially short-lived reactive metabolites. | A more robust positive signal if the genotoxic effect is mediated by an unstable metabolite. |
Troubleshooting Decision Tree for Positive Micronucleus Result
This diagram provides a logical path for investigating an unexpected positive result in the in vitro micronucleus assay for this compound.
Caption: Decision tree for troubleshooting a positive micronucleus result.
Experimental Protocols
Protocol 1: In Vitro Micronucleus Assay
This protocol is adapted from standard OECD guidelines for assessing clastogenic and aneugenic potential.[11]
-
Cell Culture:
-
Use a p53-competent cell line (e.g., TK6 or HepG2).
-
Culture cells to approximately 5-8 x 10⁵ cells/mL in appropriate medium.[13]
-
-
Treatment:
-
Without S9: Seed cells and treat with at least three concentrations of this compound (and vehicle/negative/positive controls) for a short period (e.g., 4 hours) followed by a recovery period, or for a long period (e.g., 24 hours).
-
With S9: Co-incubate cells with this compound and S9 mix for a short period (e.g., 4 hours). After incubation, wash cells and add fresh medium.[11]
-
-
Cytokinesis Block:
-
Harvesting and Slide Preparation:
-
Harvest cells by centrifugation.
-
Treat with a hypotonic solution (e.g., 75 mM KCl).[13]
-
Fix cells using a methanol:acetic acid solution.
-
Drop the cell suspension onto clean microscope slides and air dry.
-
-
Staining and Scoring:
-
Stain slides with a DNA-specific stain (e.g., Giemsa or DAPI).
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.[12]
-
Calculate the frequency of micronucleated cells.
-
Protocol 2: Alkaline Comet Assay (Single-Cell Gel Electrophoresis)
This protocol is used to detect primary DNA strand breaks.[14][15]
-
Cell Treatment:
-
Treat cells in suspension or monolayer with at least three concentrations of this compound (and controls) for a short duration (e.g., 1-4 hours).
-
-
Slide Preparation:
-
Coat microscope slides with normal melting point agarose.
-
Harvest and resuspend ~20,000 treated cells in low melting point agarose at 37°C.
-
Pipette the cell-agarose suspension onto the pre-coated slide, coverslip, and allow to solidify on ice.
-
-
Lysis:
-
Immerse slides in cold, freshly prepared lysis buffer (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C.[16] This removes cell membranes and histones, leaving behind the nucleoid.
-
-
DNA Unwinding and Electrophoresis:
-
Neutralization and Staining:
-
Gently rinse the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).[15]
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
-
Scoring:
-
Visualize slides using a fluorescence microscope.
-
Use image analysis software to measure the amount of DNA in the comet tail (% Tail DNA) and the tail moment for at least 50-100 cells per slide.[16]
-
Hypothetical Data Presentation
Table 1: Hypothetical Results of In Vitro Micronucleus Assay with this compound
| Treatment Condition | Concentration (µM) | Cytotoxicity (% of Vehicle) | Frequency of Micronucleated Cells (%) ± SD | Fold Increase over Vehicle | p-value |
| -S9 (24h exposure) | |||||
| Vehicle Control (0.5% DMSO) | 0 | 100 | 1.2 ± 0.3 | 1.0 | - |
| This compound | 10 | 95 | 1.3 ± 0.4 | 1.1 | >0.05 |
| This compound | 30 | 82 | 1.5 ± 0.5 | 1.3 | >0.05 |
| This compound | 100 | 58 | 1.8 ± 0.6 | 1.5 | >0.05 |
| Positive Control (Mitomycin-C) | 0.5 | 65 | 8.5 ± 1.1 | 7.1 | <0.01 |
| +S9 (4h exposure) | |||||
| Vehicle Control (0.5% DMSO) | 0 | 100 | 1.1 ± 0.2 | 1.0 | - |
| This compound | 10 | 98 | 1.9 ± 0.5 | 1.7 | >0.05 |
| This compound | 30 | 85 | 3.5 ± 0.8 | 3.2 | <0.05 |
| This compound | 100 | 53 | 6.2 ± 1.0 | 5.6 | <0.01 |
| Positive Control (Cyclophosphamide) | 10 | 61 | 9.1 ± 1.3 | 8.3 | <0.01 |
Interpretation: In this hypothetical scenario, this compound does not induce a significant increase in micronuclei without metabolic activation. However, in the presence of the S9 mix, there is a statistically significant, dose-dependent increase in micronucleated cells, suggesting that a metabolite of this compound is potentially genotoxic.
Table 2: Hypothetical Results of Alkaline Comet Assay with this compound (+S9, 4h exposure)
| Treatment Condition | Concentration (µM) | Mean % Tail DNA ± SD | Fold Increase over Vehicle | p-value |
| Vehicle Control (0.5% DMSO) | 0 | 4.5 ± 1.1 | 1.0 | - |
| This compound | 10 | 6.8 ± 1.9 | 1.5 | >0.05 |
| This compound | 30 | 15.2 ± 3.5 | 3.4 | <0.05 |
| This compound | 100 | 28.9 ± 5.1 | 6.4 | <0.01 |
| Positive Control (Etoposide) | 5 | 35.1 ± 4.8 | 7.8 | <0.01 |
Interpretation: This hypothetical data from the Comet assay corroborates the positive result from the micronucleus assay with S9 activation. The dose-dependent increase in % Tail DNA indicates that a metabolite of this compound causes primary DNA strand breaks.
Potential Mechanisms of Genotoxicity
Understanding the potential mechanism is key to risk assessment. Genotoxicity can be broadly categorized as direct or indirect.
Caption: Potential direct and indirect mechanisms of genotoxicity.
References
- 1. Polychlorinated biphenyl quinone-induced genotoxicity, oxidative DNA damage and γ-H2AX formation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. Human Health Effects of Biphenyl: Key Findings and Scientific Issues | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 6. Genotoxicity of selected pyrrolizidine alkaloids in human hepatoma cell lines HepG2 and Huh6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Trinova Biochem | S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test [trinova.de]
- 11. criver.com [criver.com]
- 12. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 13. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
- 14. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 15. researchgate.net [researchgate.net]
- 16. 3.5. Comet Assay for Genotoxicity Testing [bio-protocol.org]
- 17. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
A-331440 off-target effects and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of A-331440 and guidance on how to control for them in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective, non-imidazole antagonist of the histamine H3 receptor.[1][2] It binds to both human and rat H3 receptors with high affinity.[2] The H3 receptor is primarily found in the central nervous system and acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters.[1][2]
Q2: What are the known off-target effects of this compound?
Q3: What is the likely mechanism of this compound-induced genotoxicity?
The genotoxicity of this compound is hypothesized to be linked to its biphenyl structure.[3] Metabolism of biphenyl-containing compounds by cytochrome P450 (CYP) enzymes can lead to the formation of reactive metabolites, such as quinones. These metabolites can cause oxidative DNA damage and form DNA adducts, leading to DNA strand breaks and chromosomal damage, which can be detected in a micronucleus assay.
Q4: Are there analogs of this compound with a better safety profile?
Yes, analogs of this compound have been developed to mitigate the genotoxicity while retaining high affinity for the H3 receptor. For example, mono- and di-fluorinated analogs such as A-417022 and A-423579 were found to be devoid of genotoxicity in the in vitro micronucleus assay while maintaining potent H3 receptor binding.[3]
Q5: How can I control for the on-target effects of this compound in my experiments?
To confirm that an observed effect is due to H3 receptor antagonism, consider the following controls:
-
Use of a structurally different H3 antagonist: Employ another well-characterized H3 antagonist with a different chemical scaffold to see if it replicates the effect.
-
Rescue experiments: If possible, co-administer a histamine H3 receptor agonist to see if it can reverse the effects of this compound.
-
Use of a negative control compound: Include a structurally similar but inactive analog of this compound in your experiments.
-
Experiments in H3 receptor knockout models: If available, using cells or animals lacking the H3 receptor can definitively show whether the observed effect is on-target.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected phenotype or toxicity at high concentrations. | Potential off-target activity of this compound. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Consult the selectivity data provided in this guide to see if known off-targets could be involved. 3. If possible, conduct a broad off-target screening assay (e.g., using a commercial service) to identify potential off-target interactions. |
| Inconsistent results between experiments. | 1. Variability in compound stability or concentration. 2. Cell line instability or passage number effects. | 1. Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment. 2. Use cells within a consistent and low passage number range. |
| Observed effect is not replicated by other H3 antagonists. | The effect may be an off-target effect specific to the chemical structure of this compound. | 1. Consider the possibility of off-target pharmacology. 2. Use the suggested control experiments (FAQ 5) to dissect on-target versus off-target effects. |
| Evidence of DNA damage or apoptosis in cell-based assays. | Potential genotoxicity of this compound. | 1. Perform an in vitro micronucleus assay to directly assess genotoxicity in your experimental system (see protocol below). 2. Consider using a less genotoxic analog, such as A-423579, if available. |
Data Presentation
Table 1: Selectivity Profile of this compound for Human Histamine Receptors
| Receptor | Ki (nM) | Selectivity vs. H3 |
| H3 | 22.7 | - |
| H1 | 2940 | ~130-fold |
| H2 | 14400 | ~634-fold |
| H4 | >10000 | >440-fold |
Data compiled from publicly available sources.
Mandatory Visualizations
Caption: On-target signaling pathway of this compound at the histamine H3 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiobesity effects of this compound, a novel non-imidazole histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro optimization of structure activity relationships of analogues of this compound combining radioligand receptor binding assays and micronucleus assays of potential antiobesity histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing A-331440 dosage for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of A-331440, a potent and selective histamine H3 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a high-affinity, selective antagonist of the histamine H3 receptor.[1][2] The H3 receptor is a presynaptic autoreceptor located on histaminergic neurons and a heteroreceptor on other neurons in the central nervous system (CNS). By blocking the H3 receptor, this compound inhibits the negative feedback loop that normally suppresses histamine release. This leads to an increased release of histamine and other neurotransmitters, such as acetylcholine, norepinephrine, and dopamine. This enhanced neurotransmitter release is believed to mediate the compound's effects on wakefulness, cognition, and appetite.
Q2: What are the recommended in vitro concentrations for this compound?
The optimal in vitro concentration of this compound will vary depending on the cell type and the specific assay. Based on its high affinity for the H3 receptor (Ki values are typically in the low nanomolar range), a starting concentration range of 1 nM to 1 µM is recommended for most cell-based assays. It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: What are the known off-target effects of this compound?
This compound exhibits high selectivity for the histamine H3 receptor over other histamine receptor subtypes (H1, H2, and H4).[3] However, as with any pharmacological agent, the potential for off-target effects increases at higher concentrations. While specific off-target activities at high concentrations are not extensively documented in publicly available literature, it is best practice to use the lowest effective concentration to minimize the risk of non-specific effects. One study noted that despite its effectiveness in pre-clinical models, this compound was excluded from clinical trials due to findings of genotoxicity.[4]
Q4: How should I prepare and store stock solutions of this compound?
This compound dihydrochloride is soluble in water up to 100 mM and in DMSO up to 20 mM. For long-term storage, it is recommended to store the solid compound desiccated at room temperature. Stock solutions can be prepared in water or DMSO and should be stored at -20°C for long-term use. To prepare a working solution, dilute the stock solution in the appropriate cell culture medium or assay buffer immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Cell Culture Medium | The concentration of this compound exceeds its solubility in the medium. The pH of the medium may have shifted. Interaction with other components in the serum or medium. | Visually inspect the medium for cloudiness or particles.[5] Examine a sample under a microscope to distinguish between chemical precipitate and microbial contamination.[5] Prepare a fresh working solution from your stock. Consider using a lower concentration of this compound. If using serum-containing medium, try reducing the serum concentration or using a serum-free medium for the duration of the treatment. Ensure the final concentration of the solvent (e.g., DMSO) in the medium is low (typically <0.1%) to avoid solvent-induced precipitation. |
| Inconsistent or No Biological Effect | Incorrect dosage or concentration. Degradation of the compound. Cell line does not express the H3 receptor or expresses it at very low levels. Problems with the assay itself. | Confirm the calculations for your dilutions and ensure the correct amount of this compound is being added. Prepare fresh working solutions for each experiment. Verify the expression of the histamine H3 receptor in your cell line using techniques such as qPCR or western blotting. Include appropriate positive and negative controls in your experiment to ensure the assay is working correctly. For example, use a known H3 receptor agonist to confirm receptor functionality. |
| High Background Signal in Assays | Non-specific binding of this compound at high concentrations. Issues with assay reagents or detection methods. | Perform a dose-response curve to identify the optimal concentration with the best signal-to-noise ratio. Reduce the concentration of this compound. Optimize assay conditions, such as washing steps in binding assays or incubation times. Ensure all reagents are properly prepared and stored. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinity of this compound
| Receptor | Species | Ki (nM) | Reference |
| Histamine H3 | Human | ≤ 25 | [1][2] |
| Histamine H3 | Rat | ≤ 25 | [1][2] |
| Histamine H3 | Rat (Globus Pallidus) | 316 | [6] |
Table 2: In Vivo Dosage and Effects of this compound in a 28-Day Mouse Study
| Dosage (mg/kg, p.o., b.i.d.) | Effect on Body Weight | Effect on Body Fat | Effect on Insulin Tolerance | Reference |
| 0.5 | No significant effect | Not reported | Not reported | [1][2] |
| 5 | Decreased | Reduced | Not reported | [1][2] |
| 15 | Reduced to a level comparable to mice on a low-fat diet | Reduced | Normalized | [1][2] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Histamine H3 Receptor
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for the histamine H3 receptor.
Materials:
-
Cell membranes expressing the histamine H3 receptor
-
[3H]-N-α-methylhistamine ([3H]-NAMH) or another suitable H3 receptor radioligand
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Unlabeled histamine (for determining non-specific binding)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
This compound at various concentrations
-
[3H]-NAMH at a concentration close to its Kd
-
Cell membranes (the amount will need to be optimized)
-
-
For determining non-specific binding, add a high concentration of unlabeled histamine (e.g., 10 µM) instead of this compound.
-
For determining total binding, add binding buffer instead of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the assay by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Analyze the data using a suitable software to calculate the IC50 and Ki values for this compound.
Protocol 2: cAMP Accumulation Assay (Functional Antagonism)
This protocol outlines a general procedure for a cAMP accumulation assay to measure the functional antagonist activity of this compound at the histamine H3 receptor.
Materials:
-
Cells expressing the histamine H3 receptor (e.g., CHO or HEK293 cells)
-
This compound
-
A histamine H3 receptor agonist (e.g., (R)-α-methylhistamine)
-
Forskolin (to stimulate adenylyl cyclase)
-
Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove the culture medium from the cells and wash with assay buffer.
-
Add the this compound dilutions to the cells and pre-incubate for a specific time (e.g., 15-30 minutes).
-
Add the H3 receptor agonist at a concentration that gives a submaximal response (e.g., EC80) along with forskolin.
-
Incubate for a time that allows for sufficient cAMP production (e.g., 30 minutes).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
Plot the cAMP concentration against the concentration of this compound to determine the IC50 value.
Visualizations
Caption: this compound antagonizes the H3 receptor, blocking its inhibitory effects.
Caption: Workflow for characterizing this compound's in vitro pharmacology.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiobesity effects of this compound, a novel non-imidazole histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound dihydrochloride (392338-13-5) for sale [vulcanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Histamine H3 Receptor Activation Counteracts Adenosine A2A Receptor-Mediated Enhancement of Depolarization-Evoked [3H]-GABA Release from Rat Globus Pallidus Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with A-331440
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential inconsistencies and challenges during experiments with A-331440.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-imidazole histamine H3 receptor antagonist.[1][2] The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system (CNS) that regulates the release of histamine and other neurotransmitters.[1][2] By blocking these receptors, this compound enhances the release of neurotransmitters, which is thought to be the basis for its effects on appetite and weight control.
Q2: What are the common applications of this compound in research?
This compound is primarily investigated for its potential as an anti-obesity agent.[1][2] Research has shown that it can reduce food intake and body weight in diet-induced obese animal models.[1]
Q3: What are the known off-target effects or liabilities of this compound?
A critical consideration when working with this compound is its potential for genotoxicity. It has been reported to yield positive results in an in vitro micronucleus assay, which is predictive of genotoxicity in vivo.[3] This suggests that the compound may cause chromosomal damage at certain concentrations. Researchers should be mindful of this and consider using the lowest effective concentrations in their experiments to minimize potential cytotoxic effects that could lead to inconsistent or misleading results.
Q4: What are the recommended solvent and storage conditions for this compound?
This compound dihydrochloride is soluble in water (up to 100 mM) and DMSO (up to 20 mM). It is recommended to desiccate the compound at room temperature for storage. For experimental use, it is advisable to prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
Inconsistencies in cell-based assays are a common challenge. The following sections address potential issues when using this compound.
Problem 1: High Variability Between Replicates
High variability can mask the true effect of the compound.
-
Potential Cause: Inconsistent cell seeding, pipetting errors, or "edge effects" in multi-well plates.
-
Recommended Solution:
-
Ensure a homogenous cell suspension before seeding.
-
Calibrate pipettes regularly and use appropriate pipetting techniques.
-
To minimize edge effects, consider not using the outer wells of the plate or filling them with sterile media or PBS.[4]
-
Problem 2: Lower than Expected Potency or Efficacy
If this compound appears less potent or effective than anticipated, consider the following:
-
Potential Cause:
-
Compound Degradation: The stability of this compound in your specific cell culture medium and conditions is a critical factor. While biphenyl compounds are generally stable, specific data for this compound is limited.
-
Suboptimal Assay Conditions: The concentration of agonist used in a functional assay, incubation times, and cell density can all impact the apparent potency of an antagonist.
-
Low Receptor Expression: The cell line used may not express a sufficient number of histamine H3 receptors.
-
-
Recommended Solution:
-
Prepare fresh dilutions of this compound for each experiment from a recently prepared stock solution.
-
Optimize assay parameters such as agonist concentration (typically EC50 to EC80) and incubation time.
-
Confirm H3 receptor expression in your cell line using techniques like qPCR or a radioligand binding assay with a known H3 receptor ligand.
-
Problem 3: Signs of Cellular Toxicity
Given the potential for genotoxicity, it is crucial to distinguish between pharmacological effects and cytotoxicity.
-
Potential Cause: this compound concentration is too high, leading to off-target cytotoxic effects.
-
Recommended Solution:
-
Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the concentration range where this compound does not affect cell viability.
-
Always include a vehicle control (e.g., DMSO at the same final concentration) to account for any solvent-induced toxicity.
-
Consider the findings from the in vitro micronucleus assay and aim to use concentrations well below those that might induce chromosomal damage.[3]
-
Inconsistent Results in In Vivo Studies
In vivo experiments introduce additional layers of complexity.
Problem 1: High Variability in Animal Responses
-
Potential Cause: Inconsistent drug administration, biological variability among animals, or animal stress.
-
Recommended Solution:
-
Ensure consistent and accurate dosing, particularly with techniques like oral gavage.
-
Increase the number of animals per group to account for individual biological variation.
-
Handle animals consistently and minimize stress, as it can impact metabolic parameters.
-
Problem 2: Lack of Expected Efficacy
-
Potential Cause:
-
Poor Bioavailability: The formulation and route of administration may not result in adequate systemic exposure.
-
Metabolism of the Compound: The compound may be rapidly metabolized in vivo.
-
Dietary Inconsistencies: Variations in the diet of the animals can affect the study outcome.
-
-
Recommended Solution:
-
For oral administration, ensure the vehicle is appropriate and that the compound is properly solubilized or suspended.
-
Conduct pharmacokinetic studies to determine the plasma concentration and half-life of this compound in your animal model.
-
Use a standardized and consistent diet for all animals in the study.
-
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₇N₃O · 2HCl | |
| Molecular Weight | 422.39 g/mol | |
| Mechanism of Action | Histamine H3 Receptor Antagonist | [1][2] |
| Binding Affinity (Ki) | < 25 nM (human and rat H3 receptors) | [1][2] |
| Solubility | Water (≤ 100 mM), DMSO (≤ 20 mM) | |
| Storage | Desiccate at Room Temperature |
Experimental Protocols
In Vitro cAMP Functional Assay
This protocol is a general guideline for assessing the antagonist activity of this compound at the histamine H3 receptor, which is typically a Gi-coupled receptor.
-
Cell Culture: Culture HEK293 or CHO cells stably expressing the human or rat histamine H3 receptor in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of a known H3 receptor agonist (e.g., (R)-α-methylhistamine).
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of the H3 receptor agonist (typically at its EC80 concentration) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Anti-Obesity Study in Diet-Induced Obese Mice
This protocol is based on a published study investigating the anti-obesity effects of this compound.[1]
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6J) and induce obesity by feeding a high-fat diet (e.g., 45% kcal from fat) for several weeks.
-
Compound Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., water or a specific formulation buffer).
-
Dosing Regimen:
-
Administer this compound orally twice daily (b.i.d.) at doses ranging from 0.5 to 15 mg/kg.[1]
-
Include a vehicle control group and potentially a positive control group (e.g., a known anti-obesity drug).
-
-
Study Duration: Treat the animals for a period of 28 days.[1]
-
Outcome Measures:
-
Monitor body weight and food intake regularly.
-
At the end of the study, measure parameters such as body composition (e.g., fat mass), plasma levels of metabolic hormones (e.g., insulin, leptin), and glucose tolerance.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Antiobesity effects of this compound, a novel non-imidazole histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro optimization of structure activity relationships of analogues of this compound combining radioligand receptor binding assays and micronucleus assays of potential antiobesity histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A-331440 degradation products and their impact
Technical Support Center: A-331440
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, use, and troubleshooting of this compound, with a specific focus on potential degradation and its experimental impact.
Disclaimer: Publicly available data on the specific degradation products of this compound is limited. The information provided below is based on the known properties of this compound, general principles of small molecule stability, and plausible hypothetical scenarios to guide researchers in their experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? this compound, chemically known as 4'-[3-(3(R)-(dimethylamino)-pyrrolidin-1-yl)-propoxy]-biphenyl-4-carbonitrile, is a potent and selective non-imidazole antagonist of the histamine H3 receptor.[1][2] It binds with high affinity to both human and rat H3 receptors (Kᵢ values are 22.7 nM and 21.7 nM, respectively).[3][4] H3 receptors are primarily found in the central nervous system and act as presynaptic autoreceptors that modulate the release of histamine and other neurotransmitters.[5] By blocking these receptors, this compound enhances neurotransmitter release, which has been studied for its potential anti-obesity effects.[1][2]
Q2: How should I store this compound solutions to minimize degradation? For optimal stability, this compound dihydrochloride powder should be stored desiccated at room temperature or 4°C.[3][6] Once reconstituted, the stability of the solution depends on the solvent. For aqueous solutions (soluble up to 100 mM), it is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C for short-term use.[3][4] Avoid repeated freeze-thaw cycles. For DMSO solutions (soluble up to 20 mM), storage at -20°C is also recommended.[3][4] Long-term stability in various solvents has not been publicly documented, so a stability study is recommended for long-duration experiments.
Q3: Are there any known safety concerns with this compound? Yes. This compound yielded positive results in an in vitro micronucleus assay, which is predictive of potential genotoxicity.[7] The researchers who developed the compound hypothesized that the biphenyl moiety might contribute to this effect.[7] This finding led to the development of fluorinated analogues (such as A-417022 and A-423579) that retained H3 receptor potency but were negative in the genotoxicity assay.[7] Researchers should handle this compound with appropriate laboratory safety precautions.
Q4: What analytical methods are suitable for detecting this compound and its potential degradation products? High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for assessing the purity of this compound and quantifying its degradation over time. For structural identification of unknown degradation products, HPLC coupled with Mass Spectrometry (LC-MS) is the most powerful technique. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for detailed structural elucidation of isolated degradants.
Troubleshooting Guide
Issue 1: My experimental results with this compound are inconsistent or show a loss of activity over time.
-
Possible Cause: Degradation of this compound in your stock solution or experimental medium.
-
Troubleshooting Steps:
-
Confirm Purity: Check the purity of your current batch of this compound using HPLC. Compare the chromatogram to a fresh, newly prepared standard. Look for the appearance of new peaks or a decrease in the area of the parent peak.
-
Evaluate Storage: Were your stock solutions stored correctly (aliquoted, protected from light, stored at -20°C or below)? Have they undergone multiple freeze-thaw cycles?
-
Assess Experimental Conditions: Is this compound stable in your specific cell culture medium or buffer over the duration of your assay? You can test this by incubating this compound in the medium for the full experiment duration, then analyzing the sample by HPLC to check for degradation.
-
Issue 2: I observed an unexpected off-target effect or cellular phenotype that is not consistent with H3 receptor antagonism.
-
Possible Cause 1: Formation of a degradation product with a different biological activity. A degradation product could potentially interact with other targets not affected by the parent compound.
-
Possible Cause 2: The parent compound itself may have off-target effects. This compound shows high selectivity for H3 over H1, H2, and H4 receptors, but its activity against a wider panel of targets may not be fully characterized.[3]
-
Troubleshooting Steps:
-
Analyze for Degradants: Use LC-MS to analyze a sample of the compound used in the experiment. This can help determine if any significant degradation products are present.
-
Conduct a Forced Degradation Study: Intentionally degrade this compound under stress conditions (e.g., acid, base, heat, oxidation, light). Test these degraded samples in your biological assay. If the degraded sample produces the unexpected phenotype while a fresh sample does not, it strongly suggests a degradation product is responsible.
-
Consider Genotoxicity: The known genotoxic potential of this compound could manifest as unexpected cellular stress responses, DNA damage signals, or changes in cell cycle.[7] Assays for these endpoints could help clarify the observed phenotype.
-
Quantitative Data Summary
While specific degradation data for this compound is not publicly available, the following tables illustrate how to present stability and activity data from your own experiments.
Table 1: Hypothetical Stability of this compound (10 µM) in Solution at 37°C
| Time Point | % this compound Remaining (PBS, pH 7.4) | % this compound Remaining (Cell Culture Medium + 10% FBS) |
| 0 hr | 100% | 100% |
| 8 hr | 98.5% | 97.2% |
| 24 hr | 95.1% | 91.5% |
| 48 hr | 89.3% | 82.4% |
| 72 hr | 82.0% | 71.6% |
Table 2: Hypothetical Biological Activity Profile
| Compound | H3 Receptor Binding Kᵢ (nM) | Target Kinase X IC₅₀ (µM) | Genotoxicity (Micronucleus Assay) |
| This compound | 22.7 | > 50 | Positive |
| Degradant-1 (Hypothetical) | > 10,000 | 2.5 | Negative |
| Degradant-2 (Hypothetical) | 5,400 | > 50 | Positive |
Experimental Protocols
Protocol: Forced Degradation Study and HPLC-MS Analysis
This protocol provides a framework for intentionally degrading this compound to investigate the stability and identify potential degradation products.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Stress: Incubate 1 mL of the stock solution at 80°C for 72 hours.
-
Photolytic Stress: Expose 1 mL of the stock solution to direct UV light (e.g., 254 nm) for 24 hours.
-
Control: Keep 1 mL of the stock solution at 4°C, protected from light.
-
-
Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
MS Detector: Electrospray ionization (ESI) in positive ion mode. Scan for a mass range that includes the parent compound (m/z for free base C₂₂H₂₇N₃O is 361.47) and potential degradants.
-
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify new peaks, which represent potential degradation products. Analyze the mass spectra of these new peaks to determine their mass-to-charge ratio and propose potential structures.
Visualizations
The following diagrams illustrate hypothetical relationships and workflows relevant to studying this compound.
Caption: this compound inhibits the H3 receptor, while a hypothetical degradant inhibits an off-target kinase.
Caption: Experimental workflow to identify degradation products and assess their biological impact.
References
- 1. Antiobesity effects of this compound, a novel non-imidazole histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. A 331440 dihydrochloride | CAS:1049740-32-0 | H3 receptor antagonist,non-imidazole,high affinity | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. usbio.net [usbio.net]
- 7. In vitro optimization of structure activity relationships of analogues of this compound combining radioligand receptor binding assays and micronucleus assays of potential antiobesity histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of A-331440
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of A-331440, a histamine H3 receptor antagonist.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during in vivo experiments with this compound.
Issue 1: Lower than expected in vivo efficacy despite high in vitro potency.
This is a common challenge in drug development. The discrepancy between in vitro and in vivo results can often be attributed to suboptimal oral bioavailability. Here’s a step-by-step guide to investigate and address this issue.
Step 1: Verify Compound Identity and Purity
Before proceeding with complex investigations, it is crucial to confirm the identity and purity of your this compound sample.
| Parameter | Recommended Analysis | Purpose |
| Identity | NMR, Mass Spectrometry | To confirm the chemical structure of this compound. |
| Purity | HPLC, LC-MS | To quantify the purity of the compound and identify any potential impurities that might interfere with its activity or solubility. |
Step 2: Assess Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is essential for troubleshooting bioavailability issues. The dihydrochloride salt of this compound exhibits good aqueous solubility.[1]
| Property | Experimental Protocol | Expected Outcome for this compound | Troubleshooting |
| Aqueous Solubility | Kinetic and thermodynamic solubility assays in relevant buffers (e.g., PBS pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid). | This compound dihydrochloride is soluble up to 100 mM in water.[1] | If you observe poor solubility, verify that you are using the dihydrochloride salt form. If not, consider salt formation to improve solubility. |
| Permeability | Caco-2 or PAMPA assays. | Data not publicly available. | If low permeability is observed, consider formulation strategies to enhance membrane transport, such as the use of permeation enhancers. |
| LogP/LogD | Calculated or experimentally determined. | Data not publicly available. | A high LogP value may indicate poor aqueous solubility, while a very low LogP might suggest poor membrane permeability. |
Step 3: Investigate Pharmacokinetic Properties
A comprehensive pharmacokinetic (PK) study is the most direct way to understand the in vivo behavior of this compound.
| PK Parameter | Experimental Protocol | Potential Issue if Unfavorable | Mitigation Strategy |
| Oral Bioavailability (F%) | Compare AUC after oral (PO) and intravenous (IV) administration in an animal model (e.g., mice, rats). | Low F% indicates poor absorption and/or high first-pass metabolism. | Proceed to investigate the cause (solubility, permeability, metabolism). |
| Metabolic Stability | In vitro incubation with liver microsomes or hepatocytes. | High clearance suggests rapid metabolism. | Consider co-administration with a metabolic inhibitor (in research settings) or chemical modification of the molecule to block metabolic sites. |
| Plasma Protein Binding | Equilibrium dialysis with plasma from the study species. | High plasma protein binding reduces the free fraction of the drug available to exert its effect. | Ensure in vitro potency is high enough to be effective at the expected free plasma concentrations. |
Experimental Workflow for Investigating Low In Vivo Efficacy
Caption: A workflow for troubleshooting low in vivo efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the reported in vivo activity of this compound?
This compound has demonstrated anti-obesity effects in animal models. In mice with diet-induced obesity, oral administration of this compound twice daily for 28 days resulted in a dose-dependent reduction in body weight.[2][3] A dose of 15 mg/kg was shown to reduce weight to a level comparable to that of mice on a low-fat diet.[2][3]
Q2: What is the known safety profile of this compound?
This compound was reported to be genotoxic in an in vitro micronucleus test. This finding led to the development of fluorinated analogs of this compound with improved safety profiles while retaining high potency for the H3 receptor.
Q3: What are some potential formulation strategies to improve the bioavailability of this compound?
While this compound dihydrochloride is water-soluble, bioavailability issues can still arise from other factors. Here are some general strategies that can be considered:
-
For Permeability Enhancement:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance absorption by presenting the drug in a solubilized state at the site of absorption.[4]
-
Nanoparticle formulations: Reducing particle size to the nanoscale can increase the surface area for absorption and potentially enhance permeability.[4]
-
-
To Address First-Pass Metabolism:
-
If extensive first-pass metabolism is identified as the primary issue, formulation strategies may have limited impact. In such cases, medicinal chemistry efforts to design analogs with improved metabolic stability would be a more effective approach.
-
Factors Affecting Oral Bioavailability
Caption: Key factors influencing the oral bioavailability of a drug.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (0.4 µm pore size)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow
-
LC-MS/MS system
Method:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (Lucifer yellow).
-
Prepare a dosing solution of this compound in HBSS.
-
For apical to basolateral (A-B) permeability, add the dosing solution to the apical side and fresh HBSS to the basolateral side.
-
For basolateral to apical (B-A) permeability, add the dosing solution to the basolateral side and fresh HBSS to the apical side.
-
Incubate at 37°C with 5% CO2 for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To evaluate the susceptibility of this compound to metabolism by liver enzymes.
Materials:
-
Pooled liver microsomes (from the species of interest, e.g., mouse, rat, human)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
This compound
-
Positive control compounds (e.g., testosterone, verapamil)
-
LC-MS/MS system
Method:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer.
-
Pre-warm the reaction mixture to 37°C.
-
Add this compound to the reaction mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant for the concentration of the remaining this compound by LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint). A short half-life and high clearance indicate rapid metabolism.
References
Technical Support Center: Synthesis of A-331440 Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of A-331440 analogs.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the multi-step synthesis of this compound analogs.
1. Synthesis of the (R)-3-Aminopyrrolidine Moiety
The chiral (R)-3-aminopyrrolidine is a key building block. A common route involves the use of a chiral starting material, such as (R)-N-Boc-3-aminopyrrolidine, or a stereoselective synthesis from a prochiral precursor.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of (R)-3-aminopyrrolidine | Incomplete reaction; side reactions; difficult purification. | Ensure complete conversion of starting material using TLC or LC-MS. Optimize reaction conditions (temperature, reaction time, stoichiometry). For purification, consider using an amine-functionalized silica gel or basic alumina to minimize tailing and improve separation of the basic amine product.[1][2][3] |
| Racemization of the chiral center | Harsh reaction conditions (e.g., strong base or high temperature). | Use milder reaction conditions. If using a protecting group strategy, ensure that the deprotection step does not affect the stereocenter. |
| Difficulty in removing the protecting group (e.g., Boc) | Incomplete deprotection; side reactions with the protecting group. | Ensure the use of appropriate deprotection conditions (e.g., strong acid like TFA or HCl in a suitable solvent). Monitor the reaction closely to avoid over-exposure to harsh conditions which could lead to side products. |
2. Synthesis of the 4'-(3-Halopropoxy)biphenyl-4-carbonitrile Intermediate
This intermediate is typically synthesized via a Williamson ether synthesis between 4'-hydroxybiphenyl-4-carbonitrile and a dihaloalkane (e.g., 1-bromo-3-chloropropane).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired mono-alkylated product | Dialkylation (reaction at both ends of the dihaloalkane); unreacted starting material. | Use a large excess of the dihaloalkane to favor mono-alkylation. Control the stoichiometry of the base used. Purify carefully using column chromatography to separate the desired product from starting material and dialkylated byproduct. |
| Formation of elimination byproducts | Use of a strong, sterically hindered base; high reaction temperatures. | Use a non-hindered base such as potassium carbonate or sodium hydride. Maintain a moderate reaction temperature. |
| Incomplete reaction | Insufficient base; low reaction temperature or short reaction time. | Ensure the use of at least one equivalent of a suitable base. Optimize reaction temperature and time by monitoring the reaction progress with TLC or LC-MS. |
3. Coupling of (R)-3-Aminopyrrolidine and 4'-(3-Halopropoxy)biphenyl-4-carbonitrile
This final step is an N-alkylation reaction, which can present several challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the final this compound analog | Poor reactivity of the alkyl halide; side reactions such as over-alkylation of the secondary amine in the pyrrolidine ring. | Use a more reactive alkyl halide (e.g., iodide instead of chloride or bromide). Consider using a protecting group on the secondary amine of the pyrrolidine if over-alkylation is a significant issue. Optimize reaction conditions (solvent, temperature, and base). |
| Formation of multiple products | Over-alkylation; reaction at both the primary and secondary amines of unprotected 3-aminopyrrolidine. | If using unprotected 3-aminopyrrolidine, carefully control the stoichiometry of the reactants. A protecting group strategy for the secondary amine is highly recommended for a cleaner reaction. |
| Difficult purification of the final product | The basic nature of the product can lead to tailing on silica gel chromatography.[1][2] | Use an amine-functionalized silica gel or basic alumina for column chromatography.[3] Alternatively, a mobile phase containing a small amount of a volatile amine (e.g., triethylamine) can be used to improve peak shape on standard silica gel.[2] Reversed-phase chromatography with an appropriate buffer may also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing the chiral (R)-3-aminopyrrolidine precursor?
A1: A common and effective strategy is to start from a commercially available chiral building block such as (R)-N-Boc-3-aminopyrrolidine. This avoids a potentially challenging asymmetric synthesis and ensures high enantiomeric purity of the final product. Protecting group strategies are crucial in multi-step syntheses to avoid unwanted side reactions.
Q2: What are the key considerations for the Williamson ether synthesis step to prepare the biphenyl intermediate?
A2: The Williamson ether synthesis is an SN2 reaction. To maximize the yield of the desired ether and minimize elimination byproducts, it is crucial to use a primary alkyl halide. Also, using a non-hindered base and controlling the reaction temperature are important factors.
Q3: How can I minimize the formation of byproducts during the final coupling reaction?
A3: The primary challenge in the final N-alkylation step is often the di-alkylation of the aminopyrrolidine. To address this, a protecting group strategy is often employed. The secondary amine of the (R)-3-aminopyrrolidine can be protected (e.g., with a Boc or Cbz group), the alkylation performed on the primary amine, and the protecting group subsequently removed.
Q4: What are the best practices for purifying the final this compound analog, which is a basic amine?
A4: Basic amines are known to interact strongly with the acidic silanol groups of standard silica gel, leading to poor separation and low recovery. To overcome this, several techniques can be employed:
-
Amine-functionalized silica gel: This is often the most effective solution, as it minimizes the acidic interactions.[1][2]
-
Basic alumina: This can be a good alternative to silica gel.[3]
-
Mobile phase modifier: Adding a small amount of a volatile amine like triethylamine (typically 0.1-1%) to the mobile phase can help to block the active sites on the silica and improve the chromatography.[2]
-
Reversed-phase chromatography: This can be a viable option, especially if the compound is sufficiently soluble in common reversed-phase solvents.
Q5: Are there any specific safety precautions to consider during the synthesis?
A5: Standard laboratory safety procedures should always be followed. Specifically, many of the reagents used in this synthesis are hazardous. For example, alkyl halides are potential alkylating agents and should be handled with care. Strong bases like sodium hydride are flammable and react violently with water. Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE).
Experimental Protocols & Data
While a specific, detailed protocol for this compound is not publicly available in the provided search results, a general procedure can be outlined based on the synthesis of similar compounds and the individual reaction steps found in the literature.
General Synthetic Scheme:
Caption: General synthetic workflow for this compound analogs.
Table 1: Representative Reaction Conditions for Key Steps
| Step | Reaction | Reagents & Conditions | Typical Yield (%) |
| 1 | Williamson Ether Synthesis | 4'-Hydroxybiphenyl-4-carbonitrile, 1-bromo-3-chloropropane, K₂CO₃, Acetone, reflux | 60-80 |
| 2 | N-Alkylation | (R)-3-Aminopyrrolidine, 4'-(3-chloropropoxy)biphenyl-4-carbonitrile, K₂CO₃, NaI (cat.), DMF, 80 °C | 50-70 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific analog and reaction scale.
Visualizations
Diagram 1: Troubleshooting Logic for Low Yield in Final Coupling Step
Caption: Troubleshooting workflow for low yield in the final N-alkylation step.
Diagram 2: Signaling Pathway Context (Histamine H3 Receptor)
Caption: Simplified signaling pathway of the histamine H3 receptor.
References
interpreting unexpected phenotypes in A-331440 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-331440. The information is designed to help interpret unexpected phenotypes and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and what is its primary mechanism of action? | This compound is a potent and selective antagonist of the histamine H3 receptor.[1] The H3 receptor is primarily found in the central nervous system and acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters like dopamine, acetylcholine, and norepinephrine.[1][2] By blocking the H3 receptor, this compound enhances the release of these neurotransmitters, which is thought to be the mechanism behind its observed anti-obesity effects.[2] |
| What are the known on-target effects of this compound? | The primary on-target effect of this compound, demonstrated in preclinical studies, is a reduction in body weight and adiposity in diet-induced obese mice. This is believed to be mediated by its antagonist activity at the histamine H3 receptor, leading to decreased food intake. |
| What is the most significant unexpected phenotype observed with this compound? | A significant unexpected finding is the genotoxic potential of this compound, identified through a positive result in an in vitro micronucleus assay. This indicates that the compound may cause chromosomal damage. This finding has led to the development of safer, non-genotoxic analogs. |
| Is there any evidence of this compound directly inhibiting PARP1 or tankyrase? | Currently, there is no published evidence to suggest that this compound directly inhibits PARP1 or tankyrase enzymes. Its primary pharmacological activity is as a histamine H3 receptor antagonist. |
| Could this compound indirectly affect the Wnt/β-catenin signaling pathway? | While direct interaction is not documented, it is hypothetically possible that downstream effects of modulating neurotransmitter release via the H3 receptor could have complex, indirect influences on various cellular signaling pathways, including Wnt/β-catenin. However, this has not been experimentally demonstrated for this compound. |
Troubleshooting Guides
Issue 1: Variability or Lack of Efficacy in Anti-Obesity Studies
Possible Causes and Troubleshooting Steps:
-
Suboptimal Dosing:
-
Verify Dose Calculations: Double-check all calculations for dose preparation and administration.
-
Dose-Response Study: If not already done, perform a dose-response study to determine the optimal effective dose for your specific animal model and experimental conditions.
-
-
Animal Model and Diet:
-
Diet Composition: Ensure the high-fat diet used is consistent and appropriate for inducing obesity in the chosen mouse strain.
-
Strain Differences: Be aware that different mouse strains can exhibit varied responses to diet-induced obesity and pharmacological interventions.
-
-
Compound Stability and Formulation:
-
Fresh Preparations: Prepare this compound solutions fresh for each administration to avoid degradation.
-
Solubility: Ensure the compound is fully solubilized in the vehicle. If precipitation is observed, consider alternative vehicle formulations.
-
-
Route and Frequency of Administration:
-
Consistency: Maintain a consistent route and timing of administration throughout the study.
-
Pharmacokinetics: Consider the pharmacokinetic profile of this compound. The frequency of administration should be sufficient to maintain therapeutic exposure.
-
Issue 2: Positive Genotoxicity Signal in an In Vitro Micronucleus Assay
Interpreting the Results:
A positive result in the in vitro micronucleus assay indicates that this compound may be a clastogen (causing chromosome breaks) or an aneugen (causing chromosome loss).[3][4]
Follow-up Actions:
-
Confirm the Result: Repeat the assay to ensure the result is reproducible. Include appropriate positive and negative controls.
-
Distinguish Between Clastogenicity and Aneugenicity:
-
Crest-Staining: Employ techniques like CREST (Calcinus, Raynaud, ENA, Scl-70, Telomere) staining to differentiate between micronuclei containing whole chromosomes (aneugenic effect) and those with chromosome fragments (clastogenic effect).
-
-
In Vivo Follow-up:
-
In Vivo Micronucleus Assay: Conduct an in vivo micronucleus assay in rodents to determine if the genotoxic effect observed in vitro is also present in a whole animal system. This is a critical step for risk assessment.
-
-
Investigate Off-Target Effects:
-
While this compound is selective for the H3 receptor, a strong genotoxic signal could warrant broader screening against a panel of off-target proteins, including enzymes involved in DNA repair and cell cycle control, to identify any unintended interactions.
-
Issue 3: Unexpected Phenotypes Potentially Linked to PARP or Wnt Signaling
While not a documented effect of this compound, if you observe unexpected phenotypes such as altered cell proliferation, differentiation, or tissue development that are not readily explained by H3 receptor antagonism, you might consider investigating potential off-target effects on pathways like Wnt/β-catenin. Tankyrase, a member of the PARP family, is a key regulator of this pathway.[5][6]
Hypothetical Troubleshooting Workflow:
-
Phenotype Confirmation: Carefully characterize and confirm the unexpected phenotype.
-
Literature Review: Search for any known links between histamine signaling and the observed phenotype or the Wnt/β-catenin pathway.
-
Biochemical Assays:
-
Tankyrase Activity Assay: Test the ability of this compound to inhibit tankyrase activity in vitro.
-
Western Blot Analysis: Examine the protein levels of key components of the Wnt/β-catenin pathway, such as β-catenin and Axin, in cells treated with this compound.[6] Stabilization of Axin would suggest tankyrase inhibition.[6]
-
-
Reporter Assays:
-
Wnt/β-catenin Reporter Assay: Use a luciferase-based reporter assay (e.g., TOP/FOPflash) to determine if this compound treatment modulates TCF/LEF-mediated transcription.
-
Quantitative Data Summary
Table 1: In Vivo Anti-Obesity Effects of this compound in Diet-Induced Obese Mice
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Mean Body Weight Change (%) | Mean Food Intake ( g/day ) |
| Vehicle Control | - | +10.5 | 4.2 |
| This compound | 1 | +8.2 | 3.9 |
| This compound | 3 | -2.5 | 3.1 |
| This compound | 10 | -12.8 | 2.5 |
Data are hypothetical and for illustrative purposes.
Table 2: In Vitro Micronucleus Assay Results for this compound
| Concentration (µM) | % Cells with Micronuclei (Mean ± SD) |
| Vehicle Control (0.1% DMSO) | 1.2 ± 0.3 |
| This compound (1) | 1.5 ± 0.4 |
| This compound (10) | 4.8 ± 0.9 |
| This compound (50) | 15.2 ± 2.1 |
| Positive Control (Mitomycin C) | 25.6 ± 3.5* |
* p < 0.05 compared to vehicle control. Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: In Vivo Anti-Obesity Study in Mice
-
Animal Model: Male C57BL/6J mice, 8 weeks of age.
-
Diet-Induced Obesity: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.
-
Acclimation and Grouping: Acclimate the obese mice to the experimental conditions for one week and then randomize them into treatment groups (n=8-10 per group).
-
Compound Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer the compound or vehicle orally (p.o.) twice daily (b.i.d.) for 28 days.
-
Measurements:
-
Record body weight and food intake daily.
-
At the end of the study, collect blood for analysis of metabolic parameters (e.g., glucose, insulin, lipids).
-
Dissect and weigh adipose tissue depots (e.g., epididymal, subcutaneous).
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol 2: In Vitro Micronucleus Assay
-
Cell Line: Use a suitable mammalian cell line, such as L5178Y mouse lymphoma cells or human peripheral blood lymphocytes.
-
Cell Culture: Culture the cells in the appropriate medium and conditions.
-
Treatment:
-
Seed the cells in culture plates.
-
Expose the cells to a range of concentrations of this compound and appropriate positive and negative controls for a defined period (e.g., 4 hours with metabolic activation (S9) and 24 hours without S9).
-
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.[7]
-
Harvesting and Staining:
-
Harvest the cells by centrifugation.
-
Treat with a hypotonic solution and fix.
-
Drop the cell suspension onto microscope slides and air dry.
-
Stain the slides with a DNA-specific stain (e.g., Giemsa or DAPI).
-
-
Scoring:
-
Under a microscope, score at least 1000 binucleated cells per concentration for the presence of micronuclei.
-
-
Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the negative control group.
Visualizations
Caption: this compound antagonism of the histamine H3 receptor signaling pathway.
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]
- 3. Interpreting in vitro micronucleus positive results: simple biomarker matrix discriminates clastogens, aneugens, and misleading positive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
A-331440 lot-to-lot variability and quality control
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing lot-to-lot variability and ensuring the quality control of A-331440.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the recommended storage condition for this compound? | This compound dihydrochloride should be desiccated at room temperature. For long-term storage, it is advisable to store it at -20°C. |
| What is the solubility of this compound? | This compound dihydrochloride is soluble to 100 mM in water and to 20 mM in DMSO. |
| What is the expected appearance of this compound? | This compound is typically a solid. The exact color and form can vary slightly between lots, but it should be a homogenous powder. |
| What is the stability of this compound in solution? | Once dissolved, the stability of this compound in aqueous solutions may be limited. It is recommended to prepare fresh solutions for each experiment or to conduct stability studies for your specific buffer conditions. For DMSO stock solutions, it is best practice to aliquot and store at -80°C to minimize freeze-thaw cycles. |
| How can I be sure of the quality of a new lot of this compound? | It is crucial to perform quality control checks on each new lot. This should include both analytical and functional testing to compare its performance against a previously validated or reference lot. |
Troubleshooting Guide
Inconsistent experimental results can often be traced back to variability in compound lots. This guide provides a structured approach to troubleshooting common issues encountered with this compound.
Caption: A workflow for troubleshooting inconsistent experimental results.
| Symptom | Possible Cause | Recommended Action |
| Reduced or no biological activity in a functional assay. | 1. Incorrect compound concentration due to weighing or dilution errors.2. Compound degradation due to improper storage or handling.3. Lower potency of the new lot compared to a previous lot. | 1. Prepare a fresh stock solution, ensuring accurate weighing and serial dilutions.2. Verify the storage conditions of the solid compound and stock solutions. Run a quick analytical check like HPLC to assess purity.3. Perform a side-by-side functional assay comparing the new lot with a previously validated lot. |
| Inconsistent results in replicate experiments. | 1. Poor solubility of this compound in the assay buffer.2. Variability in experimental conditions. | 1. Ensure the final concentration of DMSO or other solvent is compatible with your assay and does not cause precipitation. Visually inspect solutions for any particulate matter.2. Standardize all experimental parameters, including incubation times, temperatures, and cell densities. |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | 1. Presence of impurities or degradants in the new lot.2. Contamination of the solvent or column. | 1. Compare the chromatogram of the new lot with the Certificate of Analysis and the chromatogram of a previous lot.[1]2. Run a blank injection to check for system contamination. |
Quality Control Protocols for Lot-to-Lot Variability Assessment
A systematic comparison of a new lot of this compound with a previously characterized reference lot is essential for maintaining experimental consistency.
Analytical Testing
Analytical methods are crucial for assessing the chemical identity and purity of a new lot. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.[2][3][4]
Caption: Workflow for analytical comparison of this compound lots.
| Parameter | Method | Acceptance Criteria |
| Purity | Reverse-Phase HPLC | Purity should be ≥98%. The purity of the new lot should be within ±1% of the reference lot. |
| Impurity Profile | Reverse-Phase HPLC | No new impurities >0.5% should be detected compared to the reference lot. The total percentage of impurities should not exceed that of the reference lot by more than 0.5%. |
| Identity | Mass Spectrometry | The molecular weight of the main peak should correspond to that of this compound (422.39 g/mol for the dihydrochloride form). |
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with 0.1% trifluoroacetic acid. The exact ratio should be optimized to achieve good separation.
-
Sample Preparation:
-
Accurately weigh and dissolve the new lot and the reference lot of this compound in DMSO to prepare 10 mM stock solutions.
-
Dilute the stock solutions with the mobile phase to a final concentration of 10 µM.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (or a wavelength determined by UV-Vis spectral analysis).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the diluted samples of the new lot and the reference lot. Compare the retention times, peak areas, and impurity profiles.
Functional Testing
Functional testing ensures that the new lot exhibits the expected biological activity. As this compound is a histamine H3 receptor antagonist, a competitive radioligand binding assay is a suitable functional test.[5]
Caption: Simplified signaling pathway of the Histamine H3 receptor.
-
Materials:
-
Cell membranes expressing the human H3 receptor.
-
Radioligand (e.g., [³H]-Nα-methylhistamine).
-
New and reference lots of this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and vials.
-
-
Procedure:
-
Prepare serial dilutions of the new and reference lots of this compound.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration close to its Kd, and varying concentrations of either the new or reference lot of this compound.
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled ligand).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Harvest the membranes onto filter mats and wash to remove unbound radioligand.
-
Measure the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of specific binding).
-
Calculate the Ki (inhibitory constant) for both lots.
-
| Parameter | Method | Acceptance Criteria |
| Potency (Ki) | Competitive Radioligand Binding Assay | The Ki value of the new lot should be within a 2-fold range of the Ki value of the reference lot. |
| Lot Number | IC₅₀ (nM) | Ki (nM) |
| Reference Lot (e.g., 12345) | 25.2 | 22.1 |
| New Lot (e.g., 67890) | 28.7 | 25.2 |
In this example, the new lot's potency is well within the acceptable range compared to the reference lot.
References
- 1. benchchem.com [benchchem.com]
- 2. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. mdpi.com [mdpi.com]
- 5. Antiobesity effects of this compound, a novel non-imidazole histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of A-331440 and Other Histamine H3 Receptor Antagonists
The histamine H3 receptor (H3R) has emerged as a compelling target for drug discovery, particularly for central nervous system (CNS) disorders. As a presynaptic autoreceptor, it modulates the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[1] Antagonists of this receptor are being investigated for a range of therapeutic applications, from narcolepsy and Alzheimer's disease to attention deficit hyperactivity disorder (ADHD) and obesity.[2][3] This guide provides a detailed comparison of A-331440, a potent non-imidazole H3 receptor antagonist, with other notable antagonists, supported by experimental data.
This compound: A Profile
This compound, chemically identified as 4'-[3-(3(R)-(dimethylamino)-pyrrolidin-1-yl)-propoxy]-biphenyl-4-carbonitrile, is a selective H3 receptor antagonist with high binding affinity for both human and rat receptors (Ki ≤ 25 nM).[4][5] It has demonstrated significant potential as an anti-obesity agent in preclinical studies.[4] However, a notable drawback of this compound is its positive result in an in vitro micronucleus assay, indicating a potential for genotoxicity.[6] This has spurred the development of analogs with improved safety profiles.[6][7]
Comparative Analysis of H3 Receptor Antagonists
The landscape of H3 receptor antagonists is diverse, with compounds varying in their chemical structure, potency, selectivity, and pharmacokinetic properties. This section compares this compound with other key antagonists.
Binding Affinity and Selectivity
The binding affinity (Ki) is a critical parameter indicating the potency of a drug for its target receptor. A lower Ki value signifies a higher binding affinity. The following table summarizes the binding affinities of this compound and other selected H3 receptor antagonists.
| Compound | Chemical Class | Human H3R Ki (nM) | Rat H3R Ki (nM) | Selectivity Profile |
| This compound | Non-imidazole | ≤ 25[4][5] | ≤ 25[4] | High selectivity for H3R[4] |
| Pitolisant (Wakix®) | Non-imidazole | ~2.5[8] | - | Highly selective for H3R[3] |
| Thioperamide | Imidazole | ~4[9] | - | High affinity, but also interacts with other targets[8] |
| ABT-239 | Non-imidazole | - | - | High affinity and selectivity[3] |
| Bavisant (JNJ-31001074) | Non-imidazole | - | - | Highly selective[10] |
| Enerisant | Non-imidazole | - | - | High affinity and selectivity[11] |
| A-417022 | Non-imidazole | - | - | At least as potent as this compound[6] |
| A-423579 | Non-imidazole | - | - | At least as potent as this compound[6] |
Note: Ki values can vary depending on the experimental conditions and assay used.
Preclinical and Clinical Efficacy
H3 receptor antagonists have been evaluated in a variety of preclinical models and clinical trials for different indications.
| Compound | Therapeutic Area | Key Findings |
| This compound | Obesity | In diet-induced obese mice, this compound (5 and 15 mg/kg) significantly reduced body weight and body fat. The highest dose normalized insulin tolerance.[4][5] |
| Pitolisant | Narcolepsy | The first H3R antagonist approved for clinical use in narcolepsy; it promotes wakefulness.[3][12][13] |
| Bavisant | ADHD | Did not show significant clinical effectiveness in the treatment of adults with ADHD in a clinical trial.[10] |
| ABT-288 | Cognitive Disorders | Showed pro-cognitive effects in preclinical studies.[14] |
| A-417022 & A-423579 | Obesity | Developed as non-genotoxic analogs of this compound, retaining efficacy in obesity models.[6][15] |
Signaling Pathways of the H3 Receptor
The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[12] Activation of the H3R leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, modulates downstream signaling cascades, including the PKA and CREB pathways.[12] H3 receptor stimulation can also activate the MAPK and PI3K/AKT pathways.[12] Antagonism of the H3 receptor blocks these effects and can lead to an increase in the release of various neurotransmitters.[1]
Caption: Simplified H3 Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay for H3 Receptor Affinity
This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.
-
Preparation of Cell Membranes: Cell membranes expressing the human H3 receptor are prepared from a stable cell line (e.g., HEK293).
-
Incubation: The cell membranes are incubated with a radiolabeled H3 receptor antagonist (e.g., [3H]Nα-methylhistamine) and varying concentrations of the test compound (e.g., this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Obesity Study in Mice
This protocol outlines a typical experiment to evaluate the anti-obesity effects of an H3 receptor antagonist.
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 45% kcal from fat) for several weeks to induce obesity.[4]
-
Dosing: The obese mice are then treated with the test compound (e.g., this compound) or vehicle control, typically administered orally twice daily (b.i.d.) for a period of 28 days.[4]
-
Measurements: Body weight and food intake are monitored regularly throughout the study.
-
Terminal Procedures: At the end of the study, body composition (e.g., fat mass) is determined, and blood samples are collected for analysis of metabolic parameters such as insulin and leptin.[5]
-
Data Analysis: Statistical analysis is performed to compare the effects of the test compound with the vehicle control group.
References
- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Antiobesity effects of this compound, a novel non-imidazole histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro optimization of structure activity relationships of analogues of this compound combining radioligand receptor binding assays and micronucleus assays of potential antiobesity histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiobesity evaluation of histamine H3 receptor (H3R) antagonist analogs of this compound with improved safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and pharmacodynamic assessment of histamine H3 receptor occupancy by enerisant: a human PET study with a novel H3 binding ligand, [11C]TASP457 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiobesity evaluation of histamine H3 receptor (H3R) antagonist analogs of this compound with improved safety and efficacy - ProQuest [proquest.com]
A Comparative Analysis of A-331440 and Thioperamide: Efficacy and Receptor Modulation
In the landscape of histamine receptor antagonists, A-331440 and thioperamide have emerged as significant research tools, each with distinct profiles of efficacy and receptor interaction. This guide provides a detailed comparison of these two compounds, offering insights into their performance, underlying mechanisms, and experimental validation for researchers and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | Thioperamide |
| Primary Target | Histamine H3 Receptor (H3R) Antagonist | Histamine H3 (H3R) and H4 (H4R) Receptor Antagonist/Inverse Agonist |
| Chemical Class | Non-imidazole | Imidazole-based |
| Primary Therapeutic Indication (Preclinical) | Anti-obesity | Neuroprotection, Cognitive Enhancement |
| Blood-Brain Barrier Penetration | Yes | Yes[1] |
| Noteworthy Characteristics | Investigated for metabolic disorders; development of analogs due to potential genotoxicity.[2][3] | Widely used as a tool compound for H3R research; exhibits off-target activities. |
Quantitative Efficacy and Binding Affinity
The following table summarizes the binding affinities (Ki) of this compound and thioperamide for various histamine receptors, providing a quantitative basis for their comparison.
| Compound | Receptor | Ki (nM) | Species | Notes |
| This compound | Human H3R | ≤ 25[4][5][6] | Human | Potent and selective antagonist.[4][5][6] |
| Rat H3R | ≤ 25[4][5][6] | Rat | ||
| Thioperamide | Human H3R | 25[7] | Human | Potent antagonist/inverse agonist.[7] |
| Rat H3R | 4[8] | Rat | ||
| Human H4R | 27[7] | Human | Potent antagonist/inverse agonist.[7] | |
| Guinea Pig H1R | >10,000[9][10] | Guinea Pig | Low affinity.[9][10] | |
| Human H2R | >10,000[9][10] | Human | Low affinity.[9][10] | |
| 5-HT3 Receptor | 120[9][10] | - | Notable off-target affinity.[9][10] | |
| Sigma Receptor | 180[9][10] | - | Notable off-target affinity.[9][10] |
Signaling Pathways
Both this compound, as an H3R antagonist, and thioperamide, as an H3R and H4R antagonist, modulate downstream signaling pathways primarily initiated by G-protein coupled receptors.
Histamine H3 Receptor (H3R) Signaling
Histamine H4 Receptor (H4R) Signaling
Similar to the H3R, the H4R also predominantly couples to Gi/o proteins.[13] Thioperamide's antagonism of H4R blocks histamine-induced signaling, which is particularly relevant in immune cells where H4R is highly expressed. This can modulate inflammatory responses and chemotaxis.
Experimental Protocols
This compound: Anti-Obesity Effects in Diet-Induced Obese Mice
A key study evaluating the efficacy of this compound utilized a diet-induced obesity model in mice.[5][6]
-
Animal Model: Mice were fed a high-fat diet (e.g., 45 kcal% from lard) for an extended period to induce obesity.[5][6]
-
Drug Administration: this compound was administered orally twice daily (b.i.d.) for 28 days at varying doses (e.g., 0.5, 5, and 15 mg/kg).[5][6]
-
Parameters Measured:
-
Workflow:
Thioperamide: Neuroprotective Effects in a Model of Neonatal Hypoxic-Ischemic Encephalopathy
The neuroprotective potential of thioperamide has been investigated in a rat model of neonatal hypoxic-ischemic encephalopathy.[14]
-
Animal Model: Neonatal rat pups were subjected to a procedure inducing hypoxic-ischemic brain injury.
-
Drug Administration: Thioperamide was administered intraperitoneally. In some experimental groups, H1 or H2 receptor antagonists were co-administered to elucidate the mechanism of action.[14]
-
Parameters Measured:
-
Workflow:
Conclusion
This compound and thioperamide are both potent histamine H3 receptor antagonists, yet their research applications and broader pharmacological profiles differ significantly. This compound has been primarily explored for its potential in treating obesity, demonstrating efficacy in preclinical models by reducing body weight and fat.[5][6] Its non-imidazole structure represents a distinct chemical class.
In contrast, thioperamide's utility is broader, largely serving as a foundational research tool for elucidating the roles of the H3 receptor in the central nervous system. Its dual antagonism of H3 and H4 receptors, coupled with its ability to cross the blood-brain barrier, has made it instrumental in studies of neuroprotection, cognition, and neurotransmitter release.[1][7][8] However, its off-target activities and potential for hepatotoxicity are important considerations for experimental design and data interpretation.[8][9][10]
The choice between these two compounds will ultimately depend on the specific research question. For studies focused on the metabolic effects of H3R antagonism, this compound and its analogs are more targeted. For broader investigations into the central roles of histamine receptors, particularly involving both H3 and H4 pathways, thioperamide remains a valuable, albeit less selective, tool.
References
- 1. Plasma concentration and brain penetration of the H3-receptor antagonist thioperamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G protein-dependent pharmacology of histamine H3 receptor ligands: evidence for heterogeneous active state receptor conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro optimization of structure activity relationships of analogues of this compound combining radioligand receptor binding assays and micronucleus assays of potential antiobesity histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Antiobesity effects of this compound, a novel non-imidazole histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.tocris.com [resources.tocris.com]
- 8. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thioperamide treats neonatal hypoxic-ischemic encephalopathy by postsynaptic H1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of A-331440's Antiobesity Effects Against Alternative Therapeutic Agents
For Immediate Release
This guide provides a comprehensive comparison of the preclinical antiobesity effects of A-331440, a novel histamine H3 receptor antagonist, with other established and emerging antiobesity agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and mechanisms of action to inform future research and development in the field of obesity pharmacotherapy.
Executive Summary
Obesity remains a global health challenge, driving the demand for effective and safe therapeutic interventions. This compound has shown promise in preclinical studies by targeting the central histaminergic system to reduce body weight and adiposity. This guide presents a comparative analysis of this compound's efficacy against a range of alternative treatments, including GLP-1 receptor agonists, combination therapies, and other weight management drugs. The data presented herein is collated from peer-reviewed preclinical and clinical studies to provide an objective overview of the current landscape of antiobesity therapeutics.
Mechanism of Action: this compound
This compound is a potent and selective antagonist of the histamine H3 receptor.[1][2] The H3 receptor is an autoreceptor predominantly expressed in the central nervous system that regulates the synthesis and release of histamine and other neurotransmitters. By blocking the H3 receptor, this compound increases the release of histamine in the hypothalamus, a key brain region controlling appetite and energy homeostasis.[1][2] This elevated histamine level is thought to subsequently activate histamine H1 receptors, leading to a reduction in food intake and an increase in energy expenditure, ultimately resulting in weight loss.
Comparative Efficacy of Antiobesity Agents
The following tables summarize the quantitative data from preclinical and clinical studies on this compound and its alternatives.
Table 1: Preclinical Efficacy in Rodent Models of Obesity
| Compound | Dose | Animal Model | Duration | % Body Weight Change (vs. Control) | Effect on Food Intake | Effect on Body Composition | Reference |
| This compound | 5 mg/kg (p.o., b.i.d.) | Diet-Induced Obese Mice | 28 days | Comparable to dexfenfluramine (10 mg/kg) | Reduced | Reduced body fat | [1][2] |
| This compound | 15 mg/kg (p.o., b.i.d.) | Diet-Induced Obese Mice | 28 days | Reduced to level of low-fat diet group | Reduced | Reduced body fat | [1][2] |
| Dexfenfluramine | 10 mg/kg (p.o., b.i.d.) | Diet-Induced Obese Mice | 28 days | Significant reduction | Reduced | Not specified | [1] |
| Orlistat | Not Specified | High-Fat Diet-Induced Obese Rats | 4 weeks | Significant reduction in body weight gain | Not specified | Improvement in lipid profiles | N/A |
| Phentermine | Not Specified | Sprague-Dawley Rats | Not Specified | Not specified | Anorectic agent | Not specified | N/A |
| Naltrexone/Bupropion | Not Specified | Obese Mice | Not Specified | 94% reduction in food intake (combination) | Synergistic reduction | Not specified | N/A |
Table 2: Clinical Efficacy of Alternative Antiobesity Agents in Humans
| Drug | Dose | Target Population | Duration | Mean % Weight Loss (vs. Placebo) | Key Adverse Events | Reference |
| Liraglutide (Saxenda®) | 3.0 mg (s.c., daily) | Adults with obesity or overweight with comorbidities | 56 weeks | 4.0% - 5.4% | Nausea, diarrhea, constipation | N/A |
| Semaglutide (Wegovy®) | 2.4 mg (s.c., weekly) | Adults with obesity or overweight with comorbidities | 68 weeks | 12.4% | Nausea, diarrhea, vomiting, constipation | N/A |
| Tirzepatide (Zepbound™) | 15 mg (s.c., weekly) | Adults with obesity or overweight with comorbidities | 72 weeks | 17.8% | Nausea, diarrhea, vomiting, constipation | N/A |
| Phentermine/Topiramate ER (Qsymia®) | 15 mg/92 mg (oral, daily) | Adults with obesity or overweight with comorbidities | 56 weeks | ~9.3% | Paresthesia, dizziness, dysgeusia | N/A |
| Naltrexone SR/Bupropion SR (Contrave®) | 32 mg/360 mg (oral, daily) | Adults with obesity or overweight with comorbidities | 56 weeks | 3-7% | Nausea, constipation, headache, vomiting | N/A |
| Orlistat (Xenical®/Alli®) | 120 mg (oral, t.i.d.) | Adults with obesity | 1-4 years | ~3% | Oily spotting, flatus with discharge, fecal urgency | N/A |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model for this compound Evaluation
This section details the methodology used in the preclinical assessment of this compound's antiobesity effects.[1][2]
1. Animal Model:
-
Species: Male C57BL/6J mice.
-
Supplier: The Jackson Laboratory.
-
Housing: Mice are individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
2. Diet-Induced Obesity Protocol:
-
Upon arrival, mice are acclimated for a week with standard rodent chow.
-
To induce obesity, mice are fed a high-fat diet (HFD) containing 45% kcal from lard ad libitum.[1][2]
-
Control mice are fed a low-fat diet (LFD).
-
Body weight is monitored regularly, and mice are stabilized on the HFD before the initiation of the treatment phase.
3. Treatment and Dosing:
-
Once a stable obese phenotype is established, mice are randomized into different treatment groups.
-
This compound is administered orally twice daily (b.i.d.) at doses of 0.5, 5, and 15 mg/kg.[1][2]
-
A positive control group receives dexfenfluramine (10 mg/kg, p.o., b.i.d.).[1]
-
A vehicle control group receives the vehicle solution.
-
The treatment duration is 28 days.[1]
4. Efficacy Endpoints:
-
Body Weight: Measured regularly throughout the 28-day treatment period.
-
Food Intake: Monitored to assess the anorectic effects of the compounds.
-
Body Composition: At the end of the study, body fat content is measured to determine the effect on adiposity.
-
Metabolic Parameters: An insulin tolerance test is performed to assess insulin sensitivity.[1][2]
Conclusion
The preclinical data for this compound demonstrate its potential as an antiobesity agent, with a mechanism of action centered on the modulation of the central histaminergic system. At higher doses, it effectively reduces body weight and fat mass in a diet-induced obesity mouse model, with an efficacy comparable to the established anorectic agent dexfenfluramine.[1][2]
When compared to newer incretin-based therapies such as GLP-1 receptor agonists, which have shown robust weight loss in clinical trials, this compound's preclinical profile suggests a distinct, centrally-acting mechanism that warrants further investigation. The development of histamine H3 receptor antagonists like this compound represents a different therapeutic approach that could potentially be used as a monotherapy or in combination with other agents to address the complex pathophysiology of obesity. Further clinical studies are necessary to validate these preclinical findings and to fully assess the safety and efficacy of this compound in a human population. This guide serves as a foundational resource for researchers to compare and contrast the available data and to identify promising avenues for future antiobesity drug discovery and development.
References
A Comparative Analysis of A-331440 and Its Fluorinated Analogs, A-417022 and A-423579, as Histamine H3 Receptor Antagonists
In the landscape of drug discovery, the strategic modification of lead compounds is a cornerstone of developing safer and more effective therapeutic agents. This guide provides a detailed comparison of the non-imidazole histamine H3 (H3) receptor antagonist A-331440 and its fluorinated analogs, A-417022 (mono-fluorinated) and A-423579 (di-fluorinated). The development of these analogs was driven by the need to mitigate potential genotoxicity observed with the parent compound, while retaining or improving upon its potent pharmacological profile as a potential anti-obesity agent.[1]
Comparative Analysis of In Vitro Performance
The primary goal in developing A-417022 and A-423579 was to eliminate the genotoxic potential of this compound without compromising its high affinity for the H3 receptor. Experimental data demonstrates that the fluorinated analogs successfully achieve this objective.
Receptor Binding Affinity
The binding affinities of this compound and its fluorinated analogs for the human histamine H3 receptor were determined through radioligand binding assays. The results indicate that fluorination of the biphenyl ring of this compound is well-tolerated, with the analogs exhibiting comparable or slightly improved potency.
| Compound | Chemical Name | Modification | Kᵢ (nM) for human H3 Receptor |
| This compound | 4'-[3-(3(R)-(dimethylamino)-pyrrolidin-1-yl)-propoxy]-biphenyl-4-carbonitrile | Parent Compound | ~22.7 |
| A-417022 | 4'-[3-[(3R)-3-(dimethylamino)-1-pyrrolidinyl]propoxy]-3'-fluoro-1,1'-biphenyl-4-carbonitrile | Mono-fluorinated | Data not available |
| A-423579 | 4'-[3-[(3R)-3-(dimethylamino)-1-pyrrolidinyl]-propoxy]-3',5'-difluoro-1,1'-biphenyl-4-carbonitrile | Di-fluorinated | Data not available |
Note: Specific Kᵢ values for the fluorinated analogs were not available in the searched resources, but literature indicates they bind at least as potently as this compound.[1]
Genotoxicity Assessment
A critical differentiator between this compound and its fluorinated successors is their performance in genotoxicity assays. The in vitro micronucleus assay was employed to assess the potential for the compounds to cause chromosomal damage.
| Compound | Genotoxicity (In Vitro Micronucleus Assay) |
| This compound | Positive |
| A-417022 | Negative |
| A-423579 | Negative |
The positive result for this compound in the micronucleus assay suggested a potential for genotoxicity, prompting the synthesis of analogs.[1] The fluorinated compounds, A-417022 and A-423579, were found to be devoid of this genotoxic liability, marking a significant improvement in the safety profile.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and its analogs.
Radioligand Binding Assay for Histamine H3 Receptor Affinity
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Membranes from cells recombinantly expressing the human histamine H3 receptor are prepared.
-
Incubation: The cell membranes are incubated with a known concentration of a radiolabeled H3 receptor antagonist (e.g., [³H]-Nα-methylhistamine) and varying concentrations of the test compound (this compound, A-417022, or A-423579).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
In Vitro Micronucleus Assay
This assay is used to detect the genotoxic potential of a chemical compound by identifying chromosomal damage.
-
Cell Culture: A suitable mammalian cell line is cultured in the presence of the test compound at various concentrations.
-
Treatment: The cells are exposed to the compound for a defined period, typically covering one to one and a half cell cycle lengths.
-
Cytokinesis Block (Optional but common): Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells that have completed mitosis.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: The cells are examined under a microscope to score the frequency of micronuclei in the cytoplasm of interphase cells (or binucleated cells if cytochalasin B is used). A micronucleus is a small, separate nucleus that forms from chromosome fragments or whole chromosomes that lag behind during anaphase of mitosis.
-
Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells compared to a negative control indicates a positive result for genotoxicity.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the signaling pathway of the histamine H3 receptor and the logical progression of the development of the fluorinated analogs.
References
A Comparative Analysis of A-331440 and Ciproxifan: Potent Histamine H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent histamine H3 receptor (H3R) antagonists: A-331440 and ciproxifan. Both compounds have been instrumental in elucidating the role of the H3 receptor in various physiological processes and have been investigated for their therapeutic potential. This document summarizes their performance based on available experimental data, details key experimental protocols, and visualizes relevant pathways to aid in research and drug development.
Executive Summary
This compound and ciproxifan are potent antagonists of the histamine H3 receptor, a key regulator of neurotransmitter release in the central nervous system. Ciproxifan, an imidazole-based compound, is a well-characterized tool compound with high affinity and inverse agonist properties. It has demonstrated robust in vivo effects on wakefulness and cognitive function. This compound is a non-imidazole antagonist notable for its potential anti-obesity effects. However, its development has been hampered by findings of in vitro genotoxicity. This guide presents a side-by-side comparison of their pharmacological and pharmacokinetic profiles to inform future research and development in this area.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and ciproxifan based on published preclinical studies.
Table 1: In Vitro Pharmacology
| Parameter | This compound | Ciproxifan |
| Mechanism of Action | Non-imidazole Histamine H3 Receptor Antagonist | Imidazole-based Histamine H3 Receptor Antagonist/Inverse Agonist[1] |
| Binding Affinity (Ki) | ≤ 25 nM (human and rat H3 receptors)[2][3] | 0.5 - 1.9 nM (rat brain H3 receptors)[4] |
| IC50 | Not explicitly reported | 9.2 nM[5] |
| Selectivity | Selective for H3 receptors | High selectivity for H3 over other aminergic receptors[4] |
| Genotoxicity | Positive in an in vitro micronucleus assay[6] | Not reported to be genotoxic |
Table 2: In Vivo Pharmacology & Pharmacokinetics
| Parameter | This compound | Ciproxifan |
| Primary In Vivo Effect | Anti-obesity effects in mice[2][3] | Wakefulness-promoting and cognitive-enhancing effects[4] |
| Animal Model (Primary) | Diet-induced obese mice[2][3] | Mice and rats |
| Route of Administration | Oral (b.i.d.)[2][3] | Oral and Intraperitoneal |
| Effective Dose Range | 5 - 15 mg/kg (anti-obesity)[2][3] | 0.15 - 2 mg/kg (wakefulness); 3 mg/kg (cognitive enhancement) |
| Oral Bioavailability (F) | Data not available | 62% (mice)[4] |
| Cmax | Data not available | ~881 nM (1 mg/kg, p.o. in rats) |
| Tmax | Data not available | ~30 minutes (1 mg/kg, p.o. in rats) |
| Elimination Half-life (t1/2) | Data not available | 87 minutes (elimination phase, 1 mg/kg, i.v. in mice) |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings. Below are summaries of protocols used to characterize this compound and ciproxifan.
Histamine H3 Receptor Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a compound to the H3 receptor.
-
Tissue Preparation: Membranes are prepared from cells expressing the histamine H3 receptor (e.g., HEK293 cells) or from brain tissue (e.g., rat cortex).
-
Radioligand Binding: A radiolabeled H3 receptor ligand (e.g., [3H]Nα-methylhistamine) is incubated with the prepared membranes in the presence of varying concentrations of the test compound (this compound or ciproxifan).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Anti-Obesity Study with this compound in Mice
This protocol describes the evaluation of the anti-obesity effects of this compound.
-
Animal Model: Male C57BL/6 mice are used.
-
Diet-Induced Obesity: Mice are fed a high-fat diet (e.g., 45% kcal from fat) for a period to induce obesity.
-
Drug Administration: this compound is administered orally twice daily (b.i.d.) at various doses (e.g., 0.5, 5, and 15 mg/kg) for a period of 28 days[3]. A control group receives a vehicle.
-
Measurements: Body weight and food intake are monitored regularly. At the end of the study, body composition (e.g., body fat) can be analyzed, and metabolic parameters such as plasma leptin and insulin tolerance can be assessed[2][3].
-
Data Analysis: The effects of this compound on body weight, food intake, and metabolic parameters are compared to the control group.
In Situ Hybridization for c-fos and Enkephalin mRNA in Rat Brain (Ciproxifan Study)
This protocol was used to investigate the effect of ciproxifan on neuronal activity in combination with haloperidol.
-
Animal Treatment: Male Wistar rats are administered ciproxifan (e.g., 1.5 mg/kg, i.p.) with or without haloperidol (1 mg/kg, i.p.)[1][5].
-
Tissue Preparation: After a specific time (e.g., 1 hour), the rats are euthanized, and their brains are rapidly removed, frozen, and sectioned[5].
-
Probe Preparation: Radiolabeled (e.g., with 33P) cRNA probes for c-fos and proenkephalin are synthesized[5].
-
In Situ Hybridization: The brain sections are incubated with the radiolabeled probes overnight at 55°C[5].
-
Washing and Detection: The sections are washed to remove unbound probes, and the hybridization signal is detected by autoradiography. For double-labeling, probes for the two different mRNAs can be labeled with different isotopes or detected with different visualization methods[7].
-
Quantification: The hybridization signals are quantified using image analysis software to determine the levels of mRNA expression in specific brain regions, such as the caudate-putamen and nucleus accumbens[5].
Mandatory Visualization
Signaling Pathway of Histamine H3 Receptor Antagonists
The following diagram illustrates the mechanism of action of H3 receptor antagonists like this compound and ciproxifan.
Caption: Mechanism of action of H3 receptor antagonists.
Experimental Workflow for In Vivo Anti-Obesity Study
The following diagram outlines a typical workflow for an in vivo study evaluating the anti-obesity effects of a compound like this compound.
Caption: Workflow for an in vivo anti-obesity study.
Conclusion
This comparative analysis highlights the distinct profiles of this compound and ciproxifan as histamine H3 receptor antagonists. Ciproxifan stands out as a potent and well-characterized research tool with demonstrated in vivo efficacy in models of cognitive function and wakefulness, supported by a favorable pharmacokinetic profile. In contrast, this compound, while showing promise in preclinical anti-obesity models, carries a significant liability due to its in vitro genotoxicity. The lack of publicly available detailed pharmacokinetic data for this compound further limits a direct and comprehensive comparison.
For researchers in the field, ciproxifan remains a valuable tool for investigating the roles of the H3 receptor. The story of this compound, however, serves as an important case study in drug development, underscoring the critical need for early safety and toxicological screening. Future development of H3 receptor antagonists for therapeutic use will require a careful balance of high potency and selectivity with a clean safety profile.
References
- 1. Ciproxifan, a histamine H3-receptor antagonist/inverse agonist, potentiates neurochemical and behavioral effects of haloperidol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiobesity effects of this compound, a novel non-imidazole histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of Cmax and Tmax in populations after single and multiple drug administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ciproxifan, a Histamine H3-Receptor Antagonist/Inverse Agonist, Potentiates Neurochemical and Behavioral Effects of Haloperidol in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro optimization of structure activity relationships of analogues of this compound combining radioligand receptor binding assays and micronucleus assays of potential antiobesity histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In situ Hybridization Histochemical and Immunohistochemical Evidence that Striatal Projection Neurons Co-containing Substance P and Enkephalin are Overrepresented in the Striosomal Compartment of Striatum in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of A-331440: A Guide for Researchers
A-331440 is a potent and selective histamine H3 receptor antagonist, not a kinase inhibitor. Its primary mechanism of action involves blocking the activity of the histamine H3 receptor, which is predominantly expressed in the central nervous system.[1][2] This guide provides a framework for validating the mechanism of action of this compound as a histamine H3 receptor antagonist in various cell lines and compares its hypothetical performance with other receptor antagonists.
Comparative Analysis of Histamine H3 Receptor Antagonists
To validate the efficacy and selectivity of this compound, its performance would be compared against other known histamine H3 receptor antagonists, such as Thioperamide and Ciproxifan. The following tables summarize hypothetical quantitative data from key validation experiments.
Table 1: Receptor Binding Affinity (Ki in nM)
| Compound | Cell Line 1 (e.g., HEK293-hH3R) | Cell Line 2 (e.g., U-373 MG) |
| This compound | 1.2 | 5.8 |
| Thioperamide | 4.5 | 15.2 |
| Ciproxifan | 2.8 | 9.1 |
Table 2: Functional Antagonism (IC50 in nM) in a cAMP Assay
| Compound | Cell Line 1 (e.g., HEK293-hH3R) | Cell Line 2 (e.g., U-373 MG) |
| This compound | 15 | 55 |
| Thioperamide | 48 | 180 |
| Ciproxifan | 25 | 95 |
Table 3: Cell Viability Assay (% Inhibition at 10 µM)
| Compound | Neuronal Cell Line (e.g., SH-SY5Y) | Glial Cell Line (e.g., U-373 MG) |
| This compound | < 5% | < 5% |
| Thioperamide | < 5% | < 5% |
| Ciproxifan | < 5% | < 5% |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and other antagonists to the histamine H3 receptor.
Protocol:
-
Cell Culture: Culture human embryonic kidney (HEK) 293 cells stably expressing the human histamine H3 receptor (HEK293-hH3R).
-
Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.
-
Binding Reaction: Incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the unlabeled antagonist (this compound, Thioperamide, or Ciproxifan).
-
Detection: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filter-bound membranes using a scintillation counter.
-
Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 of the antagonist to the concentration and affinity of the radioligand.
cAMP Functional Assay
Objective: To measure the functional potency (IC50) of this compound in inhibiting the agonist-induced downstream signaling of the H3 receptor.
Protocol:
-
Cell Culture and Treatment: Seed HEK293-hH3R cells in a 96-well plate. Pre-incubate the cells with varying concentrations of the antagonist.
-
Agonist Stimulation: Stimulate the cells with a histamine H3 receptor agonist (e.g., R-α-methylhistamine) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to induce a measurable change in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: Plot the antagonist concentration versus the percentage of inhibition of the agonist-induced cAMP response to determine the IC50 value.
Cell Viability Assay
Objective: To assess the cytotoxic effects of this compound on different cell lines.
Protocol:
-
Cell Seeding: Seed neuronal (e.g., SH-SY5Y) and glial (e.g., U-373 MG) cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or control compounds.
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Measurement: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent cell viability reagent (e.g., CellTiter-Glo®). Measure the absorbance or luminescence, respectively, using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway of the histamine H3 receptor and a typical experimental workflow for validating a receptor antagonist.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Validation.
References
A Comparative Guide to A-331440: An H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the histamine H3 receptor antagonist A-331440 with alternative compounds. The information presented is collated from publicly available research to aid in the objective assessment of its performance and the reproducibility of published findings.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki in nM) of this compound and its alternatives for human histamine receptors. Lower Ki values indicate higher binding affinity.
| Compound | H1 Receptor (Ki, nM) | H2 Receptor (Ki, nM) | H3 Receptor (Ki, nM) | H4 Receptor (Ki, nM) | Genotoxicity (in vitro Micronucleus Assay) |
| This compound | >10,000 | >10,000 | ≤25 | >10,000 | Positive |
| A-417022 | Data not readily available | Data not readily available | Potency similar to or greater than this compound | Data not readily available | Negative |
| A-423579 | Data not readily available | Data not readily available | Potency similar to or greater than this compound | Data not readily available | Negative |
| Thioperamide | >10,000 | >10,000 | 4.3 | 27 | Data not readily available |
| Pitolisant | No significant binding | No significant binding | 0.16 | No significant binding | Data not readily available |
| NNC 38-1049 | Data not readily available | Data not readily available | Potent H3 antagonist | Data not readily available | Data not readily available |
Experimental Protocols
In Vivo Efficacy: Diet-Induced Obesity (DIO) Mouse Model
This protocol is a synthesis of established methods for evaluating the anti-obesity effects of compounds like this compound.
Objective: To assess the effect of a test compound on body weight, food intake, and metabolic parameters in mice with diet-induced obesity.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 45-60% kcal from fat)
-
Standard chow diet
-
Test compound (e.g., this compound) and vehicle
-
Oral gavage needles
-
Metabolic cages for food and water intake monitoring
-
Glucometer and test strips
-
Insulin
-
Analytical balance
Procedure:
-
Induction of Obesity:
-
House mice in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to a high-fat diet for 8-12 weeks to induce obesity. A control group should be fed a standard chow diet.
-
Monitor body weight weekly. Obese mice should exhibit a significantly higher body weight compared to the lean control group.
-
-
Compound Administration:
-
Randomize obese mice into vehicle and treatment groups.
-
Administer the test compound or vehicle orally (p.o.) via gavage at the desired dose(s) and frequency (e.g., twice daily) for a specified duration (e.g., 28 days).[1]
-
A positive control, such as dexfenfluramine, can be included.
-
-
Data Collection:
-
Body Weight: Measure and record body weight daily or several times per week.
-
Food and Water Intake: House mice in metabolic cages and measure daily food and water consumption.
-
Metabolic Parameters:
-
Glucose Tolerance Test (GTT): At the end of the treatment period, fast mice overnight. Administer a glucose bolus (e.g., 2 g/kg, i.p.) and measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): Following a short fasting period, administer insulin (e.g., 0.75 U/kg, i.p.) and measure blood glucose at 0, 15, 30, and 60 minutes.
-
-
Terminal Procedures: At the end of the study, euthanize mice and collect blood for analysis of plasma lipids, leptin, and insulin. Dissect and weigh adipose tissue depots (e.g., epididymal, retroperitoneal).
-
In Vitro Genotoxicity: Micronucleus Assay
This protocol is based on the OECD 487 guideline for the in vitro mammalian cell micronucleus test.[2][3][4][5][6]
Objective: To evaluate the clastogenic and aneugenic potential of a test compound.
Materials:
-
Mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes)
-
Cell culture medium and supplements
-
Test compound and solvent control
-
Positive controls (a clastogen, e.g., mitomycin C, and an aneugen, e.g., colchicine)
-
Cytochalasin B (for cytokinesis-blocked method)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Microscope slides
-
Staining solution (e.g., Giemsa)
-
Microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to an appropriate density.
-
Expose triplicate cultures to at least three concentrations of the test compound, as well as solvent and positive controls, for a short duration (e.g., 3-6 hours) with and without metabolic activation (S9 mix) and for a longer duration (e.g., 1.5-2 normal cell cycles) without S9.
-
-
Cytokinesis Block (Optional but Recommended):
-
After the treatment period, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis and allow for the identification of binucleated cells.
-
-
Harvesting and Slide Preparation:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Treat cells with a hypotonic solution to swell the cytoplasm.
-
Fix the cells with a suitable fixative.
-
Drop the cell suspension onto clean microscope slides and allow them to air dry.
-
-
Staining and Scoring:
-
Stain the slides with a DNA-specific stain.
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
-
Data Analysis:
-
Calculate the frequency of micronucleated cells for each treatment group.
-
Assess cytotoxicity using measures such as the replication index or cytokinesis-block proliferation index.
-
A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound acts as an antagonist at presynaptic H3 autoreceptors, blocking the negative feedback mechanism on histamine release.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for evaluating the anti-obesity effects of this compound in a diet-induced obesity mouse model.
Logical Comparison of this compound and Alternatives
Caption: Logical relationship between this compound and its alternatives, highlighting shared mechanism and key differences.
References
Assessing the Translational Potential of A-331440: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical histamine H3 receptor antagonist A-331440 with alternative compounds, supported by experimental data. The focus is on its potential as an anti-obesity therapeutic, weighed against its developmental hurdles.
This compound, a potent and selective non-imidazole histamine H3 receptor antagonist, demonstrated promising anti-obesity effects in early preclinical studies. However, its translational potential has been significantly hampered by safety concerns, specifically genotoxicity. This guide delves into the preclinical data for this compound, compares it with other H3 receptor antagonists that have progressed further in development, and outlines the key experimental methodologies used in these assessments.
Comparative Efficacy of H3 Receptor Antagonists in Preclinical Obesity Models
The primary preclinical model used to evaluate the anti-obesity effects of this compound and its comparators is the diet-induced obesity (DIO) rodent model. The following table summarizes the key efficacy data for this compound and two other notable H3 receptor antagonists, Pitolisant and Betahistine.
| Compound | Animal Model | Dose | Key Findings | Reference |
| This compound | Diet-Induced Obese Mice | 5 mg/kg, b.i.d., p.o. | - Significant reduction in body weight comparable to dexfenfluramine (10 mg/kg).- Reduction in food intake and abdominal fat. | [1] |
| 15 mg/kg, b.i.d., p.o. | - Body weight reduced to levels of lean control mice.- Normalized insulin tolerance.- Reduced plasma leptin levels. | [1] | ||
| Pitolisant | Diet-Induced Obese Mice | 10 mg/kg, i.p. | - Significant reduction in body weight gain.- Improved glucose tolerance.- Significantly lower plasma triglyceride levels. | [2][3][4] |
| Betahistine | Obese Women | 16-48 mg/day | - No significant effect on weight loss in the overall population.- Post-hoc analysis suggested potential weight loss in non-Hispanic women ≤50 years old. | |
| Obese Subjects | 144 mg/day for 12 weeks | - Improved glycemic control, insulin resistance, and beta-cell function. |
Mechanism of Action: The Histamine H3 Receptor Pathway
This compound and its alternatives exert their effects by antagonizing the histamine H3 receptor, a presynaptic autoreceptor predominantly found in the central nervous system. By blocking this receptor, these compounds increase the synthesis and release of histamine and other neurotransmitters involved in regulating wakefulness, appetite, and energy expenditure.
Figure 1: Simplified signaling pathway of histamine H3 receptor antagonists.
Key Experimental Protocols
A thorough assessment of the translational potential of any compound relies on robust and well-documented experimental procedures. Below are detailed methodologies for the key experiments cited in the evaluation of this compound and its alternatives.
Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the in vivo efficacy of a compound on body weight, food intake, and metabolic parameters in an obesity model that mimics human dietary habits.
Protocol:
-
Animal Model: Male C57BL/6J mice are commonly used as they are susceptible to developing obesity and insulin resistance on a high-fat diet.
-
Diet: Mice are fed a high-fat diet (typically 45-60% of calories from fat) for a period of 8-12 weeks to induce an obese phenotype. A control group is maintained on a standard chow diet.
-
Compound Administration: this compound was administered orally (p.o.) twice daily (b.i.d.). Other compounds may be administered via different routes (e.g., intraperitoneally, i.p.). A vehicle control group receives the same formulation without the active compound.
-
Measurements:
-
Body Weight: Measured daily or weekly.
-
Food and Water Intake: Measured daily.
-
Body Composition: Assessed using techniques like DEXA (Dual-energy X-ray absorptiometry) or MRI (Magnetic Resonance Imaging) to determine fat and lean mass.
-
Metabolic Parameters:
-
Glucose Tolerance Test (GTT): Mice are fasted overnight, and a bolus of glucose is administered. Blood glucose levels are measured at various time points to assess glucose clearance.
-
Insulin Tolerance Test (ITT): Insulin is administered, and blood glucose levels are monitored to evaluate insulin sensitivity.
-
Plasma Analysis: Blood samples are collected to measure levels of insulin, leptin, triglycerides, and cholesterol.
-
-
Figure 2: Experimental workflow for a diet-induced obesity study.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for its target receptor.
Protocol:
-
Receptor Source: Cell membranes expressing the human or rodent histamine H3 receptor are prepared.
-
Radioligand: A radiolabeled ligand that specifically binds to the H3 receptor (e.g., [3H]-Nα-methylhistamine) is used.
-
Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity retained on the filters (representing bound radioligand) is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Micronucleus Assay
Objective: To assess the genotoxic potential of a compound by detecting chromosomal damage.
Protocol:
-
Cell Culture: A suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells) is cultured.
-
Compound Exposure: Cells are treated with various concentrations of the test compound for a defined period.
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells that have completed one round of nuclear division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Microscopy: The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is scored under a microscope.
-
Data Analysis: A significant increase in the frequency of micronucleated cells compared to the vehicle control indicates a positive (genotoxic) result.
Translational Potential and Future Directions
The preclinical profile of this compound highlights a critical aspect of drug development: the balance between efficacy and safety. While its anti-obesity effects in animal models were promising, the positive result in the in vitro micronucleus assay was a significant red flag for potential carcinogenicity, ultimately halting its development.
This led to the pursuit of safer, non-genotoxic analogs of this compound. The development of these second-generation compounds underscores the importance of early safety screening in the drug discovery process.
The clinical development of other H3 receptor antagonists for obesity has been challenging. While some compounds entered clinical trials, they were often discontinued due to a lack of efficacy or unfavorable side effect profiles. Pitolisant, while approved for narcolepsy, has shown modest and sometimes inconsistent effects on body weight in clinical settings. Betahistine has shown some potential in improving glycemic control in obese individuals, but its weight-loss effects remain inconclusive.
For researchers in this field, the story of this compound serves as a valuable case study. The focus for future H3 receptor antagonist development for obesity should be on:
-
Improving Selectivity and Safety: Designing compounds with a clean off-target profile and no genotoxic potential.
-
Demonstrating Robust Efficacy in Higher Species: Preclinical efficacy in rodents does not always translate to humans. Testing in larger animal models may provide better predictive value.
-
Identifying Patient Populations: The modest effects seen in some clinical trials suggest that H3 receptor antagonists may be more effective in specific subpopulations of obese patients.
References
- 1. researchgate.net [researchgate.net]
- 2. The histamine H3 receptor inverse agonist pitolisant reduces body weight in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histamine H3 receptor inverse agonist pitolisant reduces body weight in obese mice | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of A-331440: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information on the disposal procedures for A-331440, a histamine H3 receptor antagonist, even in the absence of a publicly available Safety Data Sheet (SDS). The guidance herein is based on general laboratory safety principles and information extrapolated from research use.
Immediate Safety and Handling Precautions
While a specific SDS for this compound is not readily accessible, researchers should handle this compound with the standard care afforded to all novel research chemicals. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and chemical-resistant gloves. All handling should be performed in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation. In case of accidental contact with skin or eyes, flush the affected area with copious amounts of water and seek immediate medical attention.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound, also known by its chemical name 4'-[3-(3(R)-(dimethylamino)-pyrrolidin-1-yl)-propoxy]-biphenyl-4-carbonitrile and CAS number 1049740-32-0.
| Property | Value |
| CAS Number | 1049740-32-0 |
| Molecular Formula | C22H27N3O |
| Molecular Weight | 349.47 g/mol |
Proper Disposal Procedures
In the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to adopt a conservative approach to its disposal, treating it as a hazardous chemical waste. The following step-by-step guide outlines the recommended disposal plan, which aligns with general best practices for laboratory chemical waste management.
Step 1: Waste Identification and Segregation
-
Categorize: Classify this compound waste as a non-halogenated organic solid.
-
Segregate: Do not mix this compound waste with other waste streams, particularly halogenated solvents or inorganic acids and bases. Keep it in a dedicated, clearly labeled waste container.
Step 2: Containerization
-
Primary Container: Use a chemically resistant, sealable container for collecting solid this compound waste. Ensure the container is in good condition and compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound" or "4'-[3-(3(R)-(dimethylamino)-pyrrolidin-1-yl)-propoxy]-biphenyl-4-carbonitrile," the approximate quantity, and the date of accumulation.
Step 3: Storage
-
Location: Store the waste container in a designated hazardous waste accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition or incompatible chemicals.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak or spill.
Step 4: Disposal Request
-
Contact EHS: Once the waste container is full or has been in storage for a period approaching your institution's limit (often 90 days), contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Documentation: Complete any required waste disposal forms accurately and completely, providing all necessary information about the waste stream.
Step 5: Professional Disposal
-
Licensed Disposal Facility: Your institution's EHS will ensure that the waste is transported to a licensed hazardous waste disposal facility for proper treatment and disposal in accordance with local, state, and federal regulations.
Experimental Use of this compound
This compound has been utilized in preclinical research, primarily in studies investigating its potential as an anti-obesity agent. Experimental protocols typically involve the administration of this compound to animal models, followed by the assessment of various physiological and behavioral parameters.
Typical Experimental Workflow:
-
Compound Preparation: this compound is typically dissolved in a suitable vehicle, such as sterile water or a specific buffer, to the desired concentration for administration.
-
Animal Dosing: The prepared solution is administered to laboratory animals (e.g., mice or rats) via various routes, such as oral gavage or intraperitoneal injection.
-
Behavioral and Physiological Monitoring: Following administration, animals are monitored for changes in food intake, body weight, and other metabolic parameters.
-
Waste Generation: All materials that have come into contact with this compound, including unused dosing solutions, contaminated bedding, and disposable labware, should be considered hazardous waste and disposed of according to the procedures outlined above.
Visualizing the Disposal Workflow
To further clarify the proper disposal process, the following diagram illustrates the logical flow for handling and disposing of this compound waste in a laboratory setting.
By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.
Personal protective equipment for handling A-331440
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the histamine H3 receptor antagonist, A-331440 dihydrochloride (CAS 392338-13-5), focusing on personal protective equipment (PPE), operational procedures, and disposal.
Personal Protective Equipment (PPE)
When handling this compound, adherence to the following personal protective equipment guidelines is crucial to minimize exposure and ensure personal safety. The recommended PPE is based on information from suppliers and general best practices for handling solid chemical compounds in a laboratory setting.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from airborne particles and accidental splashes. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Compatibility with the specific solvent should be verified. |
| Respiratory Protection | Type N95 (US) or equivalent respirator | Recommended when handling the solid form to prevent inhalation of fine particles. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plan: Handling and Use
Proper handling procedures are critical to prevent contamination and ensure accurate experimental outcomes. Below is a step-by-step guide for the safe handling of this compound in a laboratory setting.
Workflow for Handling this compound
Caption: A workflow diagram illustrating the key steps for safely handling this compound, from preparation to disposal.
Experimental Protocol: General Weighing and Solubilization
-
Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood or on a bench with adequate ventilation. Ensure an eyewash station and safety shower are readily accessible.
-
PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Weighing: Carefully weigh the desired amount of the solid this compound compound using a calibrated analytical balance. Use a spatula to transfer the solid and avoid generating dust.
-
Solubilization: Add the appropriate solvent to the vessel containing the weighed compound. Gently swirl or vortex to dissolve.
-
Post-Handling: After use, thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate cleaning agent.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused this compound and solutions containing the compound should be disposed of as chemical waste. Collect in a designated, properly labeled, and sealed waste container.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated hazardous waste container.
-
Local Regulations: Always follow your institution's and local environmental regulations for chemical waste disposal. If in doubt, consult your institution's Environmental Health and Safety (EHS) department.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
